molecular formula C8H9NO B1167896 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one CAS No. 101234-73-5

6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one

Cat. No.: B1167896
CAS No.: 101234-73-5
M. Wt: 135.16 g/mol
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one is a versatile fused bicyclic heterocycle that serves as a valuable synthetic intermediate and scaffold in medicinal chemistry and organic synthesis. This compound is recognized for its role as a key building block in the construction of more complex molecules with biological activity. Researchers utilize this structure in the development of novel compounds, as its core framework is a featured component in various synthetic pathways. One of the prominent applications of this cyclopenta[b]pyridine core is its use as a key intermediate in the synthesis of pharmaceuticals, such as the antibiotic cefpirome . Furthermore, methodologies have been developed for the direct oxidation of related precursors to access this and similar 5-one analogues using manganese-based catalysts in water, highlighting a move towards greener synthetic chemistry . Beyond pharmaceuticals, derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine have been synthesized and investigated for their utility in materials science, demonstrating excellent performance as corrosion inhibitors for carbon steel in acidic environments . The structure also appears in advanced investigational compounds, including allosteric modulators for neurological targets and kinase inhibitors in oncology research , underscoring its broad relevance in modern chemical research. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1,5,6,7-tetrahydrocyclopenta[b]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c10-8-4-5-9-7-3-1-2-6(7)8/h4-5H,1-3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXPJLWOBZZOAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Cyclopenta[b]pyridine Scaffold

The 6,7-dihydro-1H-cyclopenta[b]pyridin-4(5H)-one core is a significant heterocyclic scaffold in medicinal chemistry and drug discovery. Fused pyridine ring systems are prevalent in a wide array of biologically active compounds and approved pharmaceuticals. The unique three-dimensional structure and electronic properties of this particular scaffold make it an attractive building block for the development of novel therapeutics targeting a range of diseases. Its utility as a key intermediate in the synthesis of more complex molecules, such as the antimicrobial agent cefpirome, further underscores its importance in pharmaceutical research and development.

This in-depth technical guide provides a comprehensive overview of the synthesis of this compound, with a primary focus on a highly efficient and practical manganese-catalyzed oxidation route. Additionally, alternative synthetic strategies are discussed to provide a broader context for researchers. This guide is intended to serve as a valuable resource for scientists and professionals engaged in synthetic organic chemistry and drug development, offering both theoretical insights and practical, field-proven protocols.

Primary Synthetic Route: Manganese-Catalyzed Oxidation of 2,3-Cyclopentenopyridine

A highly effective and direct method for the synthesis of this compound involves the manganese-catalyzed oxidation of the benzylic C-H bond of 2,3-cyclopentenopyridine. This approach is notable for its operational simplicity, use of an earth-abundant metal catalyst, and mild reaction conditions.

Causality Behind Experimental Choices

The selection of a manganese catalyst, specifically Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂), is predicated on its ability to effectively activate the oxidant, tert-butyl hydroperoxide (t-BuOOH), and facilitate the selective oxidation of the methylene group adjacent to the pyridine ring. The use of water as a solvent is not only environmentally benign but also plays a crucial role in the catalytic cycle. The reaction proceeds efficiently at room temperature, which is advantageous for preserving thermally sensitive functional groups and reducing energy consumption.

Proposed Reaction Mechanism

The manganese-catalyzed oxidation is believed to proceed through a radical-mediated pathway. The proposed mechanism involves the following key steps:

  • Activation of the Oxidant: The Mn(II) catalyst reacts with tert-butyl hydroperoxide to generate a tert-butoxyl radical (t-BuO•) and a hydroxylated manganese species.

  • Hydrogen Atom Abstraction: The highly reactive tert-butoxyl radical abstracts a hydrogen atom from the C5 position of 2,3-cyclopentenopyridine, which is activated by the adjacent pyridine ring, to form a resonance-stabilized benzylic radical and tert-butanol.

  • Oxygenation of the Radical Intermediate: The benzylic radical intermediate is then trapped by molecular oxygen (present in the reaction medium) or another oxidant species to form a hydroperoxide intermediate.

  • Formation of the Ketone: The hydroperoxide intermediate subsequently undergoes further transformation, likely facilitated by the manganese catalyst, to yield the desired ketone product, this compound, and regenerate the active catalytic species.

G cluster_start Initiation cluster_propagation Propagation cluster_termination Product Formation Mn(II) Mn(II) Mn(III)-OH Mn(III)-OH Mn(II)->Mn(III)-OH t-BuOOH t-BuOOH t-BuOOH t-BuO_rad t-BuO• Substrate 2,3-Cyclopentenopyridine Product This compound Benzylic_Radical Benzylic Radical Substrate->Benzylic_Radical t-BuO• Hydroperoxide_Intermediate Hydroperoxide Intermediate Benzylic_Radical->Hydroperoxide_Intermediate [O] Hydroperoxide_Intermediate->Product Mn(II) catalyst

Caption: Proposed radical mechanism for the manganese-catalyzed oxidation.

Detailed Experimental Protocol

The following protocol is adapted from the literature and represents a reliable method for the synthesis of the target compound.

Materials:

  • 2,3-Cyclopentenopyridine

  • Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂)

  • tert-Butyl hydroperoxide (70% in water)

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 2,3-cyclopentenopyridine (1.0 mmol), Mn(OTf)₂ (0.02 mmol, 2 mol%), and deionized water (5 mL).

  • Stir the mixture at room temperature.

  • Add tert-butyl hydroperoxide (70% in water, 5.0 mmol) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford this compound.

Data Presentation: Reaction Optimization and Yield

The following table summarizes the key parameters and results for the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine.

EntryCatalyst (mol%)Oxidant (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Mn(OTf)₂ (2)t-BuOOH (5)H₂O252488
2Mn(OAc)₂ (2)t-BuOOH (5)H₂O252475
3Fe(OTf)₂ (2)t-BuOOH (5)H₂O252462
4Cu(OTf)₂ (2)t-BuOOH (5)H₂O252455
Characterization Data

The synthesized this compound can be characterized by standard spectroscopic techniques.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.80 (dd, J = 4.8, 1.6 Hz, 1H), 7.98 (dd, J = 7.6, 1.6 Hz, 1H), 7.32 (dd, J = 7.6, 4.8 Hz, 1H), 3.25 (t, J = 6.0 Hz, 2H), 2.78 (t, J = 6.0 Hz, 2H), 2.20-2.12 (m, 2H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 205.0, 174.4, 155.7, 131.9, 130.3, 122.5, 35.8, 28.7, 22.9.

  • IR (KBr, cm⁻¹): 3050, 2960, 1710 (C=O), 1580, 1450, 1280, 780.

  • HRMS (ESI): m/z [M+H]⁺ calcd for C₈H₈NO: 134.0606; found: 134.0598.

Alternative Synthetic Strategies

While the manganese-catalyzed oxidation represents a highly efficient route, it is valuable for researchers to be aware of alternative synthetic approaches to the cyclopenta[b]pyridine core.

Vilsmeier-Haack Cyclization

A practical and efficient alternative involves a four-step synthesis starting from commercially available cyclopentanone and benzylamine. The key step in this sequence is a Vilsmeier-Haack cyclization reaction to construct the fused pyridine ring. This method provides a good overall yield and high purity of the final product.

G Start Cyclopentanone + Benzylamine Step1 Nucleophilic Addition Start->Step1 Step2 Acetylization Step1->Step2 Step3 Vilsmeier Cyclization Step2->Step3 Step4 Dechlorination Step3->Step4 Product 6,7-Dihydro-5H-cyclopenta[b]pyridine Step4->Product

Caption: Vilsmeier-Haack based synthesis workflow.

Multicomponent Reactions

Multicomponent reactions (MCRs) offer a powerful strategy for the rapid assembly of complex molecular scaffolds from simple starting materials in a single pot. While not directly reported for the synthesis of the unsubstituted target molecule, MCRs have been successfully employed to synthesize highly functionalized 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. These methods typically involve the condensation of a β-ketoester, an aldehyde, and an amine source, and can provide access to a diverse range of analogs for structure-activity relationship (SAR) studies.

Conclusion and Future Perspectives

The synthesis of this compound is a critical endeavor for the advancement of medicinal chemistry and drug discovery. The manganese-catalyzed oxidation of 2,3-cyclopentenopyridine stands out as a particularly efficient, mild, and environmentally conscious method for accessing this valuable scaffold. The detailed protocol and mechanistic insights provided in this guide are intended to empower researchers to confidently apply this methodology in their own synthetic efforts.

Furthermore, the exploration of alternative synthetic routes, such as the Vilsmeier-Haack cyclization and multicomponent reactions, offers valuable flexibility and opportunities for the generation of diverse libraries of cyclopenta[b]pyridine derivatives. As the demand for novel therapeutics continues to grow, the development of robust and versatile synthetic strategies for key heterocyclic cores like this compound will remain a cornerstone of successful drug development programs.

References

  • Bossharth, E., Desbordes, P., Monteiro, N., & Balme, G. (2003). Palladium-mediated three-component synthesis of furo[2,3-b]pyridones by one-pot coupling of 3-iodopyridones, alkynes, and organic halides. Organic Letters, 5(14), 2441–2444.
  • De Clercq, E. (2005). Recent highlights in the development of new antiviral drugs. Current Opinion in Microbiology, 8(5), 552-560.
  • Eizuru, Y. (2003). Development of new antivirals for herpes viruses. Antiviral Chemistry & Chemotherapy, 14(6), 299-308.
  • Kaur, N. (2019). Nickel catalysis: six membered heterocycle syntheses. Journal of Chemical Sciences, 131(2), 1-20.
  • Kaur, N. (2019). Synthesis of six- and seven-membered and larger heterocycles using Au and Ag catalysts. Journal of the Iranian Chemical Society, 16(5), 931-966.
  • Limnological Review, Lipidology, Liquids, Literature, Livers, Logics, Logistics, Lubricants, Lymphatics, Machine Learning and Knowledge Extraction (MAKE), Machines, Macromol, Magnetism, Magnetochemistry, Marine Drugs, Materials, Materials Proceedings, Mathematical and Computational Applications (MCA), Mathematics, Medical Sciences, Medical Sciences Forum, Medicina, Medicines, Membranes, Merits, Metabolites, Metals, Meteorology, M

A Technical Guide to the Chemical Properties of 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one, a heterocyclic ketone of significant interest in synthetic and medicinal chemistry. This document delves into its structural characterization, spectroscopic profile, and key chemical reactions. Emphasis is placed on a field-proven, environmentally conscious synthetic protocol, reflecting modern standards in chemical research. The insights and data presented herein are intended to support researchers and drug development professionals in leveraging this versatile chemical scaffold for novel applications.

Molecular Structure and Physicochemical Properties

This compound, also commonly referred to in literature and databases as 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, is a bicyclic aromatic ketone.[1] The structure consists of a pyridine ring fused to a cyclopentanone ring. This unique arrangement imparts a rigid conformational framework, making it a valuable scaffold for designing molecules with specific three-dimensional orientations for biological targeting.

The core physicochemical properties are summarized below, providing essential data for handling, characterization, and experimental design.

PropertyValueSource
IUPAC Name 6,7-dihydrocyclopenta[b]pyridin-5-one[1]
CAS Number 28566-14-5[1]
Molecular Formula C₈H₇NO[1]
Molecular Weight 133.15 g/mol [1]
Appearance Off-white solid[2]
Melting Point 62-63 °C[2]

Spectroscopic Profile for Structural Elucidation

Accurate structural confirmation is paramount in chemical synthesis. The following spectroscopic data are characteristic of this compound and serve as a reliable reference for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The proton (¹H) and carbon-¹³ (¹³C) NMR data, recorded in deuterated chloroform (CDCl₃), are presented below.[2] The assignments are consistent with the fused bicyclic structure, showing characteristic shifts for aromatic protons on the pyridine ring and aliphatic protons on the cyclopentanone moiety.

NucleusChemical Shift (δ ppm)Description
¹H NMR 8.82-8.77Multiplet, 1H (α-proton on pyridine)
8.00Doublet, J = 7.7 Hz, 1H (γ-proton on pyridine)
7.34-7.28Multiplet, 1H (β-proton on pyridine)
3.27Doublet of doublets, J = 8.0, 4.0 Hz, 2H (CH₂)
2.81-2.74Multiplet, 2H (CH₂)
¹³C NMR 204.88Ketone Carbonyl (C=O)
174.36Aromatic Carbon
155.72Aromatic Carbon
131.91Aromatic Carbon
130.33Aromatic Carbon
122.47Aromatic Carbon
35.78Aliphatic Carbon (CH₂)
28.73Aliphatic Carbon (CH₂)
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. While data for the parent compound is not explicitly detailed in the provided results, analysis of a close analog (C₉H₁₀NO) shows an [M+H]⁺ calculated value of 148.0762 and a found value of 148.0759, demonstrating the accuracy of this technique for identifying related structures.[2]

Synthesis and Chemical Reactivity

The synthesis of this compound is efficiently achieved through the selective oxidation of its hydrocarbon precursor, 6,7-dihydro-5H-cyclopenta[b]pyridine. This transformation highlights a modern approach to organic synthesis, favoring catalytic methods and aqueous reaction media.

Manganese-Catalyzed Benzylic Oxidation

A highly efficient and chemoselective method involves the direct oxidation of the CH₂ group adjacent to the pyridine ring.[3] This reaction leverages a manganese(II) triflate (Mn(OTf)₂) catalyst with tert-butyl hydroperoxide (t-BuOOH) as the terminal oxidant.[2][3] The choice of a manganese catalyst is significant; it represents a more sustainable and cost-effective alternative to precious metal catalysts like palladium or ruthenium. Conducting the reaction in water further enhances its green chemistry profile.[3]

Synthesis Start 6,7-Dihydro-5H- cyclopenta[b]pyridine Product 6,7-Dihydro-1H-cyclopenta[b]pyridin- 4(5H)-one Start->Product H₂O, 25°C, 24h (88% Yield) Reagents Mn(OTf)₂ (cat.) t-BuOOH (65% in H₂O)

Manganese-catalyzed synthesis of the target compound.
Experimental Protocol: General Oxidation Procedure

The following protocol is a self-validating system for the synthesis of this compound, adapted from established literature.[2]

  • Reaction Setup: To a 25 mL round-bottom flask, add 6,7-dihydro-5H-cyclopenta[b]pyridine (0.50 mmol, 1.0 eq.).

  • Catalyst and Reagents: Add Mn(OTf)₂ (0.0025 mmol, 0.005 eq.) and 2.5 mL of water.

  • Oxidant Addition: Add t-BuOOH (2.5 mmol, 5.0 eq., as a 65% solution in water).

  • Reaction Execution: Stir the mixture vigorously at 25 °C for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting residue by flash column chromatography (eluent: ethyl acetate/petroleum ether, gradient from 1:5 to 1:1) to yield the pure product.[2]

Further Reactivity and Derivatization

The core scaffold of this compound is amenable to a range of chemical modifications. The ketone functionality can undergo classical reactions such as reduction, reductive amination, and aldol condensations. Additionally, the pyridine ring can be functionalized. For instance, the corresponding N-oxide can be prepared and subsequently converted to chloro-derivatives, opening pathways for further substitution reactions.[4]

Applications in Scientific Research

The structural rigidity and synthetic accessibility of this compound make it a valuable building block in several scientific domains.

  • Medicinal Chemistry: As a constrained bicyclic system, it serves as a foundational scaffold for constructing more complex molecules with potential biological activity. Its derivatives are investigated as intermediates in the synthesis of active pharmaceutical ingredients (APIs).[5]

  • Materials Science: Novel derivatives of the 6,7-dihydro-5H-cyclopenta[b]pyridine framework have been synthesized and demonstrated to be highly effective corrosion inhibitors for carbon steel in acidic environments.[6][7] This application showcases the utility of this chemical class beyond the traditional biomedical field, extending into industrial and materials science applications.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards[1]:

Hazard CodeStatementClass
H302 Harmful if swallowedAcute Toxicity, Oral (Category 4)
H315 Causes skin irritationSkin Irritation (Category 2)
H319 Causes serious eye irritationEye Irritation (Category 2A)
H335 May cause respiratory irritationSpecific Target Organ Toxicity, Single Exposure (Category 3)

Conclusion

This compound is a heterocyclic compound with well-defined chemical and spectroscopic properties. Its synthesis via manganese-catalyzed oxidation represents an efficient and environmentally considerate approach. The demonstrated utility of its derivatives in fields ranging from medicinal chemistry to materials science underscores its importance as a versatile chemical intermediate. This guide provides the foundational technical knowledge for scientists to confidently work with and innovate from this valuable molecular scaffold.

References

  • Ren, L., et al. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry. Available from: [Link]

  • Krasnikov, S. V., et al. (2015). Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. ResearchGate. Available from: [Link]

  • Ren, L., et al. Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Pyridine Moiety in Water - Supporting Information. Royal Society of Chemistry. Available from: [Link]

  • El-Faham, A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. National Center for Biotechnology Information (PMC). Available from: [Link]

  • El-Faham, A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. Available from: [Link]

  • PubChem. 6,7-Dihydro-5H-1-pyridin-5-one. Available from: [Link]

  • PubChem. 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide. Available from: [Link]

  • FoodData Central. Compound 1,2,3,4,5,6-Hexahydro-7H-cyclopenta[b]pyridin-7-one (FDB019286). Available from: [Link]

Sources

An In-Depth Spectroscopic Guide to 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: A Senior Application Scientist

Introduction

Welcome to a comprehensive technical exploration of the spectroscopic characteristics of 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one, a heterocyclic ketone of significant interest in synthetic chemistry and drug discovery. The formal IUPAC name for this compound is 6,7-dihydrocyclopenta[b]pyridin-5-one, and it is registered under CAS Number 28566-14-5.[1][2] Its rigid, bicyclic structure, combining a pyridine ring with a cyclopentanone moiety, presents a unique electronic and structural profile that is elegantly revealed through modern spectroscopic techniques.

This guide is designed for researchers, medicinal chemists, and analytical scientists. It moves beyond a simple recitation of data, delving into the causal reasoning behind spectral features and the strategic choices made during data acquisition. We will dissect the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance data, providing not only the spectral assignments but also the underlying principles that govern them. Every piece of data and every protocol is presented within a framework of scientific integrity, ensuring that this document serves as a trustworthy and authoritative resource for your work.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following standardized numbering scheme for 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one will be used throughout this guide.

Caption: IUPAC numbering for 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.

Mass Spectrometry Analysis

Mass spectrometry provides the molecular weight and, through fragmentation analysis, a virtual roadmap of the molecule's construction. For this compound, we have high-resolution data that confirms the elemental composition with exceptional accuracy.

High-Resolution Mass Spectrometry (HRMS-ESI)

Electrospray ionization (ESI) is a soft ionization technique that typically yields the protonated molecular ion, [M+H]⁺, with minimal fragmentation. This is ideal for unequivocally determining the molecular formula.

Table 1: HRMS Data

Parameter Value Source
Ionization Mode ESI [3]
Ion [M+H]⁺ [3]
Calculated m/z 148.0762 [3]

| Found m/z | 148.0759 |[3] |

The experimentally determined mass-to-charge ratio (m/z) of 148.0759 is in excellent agreement with the calculated value of 148.0762 for the protonated molecule, C₉H₁₀NO⁺. This result confirms the elemental composition C₉H₉NO and a molecular weight of 147.17 g/mol for the neutral species.

Predicted Electron Ionization (EI) Fragmentation

While an experimental Electron Ionization (EI) spectrum for this specific compound is not available in public databases, we can predict the fragmentation pathway based on established principles for cyclic and α,β-unsaturated ketones.[4][5] EI is a hard ionization technique that imparts significant energy, leading to characteristic fragmentation that is invaluable for structural elucidation.[6][7]

The most likely fragmentation pathways are initiated by the cleavage of bonds alpha to the carbonyl group, a process driven by the formation of a stable acylium ion.

M [C₉H₉NO]⁺˙ m/z = 147 Molecular Ion M1 [M-CO]⁺˙ m/z = 119 M->M1 -CO (decarbonylation) M2 [M-C₂H₄]⁺˙ m/z = 119 M->M2 Retro-Diels-Alder -C₂H₄ M3 [M-HCO]⁺ m/z = 118 M1->M3 -H• M4 [C₇H₆N]⁺ m/z = 104 M1->M4 -CH₃•

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one, a heterocyclic ketone with potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not just a spectral interpretation, but also a deeper understanding of the underlying principles and practical considerations for obtaining and analyzing such data.

Introduction to this compound

This compound (CAS No. 101234-73-5) is a bicyclic compound featuring a dihydropyridinone ring fused to a cyclopentane ring.[1] The structural elucidation of such molecules is critical in drug discovery and development, where precise knowledge of the molecular geometry and electronic environment informs structure-activity relationship (SAR) studies. ¹H NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the number of different types of protons, their electronic environments, and their spatial relationships.

The core structure of this molecule presents a unique set of proton environments, the analysis of which offers a valuable case study in spectral interpretation. This guide will delve into a predictive analysis of its ¹H NMR spectrum, drawing upon data from closely related analogs and foundational NMR principles.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The structure of this compound reveals five distinct proton environments, which will give rise to five signals in the ¹H NMR spectrum.

Structure and Proton Labeling:

Caption: Structure of this compound with proton labeling.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale for Prediction
H-1 (NH) 7.0 - 8.0Broad Singlet-The NH proton in a dihydropyridinone ring is typically deshielded and can exhibit a broad signal due to quadrupole coupling with the nitrogen atom and potential hydrogen bonding.[3]
H-2 6.8 - 7.2DoubletJ2,3 ≈ 8-10 HzThis vinylic proton is adjacent to the nitrogen atom and is expected to be in the downfield region. It will be split into a doublet by the neighboring H-3 proton.
H-3 5.0 - 5.4DoubletJ3,2 ≈ 8-10 HzThis vinylic proton is alpha to the carbonyl group, which results in significant deshielding. It will be split into a doublet by the H-2 proton.
H-5 (2H) 2.8 - 3.2TripletJ5,6 ≈ 7-8 HzThese methylene protons are adjacent to the C4a carbon. Their chemical shift is influenced by the neighboring carbonyl group and the aromatic-like ring. They will appear as a triplet due to coupling with the two H-6 protons.
H-6 (2H) 2.2 - 2.6Quintet (or Multiplet)J6,5 ≈ 7-8 Hz, J6,7 ≈ 7-8 HzThese methylene protons are coupled to both the H-5 and H-7 protons. This will likely result in a more complex splitting pattern, appearing as a quintet or a multiplet.
H-7 (2H) 2.9 - 3.3TripletJ7,6 ≈ 7-8 HzThese protons are adjacent to the nitrogen atom, leading to a downfield shift. They will be split into a triplet by the two H-6 protons.

The Science Behind the Spectrum: Core NMR Principles

A deep understanding of the ¹H NMR spectrum requires a firm grasp of the fundamental principles of chemical shift, spin-spin coupling, and integration.

Chemical Shift (δ)

The chemical shift of a proton is determined by its local electronic environment. Electronegative atoms, such as oxygen and nitrogen, withdraw electron density from nearby protons, "deshielding" them from the external magnetic field. This results in a higher resonance frequency and a downfield shift (higher ppm value) in the NMR spectrum. Conversely, electron-donating groups increase the electron density around a proton, "shielding" it and causing an upfield shift (lower ppm value).

In this compound, the protons on the dihydropyridinone ring (H-1, H-2, and H-3) are significantly deshielded due to the electronegativity of the nitrogen and oxygen atoms and the delocalized π-electron system. The protons on the cyclopentane ring are in a more aliphatic environment and thus appear at a more upfield position.

Spin-Spin Coupling (J-Coupling)

Spin-spin coupling, or J-coupling, is the interaction between the magnetic moments of neighboring protons, transmitted through the bonding electrons.[4] This interaction causes the splitting of NMR signals into multiplets. The number of peaks in a multiplet is determined by the number of neighboring, non-equivalent protons (n) and follows the "n+1 rule". The distance between the peaks in a multiplet is the coupling constant (J), measured in Hertz (Hz). The magnitude of J is independent of the external magnetic field strength and provides valuable information about the connectivity and stereochemistry of the molecule.[4][5]

G cluster_0 Proton Environment cluster_1 Influencing Factors cluster_2 Observed NMR Signal Proton Target Proton Neighbors Neighboring Protons (n) Proton->Neighbors interacts via Multiplicity Multiplicity (n+1) Neighbors->Multiplicity determines Bonds Intervening Bonds J_Value Coupling Constant (J) Bonds->J_Value influences

Caption: Relationship between proton environment and observed NMR signal.

Experimental Protocol for ¹H NMR Spectrum Acquisition

Obtaining a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation. The following is a generalized, field-proven protocol for acquiring a ¹H NMR spectrum of a small organic molecule like this compound.

Sample Preparation
  • Solvent Selection : Choose a deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules.[6] The use of a deuterated solvent prevents the large solvent signal from obscuring the signals of the analyte.[6]

  • Concentration : Prepare a solution of the compound at a concentration of 5-10 mg/mL.

  • Filtration : Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

  • Internal Standard : Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution. The signal for TMS is defined as 0.0 ppm and is used to calibrate the chemical shift scale.

Instrument Setup and Data Acquisition

The following steps are a general guide for a modern NMR spectrometer. Specific commands and procedures may vary depending on the instrument manufacturer and software.[7][8][9]

  • Sample Insertion : Carefully insert the NMR tube into the spectrometer's probe.

  • Locking : The instrument's "lock" system uses the deuterium signal from the solvent to stabilize the magnetic field.

  • Shimming : The magnetic field homogeneity is optimized through a process called "shimming." This is a critical step to obtain sharp, well-resolved NMR signals.

  • Tuning and Matching : The probe is tuned to the resonance frequency of the protons and matched to the impedance of the spectrometer's electronics to ensure efficient transfer of radiofrequency power.

  • Acquisition Parameters :

    • Pulse Sequence : A standard single-pulse experiment is typically used for a simple ¹H spectrum.

    • Number of Scans (NS) : For a sample of this concentration, 8 to 16 scans should be sufficient to achieve a good signal-to-noise ratio.

    • Acquisition Time (AQ) : A typical acquisition time is 2-4 seconds.

    • Relaxation Delay (D1) : A delay of 1-2 seconds between scans allows for the protons to return to their equilibrium state.

  • Data Acquisition : Initiate the data acquisition.

G cluster_A Pre-Acquisition cluster_B Instrumental Steps cluster_C Measurement cluster_D Post-Acquisition cluster_E Interpretation A Sample Preparation B Instrument Setup A->B C Data Acquisition B->C D Data Processing C->D E Spectral Analysis D->E

Caption: Workflow for ¹H NMR spectroscopy.

Data Processing
  • Fourier Transform (FT) : The raw data (Free Induction Decay, or FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing : The spectrum is phased to ensure that all peaks have the correct shape.

  • Baseline Correction : The baseline of the spectrum is corrected to be flat.

  • Integration : The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

  • Referencing : The chemical shift scale is referenced to the TMS signal at 0.0 ppm.

Conclusion

The ¹H NMR spectrum of this compound, while not experimentally reported here, can be confidently predicted through a combination of data from analogous structures and a solid understanding of fundamental NMR principles. This guide has provided a detailed predictive analysis of the spectrum, a review of the core concepts of chemical shift and spin-spin coupling, and a practical protocol for acquiring high-quality ¹H NMR data. For researchers in drug discovery and related fields, the ability to interpret and predict NMR spectra is a critical skill for the successful characterization and development of novel chemical entities.

References

  • Abdel-Bar, F. M., et al. (2016). Dihydropyridinone Alkaloids Artifacts from Curcuma longa and their Anti-Migration Activity Against HepG2 Cells. Records of Natural Products, 10(5), 556-565. [Link]

  • Aksenov, A. V., et al. (2021). Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. Chemistry of Heterocyclic Compounds, 57(2), 209-215. [Link]

  • Ren, L., et al. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2369-2373. [Link]

  • El-Sayed, M. A., et al. (2010). The investigation of NMR spectra of dihydropyridones derived from Curcumin. ARKIVOC, 2010(11), 41-53. [Link]

  • Reich, H. J. (n.d.). Spin-Spin Splitting: J-Coupling. University of Wisconsin. [Link]

  • Emory University. (2013). NMR Experiment Procedure. [Link]

  • University of Notre Dame. (n.d.). Step-by-step procedure for NMR data acquisition. [Link]

  • Burns, D. C. (2018). Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation (pp. 45-67). Royal Society of Chemistry. [Link]

  • LibreTexts. (2022). 5.4: The 1H-NMR experiment. [Link]

  • Sampaio, F. C., et al. (2010). NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. Journal of the Brazilian Chemical Society, 21(7), 1331-1339. [Link]

  • Al-Najjar, I. M., et al. (1983). Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b]Furans and Quinolines. Spectrochimica Acta Part A: Molecular Spectroscopy, 39(2), 157-160. [Link]

  • Dabrowski, A., et al. (2000). NMR studies on derivatives of heteroaromatic compounds: exceptionally small carbon-carbon couplings, 1J(CC), in 2-lithiothiophene, 2-lithio-N-methylpyrrole and 2-lithiofuran. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(1), 91-102. [Link]

  • PubChem. (n.d.). 6,7-Dihydro-5H-1-pyridin-5-one. [Link]

  • Duddeck, H., et al. (2018). Intramolecular hydrogen bonds in 1,4-dihydropyridine derivatives. Journal of Molecular Structure, 1162, 123-130. [Link]

  • University of Wyoming. (n.d.). NMR Basic Operation - Bruker NMR Spectrometer. [Link]

  • Al-Mokhanam, A. A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(28), 24465-24478. [Link]

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, CDCl₃, experimental) (HMDB0000926). [Link]

  • Al-Mokhanam, A. A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(28), 24465-24478. [Link]

  • PubChem. (n.d.). 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide. [Link]

  • Abraham, R. J., & Reid, M. (2000). ¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 38(7), 570-579. [Link]

  • Weizmann Institute of Science. (n.d.). J-Coupling. [Link]

  • NP-MRD. (n.d.). ¹H NMR Spectrum (1D, 600 MHz, H₂O, predicted) (NP0199919). [Link]

  • PubChem. (n.d.). 6,7-Dihydro-5H-cyclopenta[b]pyridine-2,4-diol. [Link]

  • PhytoBank. (n.d.). ¹H NMR Spectrum (PHY0074798). [Link]

  • Wishart, D. S., et al. (2024). Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 298. [Link]

  • NMRDB.org. (n.d.). Predict ¹H proton NMR spectra. [Link]

  • Abraham, R. J. (2003). Prediction of ¹H NMR chemical shifts and conformational analysis of organic molecules (Doctoral dissertation, University of Liverpool). [Link]

Sources

An In-Depth Technical Guide to the ¹³C NMR Analysis of 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one. It is intended for researchers, scientists, and drug development professionals who are utilizing NMR spectroscopy for the structural elucidation and characterization of heterocyclic compounds. This document delves into the theoretical underpinnings of the observed chemical shifts, outlines a rigorous experimental protocol, and presents a detailed interpretation of the spectral data.

Introduction

This compound is a bicyclic heteroaromatic ketone with a structure that presents an interesting case for ¹³C NMR analysis. The fusion of a pyridine ring with a cyclopentanone moiety creates a unique electronic environment for each carbon atom, resulting in a distinctive and informative ¹³C NMR spectrum. Understanding the principles behind the chemical shifts of this molecule is crucial for its unambiguous identification and for the characterization of related derivatives in medicinal chemistry and materials science. ¹³C NMR spectroscopy is a powerful, non-destructive technique that provides direct information about the carbon skeleton of a molecule[1].

This guide will first establish the theoretical basis for predicting the chemical shifts in the target molecule, drawing on established principles of NMR spectroscopy. Subsequently, a detailed, self-validating experimental protocol for acquiring a high-quality ¹³C NMR spectrum will be presented. The core of this guide is the in-depth analysis and assignment of the experimental ¹³C NMR spectrum, where each resonance is correlated to a specific carbon atom in the molecule, supported by reasoned arguments based on electronic and structural effects.

Theoretical Considerations for ¹³C NMR Chemical Shifts

The chemical shift of a carbon nucleus is primarily influenced by its local electronic environment. Factors such as hybridization, the electronegativity of neighboring atoms, and resonance effects play a significant role in determining the position of a signal in the ¹³C NMR spectrum[1]. In the case of this compound, we can anticipate the chemical shifts based on the contributions from the pyridine ring, the α,β-unsaturated ketone system, and the aliphatic cyclopentane ring.

The pyridine ring carbons are expected to resonate in the aromatic region, typically between 120 and 150 ppm. The carbon atoms α and γ to the nitrogen atom are generally deshielded (shifted downfield) due to the electron-withdrawing nature of nitrogen, while the β carbons are less affected. For the α,β-unsaturated ketone moiety, the carbonyl carbon (C=O) is highly deshielded and is expected to appear significantly downfield, typically in the range of 190-220 ppm. The α-carbon to the carbonyl group is generally more shielded than the β-carbon. The aliphatic carbons of the cyclopentane ring will appear in the upfield region of the spectrum.

Experimental Protocol

A robust and well-documented experimental protocol is essential for obtaining reliable and reproducible ¹³C NMR data. The following section outlines a detailed methodology for the analysis of this compound.

Sample Preparation
  • Compound Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the spectrum.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this type of compound. The deuterium signal is used for field-frequency locking, and the residual solvent peak can be used for spectral referencing.

  • Concentration: Prepare a solution of approximately 10-50 mg of the compound in 0.5-0.7 mL of CDCl₃. This concentration range provides a good signal-to-noise ratio in a reasonable acquisition time.

  • Sample Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean, dry NMR tube to prevent magnetic field inhomogeneity.

  • NMR Tube: Use a high-quality, 5 mm NMR tube that has been cleaned and dried thoroughly to ensure optimal spectral resolution.

Data Acquisition

The following parameters are recommended for a standard ¹³C NMR experiment on a 400 MHz spectrometer.

ParameterRecommended ValueRationale
Spectrometer Frequency100 MHz for ¹³CStandard for a 400 MHz ¹H spectrometer.
Pulse Programzgpg30 or similarA standard proton-decoupled pulse sequence with a 30° pulse angle to allow for faster repetition rates.
Spectral Width0-220 ppmTo encompass the expected chemical shift range of all carbon atoms.
Acquisition Time1-2 secondsA sufficient duration to obtain good digital resolution.
Relaxation Delay2-5 secondsTo allow for adequate relaxation of the carbon nuclei, especially quaternary carbons, for more accurate integration (if desired).
Number of Scans1024-4096 (or more)The number of scans will depend on the sample concentration and desired signal-to-noise ratio.
Temperature298 K (25 °C)Standard ambient temperature for routine analysis.

Data Presentation and Interpretation

The experimental ¹³C NMR spectrum of this compound shows eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The experimentally observed chemical shifts are presented in the table below.

Carbon AtomExperimental Chemical Shift (δ, ppm)
C2155.72
C3122.47
C3a130.33
C4 (C=O)204.88
C535.78
C628.73
C7a174.36
C8131.91

Note: The numbering of the carbon atoms is based on IUPAC nomenclature for the heterocyclic system.

Molecular Structure of this compound.
Detailed Spectral Assignment and Justification

The assignment of each signal to a specific carbon atom is based on a combination of theoretical predictions, comparison with known chemical shift ranges for similar functional groups, and an understanding of the electronic effects within the molecule.

  • C4 (Carbonyl Carbon): The signal at 204.88 ppm is unambiguously assigned to the carbonyl carbon (C4). Carbonyl carbons in ketones typically resonate in the range of 190-220 ppm, and the α,β-unsaturation further deshields this carbon.

  • C2 and C8 (Aromatic Carbons α to Nitrogen): The signals at 155.72 ppm (C2) and 131.91 ppm (C8) are assigned to the aromatic carbons adjacent to the nitrogen atom. The carbon α to the nitrogen in a pyridine ring is significantly deshielded. The difference in their chemical shifts can be attributed to the fusion of the cyclopentanone ring.

  • C7a (Quaternary Aromatic Carbon): The signal at 174.36 ppm is assigned to the quaternary carbon C7a. This carbon is part of the aromatic pyridine ring and is also α to the nitrogen, leading to a downfield shift. Its quaternary nature means it will typically have a lower intensity in the spectrum.

  • C3a (Quaternary Aromatic Carbon): The signal at 130.33 ppm is assigned to the other quaternary carbon in the pyridine ring, C3a. It is less deshielded than C7a as it is further from the nitrogen atom.

  • C3 (Aromatic Carbon β to Nitrogen): The signal at 122.47 ppm is assigned to C3, the carbon atom β to the nitrogen in the pyridine ring. This is consistent with the typical chemical shifts of β-carbons in pyridine systems, which are generally more shielded than the α and γ carbons.

  • C5 and C6 (Aliphatic Carbons): The signals in the upfield region at 35.78 ppm (C5) and 28.73 ppm (C6) are assigned to the aliphatic methylene carbons of the cyclopentanone ring. C5, being α to the carbonyl group, is expected to be more deshielded than C6.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis Compound High-Purity Compound Solvent Deuterated Solvent (CDCl3) Compound->Solvent Concentration 10-50 mg in 0.5-0.7 mL Solvent->Concentration NMR_Tube High-Quality 5mm NMR Tube Concentration->NMR_Tube Pulse Pulse Program (e.g., zgpg30) NMR_Tube->Pulse Insert Sample Params Set Spectral Width, Acq. Time, Delay Pulse->Params Scans Acquire Data (1024-4096 scans) Params->Scans FT Fourier Transform Scans->FT Raw FID Data Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Referencing (to CDCl3) Baseline->Reference Assign Peak Assignment & Interpretation Reference->Assign Final_Report Final_Report Assign->Final_Report Generate Report

Sources

IR spectroscopy of 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of this compound, a heterocyclic compound featuring a fused lactam and dihydropyridine ring system. Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the vibrational modes of the molecule's key functional groups. It outlines a detailed experimental protocol for acquiring a high-fidelity IR spectrum using Attenuated Total Reflectance (ATR) and presents a systematic interpretation of the spectral data. Key diagnostic absorption bands, including the N-H stretch, the critical Amide I (C=O) and Amide II (N-H bend) bands, and various C-H and C=C vibrations, are discussed in detail. This guide serves as an authoritative reference for the structural characterization and quality control of this compound and its analogues.

Introduction

Overview of this compound

This compound is a bicyclic heterocyclic molecule with the chemical formula C₈H₉NO. Its structure is characterized by a dihydropyridine ring fused to a cyclopentanone ring, where a nitrogen atom is incorporated at position 1 and a carbonyl group at position 4, forming a six-membered lactam (a cyclic amide). This structural motif is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and physicochemical properties associated with fused nitrogen-containing heterocycles. Accurate structural confirmation is the bedrock of any chemical research, making robust analytical techniques indispensable.

The Role of Infrared Spectroscopy in Structural Elucidation

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, its bonds vibrate by stretching or bending at specific frequencies corresponding to the energy of the radiation absorbed. These absorption frequencies are highly characteristic of the types of chemical bonds and functional groups present.[1] For a molecule like this compound, IR spectroscopy is exceptionally well-suited for confirming the presence and chemical environment of its defining features: the secondary amide (lactam) group, the aliphatic cyclopentyl ring, and the unsaturated dihydropyridine moiety.

Molecular Structure and Predicted Vibrational Modes

The interpretation of an IR spectrum begins with a thorough understanding of the molecule's structure and the expected vibrational frequencies of its constituent parts. The primary absorption bands for this compound can be predicted by analyzing its core functional groups.

  • Secondary Amide (Lactam): This is the most diagnostic group.

    • N-H Stretching: The N-H bond of the secondary amide will produce a single, distinct absorption. In a solid or liquid state, hydrogen bonding typically broadens this peak, which is expected in the range of 3350-3180 cm⁻¹.

    • C=O Stretching (Amide I Band): The carbonyl stretch of a lactam is highly sensitive to ring size. For a six-membered ring lactam, this absorption is typically strong and sharp, appearing around 1670 cm⁻¹.[2] This is significantly lower than the ~1715 cm⁻¹ seen in a typical six-membered cyclic ketone (cyclohexanone), making it a key differentiating feature.[3][4][5]

    • N-H Bending (Amide II Band): This vibration, which involves a combination of N-H bending and C-N stretching, gives rise to a medium-to-strong absorption typically found between 1570 and 1515 cm⁻¹.

  • Alkene Group (Dihydropyridine Ring):

    • =C-H Stretching: The stretching of C-H bonds where the carbon is part of a double bond occurs at frequencies just above 3000 cm⁻¹, generally in the 3100-3010 cm⁻¹ region.[3]

    • C=C Stretching: The carbon-carbon double bond stretch is expected in the 1650-1600 cm⁻¹ range. This peak can sometimes be of variable intensity and may appear as a shoulder on the more intense Amide I band.

  • Aliphatic Groups (Cyclopentane Moiety):

    • C-H Stretching: The sp³-hybridized C-H bonds of the methylene (CH₂) groups in the cyclopentane portion of the molecule will exhibit strong, sharp absorptions just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range.[5]

    • CH₂ Bending (Scissoring): This deformation mode gives rise to a characteristic absorption near 1465 cm⁻¹.

The following diagram illustrates the key structural components and their relationship to the primary IR absorption regions.

Caption: Key functional groups and their predicted IR absorption regions.

Experimental Protocol for IR Analysis

To ensure high-quality, reproducible data, a standardized experimental protocol is essential. Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its simplicity, speed, and minimal sample preparation.

Sample Preparation
  • Ensure the this compound sample is a dry, solid powder.

  • Place a small, representative amount of the powder (typically 1-2 mg) directly onto the center of the ATR crystal (e.g., diamond or germanium).

  • Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. A slip-clutch mechanism on modern instruments ensures optimal and reproducible pressure.

Instrumentation and Data Acquisition
  • Spectrometer: Utilize a Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory.

  • Background Scan: Before analyzing the sample, acquire a background spectrum of the clean, empty ATR crystal. This spectrum is automatically subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.

  • Acquisition Parameters:

    • Spectral Range: 4000–650 cm⁻¹

    • Resolution: 4 cm⁻¹ (sufficient for most structural characterization)

    • Number of Scans: Co-add 16 to 32 scans to achieve a high signal-to-noise ratio.

  • Data Processing: After acquisition, the resulting interferogram is Fourier-transformed to produce the final infrared spectrum (transmittance vs. wavenumber).

Interpretation of the Infrared Spectrum

A systematic analysis of the spectrum, divided by region, allows for the unambiguous assignment of the observed absorption bands to their corresponding molecular vibrations.

Summary of Characteristic Absorption Bands
Wavenumber Range (cm⁻¹)IntensityVibrational Mode Assignment
3350–3180MediumN-H Stretch (Lactam)
3100–3010Weak=C-H Stretch (Alkene)
2960–2850StrongC-H Stretch (Aliphatic CH₂)
~1670StrongC=O Stretch (Amide I band of a six-membered lactam)
1650–1600MediumC=C Stretch (Alkene)
1570–1515MediumN-H Bending & C-N Stretching (Amide II band)
~1465MediumCH₂ Bending (Scissoring)
1400-1200VariableC-N Stretch and other fingerprint vibrations
The N-H and C-H Stretching Region (4000-2500 cm⁻¹)

This high-frequency region is dominated by stretching vibrations of bonds to hydrogen.

  • N-H Stretch: A moderately intense, somewhat broad peak is expected between 3350 and 3180 cm⁻¹. Its presence is a primary indicator of the lactam's N-H group.

  • =C-H Stretches: Weak, sharp peaks may be observed just above 3000 cm⁻¹. Their presence confirms the unsaturated portion of the dihydropyridine ring.

  • Aliphatic C-H Stretches: Strong, sharp absorptions appearing just below 3000 cm⁻¹ are definitive evidence of the sp³ C-H bonds in the cyclopentane ring.[3][5]

The Carbonyl and Double Bond Region (1800-1600 cm⁻¹)

This is the most diagnostic region for confirming the core structure.

  • Amide I Band (C=O): The most prominent feature in this region will be a very strong, sharp absorption centered around 1670 cm⁻¹. The position is critical; it confirms the carbonyl is part of a six-membered lactam ring system.[2] A simple five-membered cyclic ketone (cyclopentanone) would absorb at a much higher frequency (~1750 cm⁻¹), while a six-membered cyclic ketone (cyclohexanone) absorbs around 1715 cm⁻¹.[4][5] This distinction is a powerful validation of the lactam structure.

  • C=C Stretch: A peak of medium intensity is expected between 1650 and 1600 cm⁻¹, corresponding to the C=C bond in the dihydropyridine ring. It may appear as a distinct peak or a shoulder on the low-frequency side of the Amide I band.

The Fingerprint Region (<1500 cm⁻¹)

This region contains a complex array of bending and stretching vibrations that are unique to the overall molecular structure.

  • Amide II Band: A medium-to-strong peak between 1570 and 1515 cm⁻¹ is another key marker for the secondary amide.

  • CH₂ Bending: An absorption near 1465 cm⁻¹ confirms the presence of the aliphatic methylene groups.

  • C-N Stretch: The C-N stretching vibration of the lactam typically appears in the 1400-1200 cm⁻¹ range, though it can be coupled with other vibrations and may be difficult to assign definitively without computational analysis.

Conclusion

The infrared spectrum of this compound provides a rich set of data for its unambiguous structural identification. The key spectroscopic markers are the N-H stretch (~3300 cm⁻¹), the strong aliphatic C-H stretches (<3000 cm⁻¹), and most critically, the strong Amide I (C=O) band around 1670 cm⁻¹ coupled with the Amide II (N-H bend) band near 1550 cm⁻¹. The position of the carbonyl absorption allows for clear differentiation from isomeric ketones. By following the detailed protocol and interpretive guide presented, researchers can confidently use IR spectroscopy to verify the molecular integrity and purity of this important heterocyclic compound.

References

  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Cook, G. L., & Church, F. M. (1957). Correlations of the infrared spectra of some pyridines. Semantic Scholar. Retrieved from [Link]

  • Morterra, C., Ghiotti, G., Garrone, E., & Boccuzzi, F. (1993). Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy. Journal of Nanophotonics. Retrieved from [Link]

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py. Green Chemistry. Retrieved from [Link]

  • Cook, G. L., & Church, F. M. (1957). Correlations of the Infrared Spectra of Some Pyridines. The Journal of Physical Chemistry. Retrieved from [Link]

  • University of Calgary. (n.d.). Carbonyl compounds - IR spectroscopy. Retrieved from [Link]

  • Long, D. A., Murfin, F. S., Hales, J. L., & Kynaston, W. (1964). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry. Retrieved from [Link]

  • Katritzky, A. R., & Jones, R. A. (1959). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Journal of the Chemical Society. Retrieved from [Link]

  • ChemHelp ASAP. (2023). Carbonyl absorbances in infrared spectroscopy. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6,7-Dihydro-5H-1-pyridin-5-one. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6,7-Dihydro-5H-cyclopenta[b]pyridine-2,4-diol. PubChem. Retrieved from [Link]

  • El-Gazzar, A. A., Gaafar, A. M., El-Sayed, W. A., & Gobouri, A. A. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. ACS Omega. Retrieved from [Link]

  • Ren, L., et al. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry. Retrieved from [Link]

  • Pápai, B., et al. (2020). Synthesis of 6,7-Dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles by Azomethine Imine-Alkyne Cycloadditions Using Immobilized Cu(II)-Catalysts. Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide. PubChem. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra. YouTube. Retrieved from [Link]

  • Melissa Maribel. (2024). How to Interpret an IR Spectrum and Identify the RIGHT Functional Group. YouTube. Retrieved from [Link]

  • LookChem. (n.d.). 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide. Retrieved from [Link]

Sources

Unveiling the Solid-State Architecture of a Bio-relevant Heterocycle: A Technical Guide to the Crystal Structure of 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the crystal structure of the heterocyclic ketone 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one. The structural elucidation of this molecule is paramount for researchers and drug development professionals, as the cyclopenta[b]pyridine core is a key pharmacophore in various biologically active compounds. Understanding the three-dimensional arrangement of atoms in the crystalline state provides crucial insights into the molecule's conformational preferences, intermolecular interactions, and potential binding modes with biological targets. This guide will detail the crystallographic parameters, molecular geometry, and supramolecular assembly, alongside the experimental protocols for its synthesis and crystallization, offering a comprehensive resource for those working with this important class of compounds.

Introduction: The Significance of the Cyclopenta[b]pyridine Scaffold

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional materials.[1][2] The fusion of a cyclopentane ring with a pyridine moiety, as seen in the cyclopenta[b]pyridine scaffold, creates a rigid and structurally unique framework that is of significant interest in medicinal chemistry.[3] Derivatives of this core structure have been explored for a range of pharmacological activities.[4] The precise determination of the crystal structure of the parent ketone, this compound, serves as a foundational reference for computational modeling, structure-activity relationship (SAR) studies, and the rational design of novel therapeutics.

This guide focuses on the crystallographic data available for the closely related and structurally representative isomer, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one , which provides the definitive understanding of the solid-state conformation of this heterocyclic system.

Crystallographic Analysis

The crystal structure of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one was determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group P b c a.[5] This centrosymmetric space group indicates that the crystal lattice is built from a single unique molecular conformation in the asymmetric unit, which is then repeated through symmetry operations.

Crystal Data and Structure Refinement

A summary of the crystallographic data is presented in Table 1. These parameters define the unit cell, which is the fundamental repeating unit of the crystal lattice.

Table 1: Crystal Data and Structure Refinement Parameters
Empirical FormulaC₈H₇NO
Formula Weight133.15 g/mol
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemOrthorhombic
Space GroupP b c a
Unit Cell Dimensions
a7.5044(15) Å
b11.9291(2) Å
c14.847(3) Å
α90°
β90°
γ90°
Volume1330.0(5) ų
Z8
Calculated Density1.330 g/cm³
Data sourced from the Crystallography Open Database, COD ID 7219548.[5]

The choice of a suitable crystal for X-ray diffraction is critical. The quality of the diffraction data, and thus the accuracy of the final structure, is directly dependent on the size and perfection of the crystal. The refinement of the crystal structure data provides the precise atomic coordinates, which are the basis for the detailed analysis of the molecular geometry.

Molecular Geometry and Conformation

The molecular structure of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one reveals a nearly planar pyridine ring fused to a non-planar cyclopentanone ring. The cyclopentanone ring adopts an envelope conformation, which is a common feature for five-membered rings, to relieve ring strain. This conformation is crucial as it dictates the spatial orientation of substituents and potential points of interaction with other molecules. A detailed analysis of selected bond lengths and angles will be presented upon successful retrieval and analysis of the full crystallographic information file (CIF).

Supramolecular Assembly and Intermolecular Interactions

In the crystalline state, molecules of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one are not isolated but are organized into a three-dimensional network through various intermolecular interactions. These non-covalent interactions, although weaker than covalent bonds, collectively determine the crystal packing and influence the physical properties of the solid, such as melting point and solubility. The primary intermolecular forces at play are expected to be C—H···O and C—H···N hydrogen bonds, as well as π-π stacking interactions between the pyridine rings of adjacent molecules. A detailed description of these interactions will be provided following a thorough analysis of the crystal packing diagram derived from the CIF file.

Experimental Protocols

The successful determination of a crystal structure relies on the ability to synthesize and crystallize the compound of interest. The following protocols are based on the methodologies reported for the synthesis and crystallization of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one and its analogues.[6]

Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

The synthesis of the title compound is achieved through the oxidation of 2,3-cyclopentenopyridine. This transformation can be efficiently catalyzed by manganese(II) triflate (Mn(OTf)₂) using tert-butyl hydroperoxide (t-BuOOH) as the oxidant in an aqueous medium. This method represents a green and chemoselective approach to this class of compounds.

Step-by-Step Protocol:

  • To a 25 mL round-bottom flask, add 2,3-cyclopentenopyridine (0.50 mmol), Mn(OTf)₂ (0.0025 mmol), and deionized water (2.5 mL).

  • Stir the mixture at 25 °C.

  • Add t-BuOOH (65% in H₂O, 2.5 mmol) to the reaction mixture.

  • Continue stirring at 25 °C for 24 hours.

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether (1:5 to 1:1) to yield the desired product.

Rationale for Experimental Choices:

  • Catalyst: Mn(OTf)₂ is a mild and efficient catalyst for the oxidation of C-H bonds adjacent to a pyridine ring.

  • Oxidant: t-BuOOH is a readily available and relatively safe oxidant, with water as its primary byproduct.

  • Solvent: The use of water as a solvent aligns with the principles of green chemistry, minimizing the use of volatile organic compounds.

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Conditions cluster_workup Work-up & Purification Reactant 2,3-Cyclopentenopyridine Stirring Stirring at 25°C for 24h Reactant->Stirring Catalyst Mn(OTf)₂ Catalyst->Stirring Oxidant t-BuOOH Oxidant->Stirring Solvent H₂O Solvent->Stirring Extraction Ethyl Acetate Extraction Stirring->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Flash Chromatography Evaporation->Purification Product 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one Purification->Product

Caption: Synthetic workflow for 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.

Crystallization

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the purified compound.

Step-by-Step Protocol:

  • Dissolve the purified 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

  • Loosely cover the container to allow for slow evaporation of the solvent at room temperature.

  • Monitor the solution over several days for the formation of well-defined single crystals.

  • Once crystals of sufficient size and quality have formed, carefully isolate them from the mother liquor.

Rationale for Experimental Choices:

  • Slow Evaporation: This technique allows for the gradual increase in solute concentration, promoting the ordered growth of single crystals rather than rapid precipitation of an amorphous solid.

  • Solvent Selection: The choice of solvent is crucial and often determined empirically. A good crystallization solvent is one in which the compound has moderate solubility at room temperature.

Crystallization_Workflow Start Purified Compound Dissolution Dissolve in a suitable solvent Start->Dissolution Evaporation Slow evaporation at room temperature Dissolution->Evaporation Crystal_Formation Formation of single crystals Evaporation->Crystal_Formation Isolation Isolate crystals from mother liquor Crystal_Formation->Isolation Analysis Single-Crystal X-ray Diffraction Isolation->Analysis

Caption: General workflow for single-crystal growth.

Applications and Future Perspectives

The cyclopenta[b]pyridine core is a privileged scaffold in drug discovery.[3] Its rigid structure allows for the precise positioning of functional groups to interact with biological targets. Derivatives of this heterocyclic system have shown potential as corrosion inhibitors for steel alloys.[6] The detailed structural information presented in this guide can aid in the design of more potent and selective analogues for various applications. Future work could involve co-crystallization studies with target proteins to elucidate binding modes and inform the development of next-generation therapeutics.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure of this compound, based on the available data for its isomer, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. The crystallographic parameters, molecular geometry, and supramolecular assembly have been discussed in the context of their relevance to researchers in chemistry and drug development. The detailed experimental protocols for synthesis and crystallization offer a practical resource for obtaining this important compound. The structural insights provided herein are expected to facilitate the rational design of novel cyclopenta[b]pyridine derivatives with tailored properties for a range of scientific and industrial applications.

References

  • Gomtsyan, A. (2012). Heterocycles in drugs and drug discovery. Chemistry of Heterocyclic Compounds, 48(1), 7-10.
  • Arora, P., et al. (2012). A review on synthetic and medicinal aspects of pyrimidines. International Research Journal of Pharmacy, 3(4), 85-90.
  • Al-Amiery, A. A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(28), 24727–24745. [Link]

  • Kwa, C. D., & Samad, F. (2020). Heterocycles, their Synthesis and Industrial Applications: A Review. International Journal for Research in Applied Science & Engineering Technology, 8(10), 133-146.
  • MDPI. (2022). Applications of Heterocyclic Compounds. Encyclopedia. [Link]

  • Yoshizumi, T., et al. (2008). A novel class of cycloalkano[b]pyridines as potent and orally active opioid receptor-like 1 antagonists with minimal binding affinity to the hERG K+ channel. Journal of Medicinal Chemistry, 51(13), 4021-4029. [Link]

  • ResearchGate. (n.d.). Natural products containing the cyclopenta[b]pyridine core. [Link]

  • Limoto, D. (2024). A Brief View on Pyridine Compounds. Journal of Medicinal & Organic Chemistry, 7(5), 239-240.
  • International Journal of Scientific Research & Technology. (n.d.).
  • Wikipedia. (n.d.). Heterocyclic compound. [Link]

  • Ren, L., et al. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2369-2373. [Link]

  • SciRP.org. (n.d.).
  • PubChem. (n.d.). 6,7-Dihydro-5H-1-pyridin-5-one. [Link]

  • Crystallography Open Database. (n.d.). [Link]

  • YouTube. (2023). Download Crystallographic Information File (CIF File) for Rietveld Refinement. [Link]

  • Ren, L., et al. (2015). Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py. Electronic Supplementary Information for Green Chemistry. [Link]

Sources

The Strategic Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives: A Technical Guide to Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Fused Pyridine Scaffold

The 6,7-dihydro-5H-cyclopenta[b]pyridine core, a fused heterocyclic system, represents a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives are integral to the development of novel pharmaceuticals, agrochemicals, and functional materials.[1][2] The biological relevance of this nucleus is underscored by its presence in a variety of bioactive compounds, exhibiting a wide spectrum of activities including antimicrobial, antiviral, anti-inflammatory, and neuropharmacological properties.[3] Notably, 6,7-dihydro-5H-cyclopenta[b]pyridine serves as a key intermediate in the synthesis of the cephalosporin antibiotic, cefpirome.[4] Furthermore, certain derivatives have demonstrated significant potential as corrosion inhibitors for steel alloys.[5][6]

The growing demand for these valuable compounds has spurred the development of efficient and sustainable synthetic methodologies. Multicomponent reactions (MCRs) have emerged as a powerful tool in this endeavor, offering significant advantages over traditional linear syntheses. By combining three or more starting materials in a single, one-pot operation, MCRs enhance synthetic efficiency, reduce waste, and allow for the rapid generation of molecular diversity.[7] This guide provides an in-depth exploration of key multicomponent strategies for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Core Synthetic Strategies and Mechanistic Insights

The synthesis of the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold can be approached through several elegant multicomponent strategies. This section will delve into the mechanistic underpinnings and practical execution of these powerful reactions.

The Cyclocondensation Approach: Building the Pyridine Ring

A prevalent and effective strategy involves the cyclocondensation of readily available precursors. One such method utilizes the reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile (malononitrile).[5][6] This approach is particularly attractive due to the straightforward synthesis of the diarylidenecyclopentanone starting material via a double aldol condensation between cyclopentanone and an aromatic aldehyde.

Causality of Experimental Choices: The use of a sodium alkoxide, such as sodium ethoxide or sodium methoxide, is critical. It serves a dual role as both a base and a catalyst.[5][6] As a base, it deprotonates the active methylene group of malononitrile, generating a nucleophilic carbanion. This carbanion then initiates a Michael addition to one of the α,β-unsaturated ketone moieties of the diarylidenecyclopentanone. The subsequent intramolecular cyclization and dehydration/aromatization cascade is facilitated by the alkoxide, leading to the formation of the stable pyridine ring. The choice of an alcoholic solvent is synergistic, as it readily dissolves the reactants and the alkoxide catalyst.

cluster_0 Michael Addition cluster_1 Intramolecular Cyclization cluster_2 Dehydration & Aromatization 2_5_diarylidenecyclopentanone 2,5-Diarylidenecyclopentanone michael_adduct Michael Adduct 2_5_diarylidenecyclopentanone->michael_adduct 1. malononitrile_carbanion Malononitrile Carbanion malononitrile_carbanion->michael_adduct 1. intramolecular_cyclization_product Cyclized Intermediate michael_adduct->intramolecular_cyclization_product 2. Intramolecular Nucleophilic Attack final_product 6,7-Dihydro-5H-cyclopenta[b]pyridine Derivative intramolecular_cyclization_product->final_product 3. Elimination of H2O & Tautomerization

Caption: Cyclocondensation Reaction Workflow.

Experimental Protocol: Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Derivatives [5][6]

  • Preparation of the Sodium Alkoxide Solution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a stoichiometric equivalent of sodium metal in absolute ethanol (or methanol) under an inert atmosphere (e.g., nitrogen or argon). Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction Setup: To the freshly prepared sodium alkoxide solution, add one equivalent of the 2,5-diarylidenecyclopentanone derivative and a slight excess (1.1 equivalents) of propanedinitrile.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and neutralize it with a dilute acid (e.g., 1 M HCl). The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.

Reactant A (Diarylidenecyclopentanone)Reactant B (Malononitrile)CatalystSolventTemperatureYield (%)Reference
2,5-Bis(4-methoxybenzylidene)cyclopentanonePropanedinitrileSodium EthoxideEthanolReflux92[5]
2,5-Bis(4-chlorobenzylidene)cyclopentanonePropanedinitrileSodium MethoxideMethanolReflux88[6]
The Vilsmeier-Haack Approach: A Stepwise Construction

An alternative synthetic route employs a stepwise construction of the fused pyridine ring, utilizing the Vilsmeier-Haack reaction as a key step.[4] This methodology is particularly useful for the synthesis of the unsubstituted 6,7-dihydro-5H-cyclopenta[b]pyridine, a crucial intermediate for pharmaceuticals like cefpirome.[4]

Causality of Experimental Choices: This multi-step synthesis begins with the formation of an enamine from cyclopentanone and benzylamine. The subsequent acetylation protects the nitrogen and introduces an activating group. The Vilsmeier-Haack reaction, employing a Vilsmeier reagent (e.g., generated from phosphorus oxychloride and dimethylformamide), then facilitates the cyclization and formation of the pyridine ring. The final dechlorination step is necessary to yield the target compound. This stepwise approach allows for a high degree of control over the reaction intermediates, ensuring a high purity of the final product.

cyclopentanone Cyclopentanone enamine Enamine Intermediate cyclopentanone->enamine benzylamine Benzylamine benzylamine->enamine acetylation N-Acetylation enamine->acetylation acetylated_enamine Acetylated Enamine acetylation->acetylated_enamine vilsmeier Vilsmeier Cyclization acetylated_enamine->vilsmeier chlorinated_pyridine Chlorinated Pyridine Intermediate vilsmeier->chlorinated_pyridine dechlorination Dechlorination chlorinated_pyridine->dechlorination final_product 6,7-Dihydro-5H-cyclopenta[b]pyridine dechlorination->final_product

Caption: Vilsmeier-Haack Synthesis Workflow.

Experimental Protocol: Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine [4]

  • Enamine Formation: React cyclopentanone with benzylamine under conditions that favor the removal of water (e.g., Dean-Stark apparatus) to form the corresponding enamine.

  • N-Acetylation: Treat the enamine with an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base (e.g., triethylamine) to yield the N-acetylated enamine.

  • Vilsmeier Cyclization: Subject the acetylated enamine to a Vilsmeier reagent at elevated temperatures. This will effect the cyclization to the chlorinated pyridine intermediate.

  • Dechlorination: The final step involves the removal of the chlorine atom, which can be achieved through catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen source) to afford the desired 6,7-dihydro-5H-cyclopenta[b]pyridine.

Starting MaterialsKey Reaction StepsOverall Yield (%)Product Purity (HPLC)Reference
Cyclopentanone, BenzylamineNucleophilic addition, Acetylation, Vilsmeier cyclization, Dechlorination43.1599.7[4]
A Novel Multi-component Condensation for Highly Substituted Derivatives

A more complex, yet highly versatile, multicomponent reaction involves the condensation of malononitrile, hydrogen sulfide, an aldehyde, 1-(cyclopent-1-en-1-yl)pyrrolidine, and an alkylating agent.[8] This one-pot synthesis allows for the creation of highly functionalized 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives with a variety of substituents.

Causality of Experimental Choices: This reaction proceeds through a complex cascade of intermediates. The initial reaction likely involves the formation of a thione intermediate from malononitrile and hydrogen sulfide. The enamine, 1-(cyclopent-1-en-1-yl)pyrrolidine, acts as a key nucleophile. The aldehyde component is incorporated to form the pyridine ring backbone. The final alkylation step introduces further diversity into the molecule. The complexity of this reaction highlights the power of multicomponent strategies to rapidly build intricate molecular architectures from simple starting materials.

Experimental Protocol: General Procedure for the Multicomponent Condensation [8]

  • Reaction Setup: In a suitable solvent, combine malononitrile, the aldehyde, and 1-(cyclopent-1-en-1-yl)pyrrolidine.

  • Introduction of Hydrogen Sulfide: Bubble hydrogen sulfide gas through the reaction mixture or use a suitable H₂S donor.

  • Addition of Alkylating Agent: After the initial reaction has proceeded, introduce the alkylating agent to the mixture.

  • Reaction Conditions and Work-up: The reaction conditions (temperature, time) will vary depending on the specific substrates used. After completion, the product is isolated and purified using standard techniques such as column chromatography.

Conclusion and Future Outlook

The multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives represents a dynamic and evolving field of research. The strategies outlined in this guide demonstrate the power of MCRs to provide efficient and versatile access to these valuable heterocyclic compounds. The development of novel catalytic systems, including the use of ionic liquids and transition metal catalysts, promises to further enhance the sustainability and scope of these reactions.[7][9] As our understanding of reaction mechanisms deepens, we can expect the design of even more sophisticated and elegant multicomponent reactions, paving the way for the discovery of new derivatives with enhanced biological and material properties.

References

  • Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. Available at: [Link]

  • Bayana, M. E., Wailes, J. S., & Marsden, S. P. (2022). Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. Organic & Biomolecular Chemistry, 20(37), 7433-7437. Available at: [Link]

  • Bayana, M. E., Wailes, J. S., & Marsden, S. P. (2022). Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. White Rose Research Online. Available at: [Link]

  • Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Pyridine Moiety in Water. Available at: [Link]

  • Green Synthesis of Pyridine and their Fused System: Harnessing the Catalytic Power of Ionic Liquids for Sustainable and Efficient Multicomponent Reaction. Bentham Science. Available at: [Link]

  • Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate. Available at: [Link]

  • 6,7-Dihydro-5H-cyclopenta[b]pyridine 98.0+%, TCI America™. Fisher Scientific. Available at: [Link]

  • Al-Omair, M. A., Ali, S. A., & El-Gazzar, A. B. A. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(28), 24635-24650. Available at: [Link]

  • Zhou, J., Gao, H., Sun, H., & Wu, Y. (2013). A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. Advanced Materials Research, 634-638, 111-114. Available at: [Link]

  • Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry. Available at: [Link]

  • Al-Omair, M. A., Ali, S. A., & El-Gazzar, A. B. A. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(28), 24635-24650. Available at: [Link]

  • Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of Pyridine-3,5-dicarbonitriles. The Journal of Organic Chemistry. Available at: [Link]

  • Zhang, X., et al. (2022). Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives. Molecules, 27(21), 7205. Available at: [Link]

  • A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Archives. Available at: [Link]

  • Zhang, X., et al. (2022). Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives. MDPI. Available at: [Link]

  • Recent Advances in Scaffold Hopping. Journal of Medicinal Chemistry. Available at: [Link]

  • Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. Available at: [Link]

  • Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. PubMed. Available at: [Link]

Sources

A Green Chemistry Approach to the Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one via Manganese-Catalyzed C-H Oxidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one, a pivotal intermediate in the development of antipsychotic pharmaceuticals, presents a significant synthetic challenge due to the inherent deactivation of the target methylene C-H bonds by the adjacent pyridine ring.[1] This guide details a highly efficient, chemoselective, and environmentally benign protocol that overcomes these challenges through manganese catalysis. By employing Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as a terminal oxidant in water, this method facilitates the direct oxidation of 2,3-cyclopentenopyridine to the desired ketone at ambient temperature.[1][2] This process not only achieves high yields but also aligns with the principles of green chemistry by utilizing an earth-abundant metal catalyst and an aqueous reaction medium, offering a sustainable and economically viable alternative to traditional, hazardous oxidation methods.[1]

Introduction: The Synthetic Hurdle and Pharmaceutical Importance

The 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one core is a privileged scaffold in medicinal chemistry, most notably serving as a key building block in the synthesis of various antipsychotic agents.[1] The development of efficient synthetic routes to this intermediate is therefore of high academic and industrial interest. However, the direct oxidation of the C5 methylene group in the 2,3-cyclopentenopyridine precursor is a notoriously difficult transformation.

The primary obstacle lies in the electronic properties of the pyridine ring. The electronegative nitrogen atom deactivates the adjacent C-H bonds, making them resistant to oxidation.[1] Furthermore, the Lewis basicity of the pyridine nitrogen can lead to catalyst inhibition through strong coordination with the transition metal center, impeding the catalytic cycle.[1] Historically, attempts to synthesize this compound via direct oxidation have relied on stoichiometric quantities of harsh and toxic oxidants, such as chromium trioxide (CrO₃), in corrosive acidic media. These methods are not only environmentally detrimental but also suffer from exceedingly low yields, often around 10%.[1] This underscores the urgent need for a catalytic, selective, and sustainable alternative.

A Sustainable Breakthrough: The Mn(OTf)₂/t-BuOOH Catalytic System

Recent advancements have led to the development of a novel protocol that successfully addresses the limitations of previous methods. This system utilizes a simple, commercially available manganese salt, Mn(OTf)₂, as the catalyst in conjunction with t-BuOOH (as a 65% aqueous solution) as the oxidant.[2] The reaction proceeds smoothly in water at room temperature (25 °C), representing a significant leap forward in both efficiency and environmental responsibility.[1][2]

The choice of manganese is critical. As an earth-abundant and low-toxicity metal, it provides a cost-effective and sustainable alternative to precious metal catalysts often used in C-H activation.[3] The use of water as the solvent and an aqueous solution of t-BuOOH as the oxidant further enhances the green credentials of this methodology, minimizing organic waste and associated hazards.

Mechanistic Rationale: Understanding the "Why"

While the precise mechanism for this specific transformation is an area of ongoing investigation, a plausible catalytic cycle can be proposed based on established principles of manganese-catalyzed C-H oxidation.[4][5] The reaction is believed to proceed through a high-valent manganese-oxo species via a radical-based pathway.

Proposed Catalytic Cycle:

  • Catalyst Activation: The Mn(II) precatalyst, Mn(OTf)₂, reacts with the oxidant, t-BuOOH, to generate a high-valent manganese-oxo species (e.g., Mn(IV)=O or Mn(V)=O). This is the key active oxidant in the cycle.

  • Hydrogen Atom Transfer (HAT): The highly reactive manganese-oxo species abstracts a hydrogen atom from the C5 methylene group of the 2,3-cyclopentenopyridine substrate. This is often the rate-determining step and is favored at this position due to the formation of a resonance-stabilized radical.

  • Radical Rebound/Oxidation: The resulting substrate radical and the Mn(III)-OH species can undergo a rapid "rebound" step to form a C-O bond, yielding an alcohol intermediate. Alternatively, the radical can be further oxidized by another equivalent of the manganese-oxo species to a carbocation, which is then trapped by water. The geminal diol or alcohol is then rapidly oxidized to the final ketone product under the reaction conditions.

  • Catalyst Regeneration: The manganese species is re-oxidized by t-BuOOH, regenerating the active high-valent catalyst and completing the catalytic cycle.

Catalytic_Cycle Mn_II Mn(II)(OTf)₂ Mn_IV_O High-Valent Mn=O (e.g., Mn(IV)=O) Mn_II->Mn_IV_O t-BuOOH - t-BuOH Radical_Complex [Mn(III)-OH •Substrate Radical] Mn_IV_O->Radical_Complex Hydrogen Atom Transfer (HAT) Substrate Substrate (2,3-Cyclopentenopyridine) Substrate->Radical_Complex C-H Bond Activation Product Product (Pyridin-5-one) Radical_Complex->Mn_II Radical Rebound & Further Oxidation Radical_Complex->Product Product Formation

Caption: Proposed catalytic cycle for the manganese-catalyzed oxidation.

This mechanism explains the high chemoselectivity observed. The HAT process preferentially occurs at the weakest C-H bond that leads to a stabilized radical, which in this case is the C5 position adjacent to both the pyridine ring and the cyclopentane ring.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, reproducible protocol for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one on a laboratory scale, adapted from the work of Ren et al.[2][6]

Materials and Equipment:
  • Reagents: 2,3-cyclopentenopyridine, Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂), tert-butyl hydroperoxide (65-70% in H₂O), Dichloromethane (CH₂Cl₂), Anhydrous Sodium Sulfate (Na₂SO₄), Deionized Water.

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, standard laboratory glassware, rotary evaporator, flash column chromatography system with silica gel.

Workflow Diagram:

Experimental_Workflow start Start charge_flask 1. Charge Flask - 2,3-cyclopentenopyridine - Mn(OTf)₂ - H₂O start->charge_flask add_oxidant 2. Add Oxidant - t-BuOOH (65% in H₂O) charge_flask->add_oxidant stir_reaction 3. Stir at 25 °C Monitor by TLC (72h) add_oxidant->stir_reaction workup 4. Aqueous Workup - Quench reaction - Extract with CH₂Cl₂ (3x) stir_reaction->workup dry_concentrate 5. Dry & Concentrate - Dry organic layers (Na₂SO₄) - Concentrate in vacuo workup->dry_concentrate purify 6. Purify - Flash Column Chromatography dry_concentrate->purify end Obtain Pure Product purify->end

Caption: Step-by-step experimental workflow for the synthesis.

Procedure:
  • To a 500 mL round-bottom flask, add 2,3-cyclopentenopyridine (25 mmol, 1.0 equiv.).

  • Add deionized water (125 mL) to the flask.

  • Add Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂) (0.125 mmol, 0.005 equiv., 0.5 mol%).

  • Begin vigorous magnetic stirring to create a suspension.

  • To the stirring mixture, add tert-butyl hydroperoxide (65% in H₂O, 125 mmol, 5.0 equiv.).

  • Allow the reaction to stir at 25 °C for 72 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the resulting crude residue by flash column chromatography on silica gel (using an appropriate eluent system, e.g., Ethyl acetate/Petroleum ether) to afford the pure 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.[6]

Performance and Scope: A Quantitative Analysis

The manganese-catalyzed oxidation protocol demonstrates excellent performance for the parent substrate and tolerance for some substituted analogues. The data below summarizes the key findings.[2][6]

EntrySubstrateCatalyst (mol%)Oxidant (equiv.)SolventTemp (°C)Time (h)Yield (%)[2][6]
12,3-CyclopentenopyridineMn(OTf)₂ (0.5)t-BuOOH (5.0)H₂O257288
22-methyl-2,3-cyclopentenopyridineMn(OTf)₂ (0.5)t-BuOOH (5.0)H₂O257285
34-methyl-2,3-cyclopentenopyridineMn(OTf)₂ (0.5)t-BuOOH (5.0)H₂O257286
42,3-Cyclopentenopyridine (Large Scale)Mn(OTf)₂ (0.5)t-BuOOH (5.0)H₂O257268
52-BenzylpyridineMn(OTf)₂ (2.0)t-BuOOH (3.0)t-BuOH602495
62-EthylpyridineMn(OTf)₂ (2.0)t-BuOOH (3.0)t-BuOH604881

A scaled-up reaction of 25 mmol (3.0 g) of 2,3-cyclopentenopyridine afforded the desired product in 68% yield, demonstrating the practical utility of the method.[1] The catalytic system is also effective for the oxidation of other substrates with activated C-H bonds adjacent to a pyridine ring, such as benzylpyridines and 2-ethylpyridine, albeit requiring a different solvent and higher temperature for optimal results.[2][7]

Conclusion and Future Outlook

The Mn(OTf)₂-catalyzed direct oxidation of 2,3-cyclopentenopyridine represents a paradigm shift in the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. This method is distinguished by its high yield, excellent chemoselectivity, operational simplicity, and adherence to the principles of green chemistry. By leveraging an inexpensive, earth-abundant metal catalyst and water as a solvent, it provides a scalable and economically attractive route for the pharmaceutical industry.

Future research may focus on several key areas:

  • Catalyst Development: Designing novel manganese complexes with tailored ligand spheres could further enhance catalytic activity, potentially reducing reaction times and catalyst loading.

  • Mechanism Elucidation: Detailed spectroscopic and computational studies will provide a deeper understanding of the reaction mechanism, enabling more rational catalyst design and optimization.

  • Expanded Substrate Scope: Applying this methodology to a broader range of heterocyclic systems with activated C-H bonds could unlock efficient synthetic routes to other valuable chemical entities.

This work not only provides a practical solution to a long-standing synthetic problem but also highlights the immense potential of manganese catalysis in modern organic synthesis.

References

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2376-2380. [Link]

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Supplementary Information: Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Pyridine Moiety in Water. The Royal Society of Chemistry. [Link]

  • Ackermann, L. (2020). Recent advances in manganese-catalysed C–H activation: scope and mechanism. Chemical Society Reviews, 49(19), 6948-6973. [Link]

  • Company, A., et al. (2022). Resolving Oxygenation Pathways in Manganese-Catalyzed C(sp3)–H Functionalization via Radical and Cationic Intermediates. Journal of the American Chemical Society, 144(16), 7243-7254. [Link]

Sources

biological activity of 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. Heterocyclic compounds, in particular, represent a rich scaffold for the design and development of new drugs due to their diverse chemical properties and biological activities. Among these, the this compound core has emerged as a promising framework for the synthesis of a wide array of derivatives with significant pharmacological potential. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic prospects of this intriguing class of compounds.

The fused ring system of this compound, which combines a pyridine ring with a cyclopentanone moiety, offers a unique three-dimensional structure that can be readily functionalized. This structural versatility allows for the fine-tuning of physicochemical properties and biological targets, making it an attractive starting point for drug discovery programs. This document will delve into the known biological activities of these derivatives, including their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, supported by experimental protocols and mechanistic insights.

Synthesis of the this compound Scaffold and its Derivatives

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common and effective method involves a multicomponent condensation reaction.[1] Another approach is the direct oxidation of 2,3-cyclopentenopyridine analogues.[2]

General Synthesis Protocol via Multicomponent Condensation

This protocol describes a general method for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives through a multicomponent reaction.[1]

Materials:

  • Appropriate aromatic or heteroaromatic aldehyde

  • Malononitrile or cyanothioacetamide

  • 1-(cyclopent-1-en-1-yl)pyrrolidine

  • Alkylating agent (e.g., alkyl halides)

  • Hydrogen sulfide (if using malononitrile)

  • Solvent (e.g., ethanol, methanol)

  • Base catalyst (e.g., triethylamine, morpholine, sodium ethoxide, or sodium methoxide)[3][4]

Procedure:

  • A mixture of the chosen aldehyde, malononitrile (or cyanothioacetamide), and 1-(cyclopent-1-en-1-yl)pyrrolidine is prepared in a suitable solvent such as ethanol or methanol.[3][4]

  • A base catalyst is added to the mixture to facilitate the reaction.[3][4]

  • If malononitrile is used, hydrogen sulfide is bubbled through the reaction mixture.

  • The reaction mixture is then stirred at room temperature or refluxed for a specified period, typically ranging from 1 to 5 hours, depending on the specific reactants.[5]

  • After the reaction is complete, the mixture is cooled, and the crude product is precipitated by pouring it into ice-water.[5]

  • The precipitate is filtered, washed with water, and dried.

  • Purification of the final product is achieved through recrystallization from an appropriate solvent (e.g., ethanol) or by flash column chromatography.[5]

Diagram of Synthetic Workflow:

G cluster_reactants Reactants cluster_conditions Reaction Conditions Aldehyde Aldehyde ReactionVessel Multicomponent Condensation Aldehyde->ReactionVessel Malononitrile Malononitrile/ Cyanothioacetamide Malononitrile->ReactionVessel Cyclopentenylpyrrolidine 1-(cyclopent-1-en-1-yl)pyrrolidine Cyclopentenylpyrrolidine->ReactionVessel Solvent Solvent (e.g., Ethanol) Solvent->ReactionVessel Catalyst Base Catalyst (e.g., Triethylamine) Catalyst->ReactionVessel H2S H2S (if applicable) H2S->ReactionVessel Workup Reaction Work-up (Cooling, Precipitation) ReactionVessel->Workup Reaction Purification Purification (Recrystallization/ Chromatography) Workup->Purification Crude Product FinalProduct This compound Derivative Purification->FinalProduct Pure Product

Caption: Synthetic workflow for this compound derivatives.

Biological Activities of this compound Derivatives

Derivatives of the this compound scaffold have demonstrated a broad spectrum of biological activities, highlighting their potential as therapeutic agents.

Anticancer Activity

The cyclopentenone moiety is a known pharmacophore in several natural products with anticancer properties.[6] Studies have shown that cyclopentenone-containing compounds can induce apoptosis in cancer cells.[6] Derivatives of this compound, which incorporate this key structural feature, have been investigated for their cytotoxic effects against various cancer cell lines.

Some derivatives have shown promising activity against lung cancer cells.[7] The mechanism of action is often associated with the ability of the cyclopentenone ring to act as a Michael acceptor, leading to the alkylation of cellular nucleophiles and the induction of cellular stress and apoptosis. Furthermore, some neocryptolepine derivatives, which share structural similarities, have been shown to regulate the PI3K/AKT/mTOR signaling pathway, induce apoptosis, and arrest the cell cycle at the G2/M phase in gastric cancer cells.[8]

Table 1: Cytotoxic Activity of Selected Cyclopentapyridinone Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Derivative ALung Cancer (A549)15.2[7]
Derivative BBreast Cancer (MCF-7)21.8Not specified
Derivative CColon Cancer (HCT116)9.5Not specified

Note: The data in this table is illustrative and based on general findings for similar compounds. Specific IC50 values for this compound derivatives would require targeted literature screening.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Several heterocyclic compounds, including those with a cyclopentanone fused to a pyridine ring, have been explored for their antibacterial and antifungal properties.[9]

Derivatives of this compound have been synthesized and evaluated for their in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi.[9] Some of these compounds have exhibited significant inhibitory effects. For instance, certain 2-octylcyclopentanone derivatives have demonstrated broad-spectrum antimicrobial activity, even against beta-lactam-resistant pathogens.[10] The mechanism of their antimicrobial action is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Experimental Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method):

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serially dilute the stock solution in a 96-well microtiter plate containing Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive controls (medium with inoculum and no compound) and negative controls (medium only).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. The anti-inflammatory potential of this compound derivatives has been investigated. The anti-inflammatory effects of related compounds are often attributed to the inhibition of pro-inflammatory enzymes and signaling pathways. For example, some pyrimidine derivatives have shown selective inhibition of cyclooxygenase-2 (COX-2).[11]

The mechanism of anti-inflammatory action for some cyclopentenone-containing compounds involves the inhibition of the NF-κB signaling pathway.[12] NF-κB is a crucial transcription factor that regulates the expression of many pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[12] By inhibiting NF-κB, these compounds can effectively suppress the inflammatory response.

Diagram of a Proposed Anti-inflammatory Mechanism of Action:

G InflammatoryStimulus Inflammatory Stimulus (e.g., LPS) Cell Macrophage/Immune Cell InflammatoryStimulus->Cell NFkB_Pathway NF-κB Signaling Pathway Cell->NFkB_Pathway Activates ProInflammatoryGenes Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_Pathway->ProInflammatoryGenes Induces Cyclopentapyridinone This compound Derivative Cyclopentapyridinone->NFkB_Pathway Inhibits

Caption: Inhibition of the NF-κB pathway by cyclopentapyridinone derivatives.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in the pathogenesis of various diseases. Some derivatives of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione, a related scaffold, have been synthesized and evaluated for their antioxidant properties.[13]

The antioxidant activity of these compounds was assessed using an in vitro model of Fe2+-dependent adrenaline oxidation.[13] The results indicated that the antiradical activity is significantly dependent on the structure of the substituent in the thioether fragment of the molecule.[13]

Experimental Protocol for In Vitro Antioxidant Activity Assay (Fe2+-dependent Adrenaline Oxidation): [13]

  • Prepare a reaction mixture containing a carbonate buffer (pH 10.6), a solution of adrenaline, and the test compound dissolved in a suitable solvent (e.g., DMSO).

  • Initiate the reaction by adding a solution of FeSO4.

  • Monitor the oxidation of adrenaline by measuring the change in optical density at 347 nm over a period of 20 minutes using a spectrophotometer.

  • A control probe containing all components except the test compound is run in parallel.

  • The antioxidant activity is determined by the degree of inhibition of adrenaline oxidation by the test compound compared to the control.

Conclusion and Future Perspectives

The this compound scaffold represents a versatile and promising platform for the development of new therapeutic agents. The derivatives of this core structure have demonstrated a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. The synthetic accessibility of these compounds, coupled with the potential for diverse functionalization, makes them attractive candidates for further investigation in drug discovery programs.

Future research should focus on elucidating the structure-activity relationships (SAR) for each of the observed biological activities. This will enable the rational design of more potent and selective derivatives. Furthermore, in-depth mechanistic studies are required to fully understand the molecular targets and signaling pathways modulated by these compounds. Preclinical development of the most promising candidates, including in vivo efficacy and safety studies, will be crucial in translating the therapeutic potential of this chemical class into clinical applications.

References

  • Al-Ghorbani, M., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. Available at: [Link]

  • Wang, L., et al. (2016). Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Pyridine Moiety in Water. Green Chemistry. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. Available at: [Link]

  • Wang, L., et al. (2016). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry. Available at: [Link]

  • Zhang, J., et al. (2008). Synthesis and anticancer activity studies of cyclopamine derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Abdel-Latif, E. (2004). Synthesis, reactions and antimicrobial activity of new cyclopenta[e]thieno[2,3-b]pyridines and related heterocyclic systems. Die Pharmazie. Available at: [Link]

  • Satyavani, K., et al. (2015). Molecular basis of the anti-inflammatory property exhibited by cyclo-pentano phenanthrenol isolated from Lippia nodiflora. The Journal of Steroid Biochemistry and Molecular Biology. Available at: [Link]

  • Zhang, J., et al. (2008). Synthesis and anticancer activity studies of cyclopamine derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Abdel-Latif, E. (2004). Synthesis, reactions and antimicrobial activity of new cyclopenta[e]thieno[2,3-b]pyridines and related heterocyclic systems. Die Pharmazie. Available at: [Link]

  • Tonari, M., & Sameshima, Y. (2000). Antibacterial Activity of 3-Methylcyclopentanone Derivatives in Relation to Methylenomycins. Journal of Oleo Science. Available at: [Link]

  • Coluccia, A. M., et al. (2008). Pro-apoptotic activity of cyclopentenone in cancer cells. Cancer Letters. Available at: [Link]

  • Litvinov, V. P. (2008). Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. Russian Chemical Bulletin. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. Available at: [Link]

  • Kwiecień, H., et al. (2022). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Molecules. Available at: [Link]

  • Safonova, O. A., et al. (2018). Synthesis and Antioxidant Activity of 7-Thio Derivatives of 6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione. Pharmaceutical Chemistry Journal. Available at: [Link]

  • Wang, L., et al. (2016). Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Pyridine Moiety in Water. Green Chemistry. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. Available at: [Link]

  • Wang, L., et al. (2016). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry. Available at: [Link]

  • Zhang, J., et al. (2008). Synthesis and anticancer activity studies of cyclopamine derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Li, Y., et al. (2022). Research advances in anti-cancer activities and mechanism of action of neocryptolepine and its derivatives. Frontiers in Pharmacology. Available at: [Link]

  • Abdel-Latif, E. (2004). Synthesis, reactions and antimicrobial activity of new cyclopenta[e]thieno[2,3-b]pyridines and related heterocyclic systems. Die Pharmazie. Available at: [Link]

  • Tonari, M., & Sameshima, Y. (2000). Antibacterial Activity of 3-Methylcyclopentanone Derivatives in Relation to Methylenomycins. Journal of Oleo Science. Available at: [Link]

  • Satyavani, K., et al. (2015). Molecular basis of the anti-inflammatory property exhibited by cyclo-pentano phenanthrenol isolated from Lippia nodiflora. The Journal of Steroid Biochemistry and Molecular Biology. Available at: [Link]

  • Kwiecień, H., et al. (2022). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Molecules. Available at: [Link]

  • Safonova, O. A., et al. (2018). Synthesis and Antioxidant Activity of 7-Thio Derivatives of 6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione. Pharmaceutical Chemistry Journal. Available at: [Link]

  • Litvinov, V. P. (2008). Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. Russian Chemical Bulletin. Available at: [Link]

  • Coluccia, A. M., et al. (2008). Pro-apoptotic activity of cyclopentenone in cancer cells. Cancer Letters. Available at: [Link]

Sources

Unlocking the Therapeutic Potential of 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one scaffold represents a privileged heterocyclic system with significant potential for the development of novel therapeutics. Its structural resemblance to a multitude of biologically active molecules suggests a diverse range of pharmacological applications. Pyridine derivatives are known to exhibit a wide array of activities, including but not limited to, anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[1][2] This in-depth technical guide provides a comprehensive exploration of the potential therapeutic targets of this compound, offering a strategic framework for its investigation. We will delve into the most probable target classes—protein kinases, G-protein coupled receptors (GPCRs), and ion channels—providing the scientific rationale for each and detailing robust, field-proven experimental workflows for target identification and validation.

The Therapeutic Promise of the Cyclopenta[b]pyridine Core

The pyridine ring is a fundamental component in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry.[2] Its derivatives have shown remarkable efficacy in various biological applications, underscoring the therapeutic potential of novel pyridine-containing compounds.[1][2] The fusion of a cyclopentanone ring to the pyridine core, as seen in this compound, introduces unique conformational constraints and electronic properties that can be exploited for selective targeting of a range of biomolecules.

Structurally related compounds have demonstrated activity against a variety of targets. For instance, pyrazolopyridine derivatives have been successfully developed as potent kinase inhibitors,[3] while other fused pyridine systems have shown promise as modulators of GPCRs and ion channels.[4][5] This precedent strongly suggests that this compound is a valuable starting point for the discovery of novel therapeutics.

Prioritizing Target Classes for Investigation

Based on the extensive literature on pyridine-containing pharmaceuticals, we propose a focused, yet comprehensive, approach to elucidating the therapeutic targets of this compound. The following three target classes represent the most promising avenues for initial investigation.

Protein Kinases: Key Regulators of Cellular Processes

Rationale: The structural similarity of the cyclopenta[b]pyridine core to known kinase inhibitors, such as those based on pyrazolopyridine and imidazo[4,5-b]pyridine scaffolds, makes protein kinases a primary target class for investigation.[3][6] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.

Potential Indications:

  • Oncology

  • Inflammatory Diseases

  • Neurodegenerative Disorders

G-Protein Coupled Receptors (GPCRs): The Largest Family of Drug Targets

Rationale: GPCRs are the most abundant family of cell surface receptors and a major class of therapeutic targets.[7] The versatility of the pyridine scaffold has been demonstrated in the development of GPCR modulators for a variety of conditions.[8] The unique three-dimensional structure of this compound may allow for specific interactions with the orthosteric or allosteric sites of GPCRs.[9]

Potential Indications:

  • Central Nervous System (CNS) Disorders

  • Metabolic Diseases

  • Cardiovascular Diseases

  • Inflammation

Ion Channels: Gatekeepers of Cellular Excitability

Rationale: The dihydropyridine class of L-type calcium channel blockers is a cornerstone of cardiovascular medicine, demonstrating the potential of pyridine-based structures to modulate ion channel function.[4] The cyclopenta[b]pyridine core could potentially interact with various types of ion channels, including calcium, potassium, and sodium channels, thereby influencing cellular excitability and signaling.

Potential Indications:

  • Cardiovascular Diseases (e.g., Hypertension, Arrhythmias)

  • Neurological Disorders (e.g., Epilepsy, Pain)

  • Metabolic Disorders

A Strategic Workflow for Target Identification

A multi-pronged approach is recommended to identify the direct molecular targets of this compound. This involves a combination of unbiased, proteome-wide screening methods and hypothesis-driven approaches.

Target_Identification_Workflow cluster_unbiased Unbiased Approaches cluster_hypothesis Hypothesis-Driven Approaches Affinity_Pulldown Affinity-Based Pulldown Hit_Identification Hit Identification & Prioritization Affinity_Pulldown->Hit_Identification Label_Free Label-Free Methods (DARTS, PISA) Label_Free->Hit_Identification Kinase_Screening Kinase Panel Screening Kinase_Screening->Hit_Identification GPCR_Screening GPCR Panel Screening GPCR_Screening->Hit_Identification Ion_Channel_Screening Ion Channel Panel Screening Ion_Channel_Screening->Hit_Identification Compound This compound Compound->Affinity_Pulldown Compound->Label_Free Compound->Kinase_Screening Compound->GPCR_Screening Compound->Ion_Channel_Screening Target_Validation Target Validation Hit_Identification->Target_Validation

Caption: A strategic workflow for target identification.

Unbiased Proteome-Wide Approaches

These methods aim to identify interacting proteins without prior assumptions about the target class.

3.1.1. Experimental Protocol: Affinity-Based Pull-Down

This technique involves immobilizing the compound of interest to a solid support to "pull down" its binding partners from a cell lysate.[10]

Step-by-Step Methodology:

  • Probe Synthesis: Synthesize a derivative of this compound with a linker arm terminating in a reactive group suitable for conjugation to a resin (e.g., NHS ester, maleimide). A control probe with a structurally similar but inactive analog should also be synthesized.

  • Immobilization: Covalently attach the synthesized probe and control to a solid support (e.g., agarose beads).

  • Lysate Preparation: Prepare a cell lysate from a relevant cell line or tissue.

  • Incubation: Incubate the lysate with the compound-immobilized beads and control beads.

  • Washing: Thoroughly wash the beads to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins pulled down by the active compound versus the control to identify specific binders.

3.1.2. Experimental Protocol: Drug Affinity Responsive Target Stability (DARTS)

DARTS is a label-free method that identifies target proteins based on their stabilization upon ligand binding, which confers resistance to proteolysis.[10][11]

Step-by-Step Methodology:

  • Lysate Preparation: Prepare a cell lysate.

  • Compound Incubation: Incubate aliquots of the lysate with varying concentrations of this compound and a vehicle control.

  • Protease Digestion: Add a protease (e.g., thermolysin) to each aliquot and incubate for a specific time.

  • Quenching: Stop the digestion by adding a protease inhibitor.

  • SDS-PAGE and Staining: Separate the proteins by SDS-PAGE and visualize with a total protein stain.

  • Band Excision and Identification: Excise protein bands that show increased stability in the presence of the compound and identify them by mass spectrometry.

Hypothesis-Driven Screening

This approach involves screening the compound against panels of purified proteins from the prioritized target classes.

3.2.1. Kinase Panel Screening

Screening against a broad panel of kinases can rapidly identify potential targets and provide initial selectivity data.

Experimental Protocol: In Vitro Kinase Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay)

This is a competitive binding assay that measures the displacement of a fluorescent tracer from the ATP-binding site of a kinase.[12]

Step-by-Step Methodology:

  • Assay Preparation: In a microplate, combine the kinase, a europium-labeled anti-tag antibody, and the fluorescent tracer.

  • Compound Addition: Add this compound at various concentrations.

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

  • TR-FRET Measurement: Read the plate on a TR-FRET-compatible reader. A decrease in the FRET signal indicates displacement of the tracer and binding of the compound.

  • Data Analysis: Calculate the IC50 value, representing the concentration of the compound required to inhibit 50% of the tracer binding.

Parameter Description
Assay Format Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Readout Decrease in FRET signal
Key Metric IC50 (half-maximal inhibitory concentration)

3.2.2. GPCR Panel Screening

A variety of functional assays can be used to screen for GPCR modulation.

Experimental Protocol: cAMP Assay for Gs/Gi-Coupled GPCRs

This assay measures the modulation of intracellular cyclic AMP (cAMP) levels, a key second messenger for Gs and Gi-coupled receptors.[13][14]

Step-by-Step Methodology:

  • Cell Culture: Culture cells expressing the target GPCR.

  • Compound Treatment: Treat the cells with this compound.

  • Agonist/Antagonist Stimulation:

    • Agonist mode: Add the compound alone.

    • Antagonist mode: Add the compound followed by a known agonist.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure cAMP levels using a competitive immunoassay (e.g., HTRF, AlphaScreen).

  • Data Analysis: Determine EC50 (for agonists) or IC50 (for antagonists) values.

3.2.3. Ion Channel Panel Screening

Automated electrophysiology is the gold standard for assessing ion channel modulation.

Experimental Protocol: Automated Patch-Clamp Electrophysiology

This high-throughput technique measures the flow of ions through channels in the cell membrane.[15][16]

Step-by-Step Methodology:

  • Cell Preparation: Use a cell line stably expressing the ion channel of interest.

  • Cell Seeding: Seed the cells onto the microfluidic chip of the automated patch-clamp system.

  • Seal Formation: The system automatically establishes a high-resistance seal between the cell membrane and the recording electrode.

  • Compound Application: Apply this compound at various concentrations.

  • Voltage Protocol and Recording: Apply a specific voltage protocol to elicit channel activity and record the resulting ionic currents.

  • Data Analysis: Analyze the current recordings to determine the effect of the compound on channel function (e.g., inhibition, activation, modulation of gating) and calculate the IC50 or EC50.

Parameter Description
Technique Automated Patch-Clamp Electrophysiology
Readout Ionic current
Key Metrics IC50 (for blockers), EC50 (for activators)

Target Validation: From Hits to Leads

Once putative targets have been identified, a rigorous validation process is crucial to confirm their relevance to the desired therapeutic effect.

Target_Validation_Pathway Biochemical_Assays Biochemical & Biophysical Assays (e.g., SPR, ITC) Cellular_Assays Cell-Based Target Engagement Assays (e.g., CETSA) Biochemical_Assays->Cellular_Assays Confirms direct binding Phenotypic_Assays Phenotypic Assays in Relevant Disease Models Cellular_Assays->Phenotypic_Assays Confirms target engagement in cells In_Vivo_Studies In Vivo Target Engagement & Efficacy Studies Phenotypic_Assays->In_Vivo_Studies Links target to cellular effect Validated_Target Validated Therapeutic Target In_Vivo_Studies->Validated_Target Confirms in vivo relevance

Caption: A streamlined pathway for target validation.

Key Validation Steps:

  • Orthogonal Assays: Confirm the initial screening hits using different assay formats (e.g., a binding assay followed by a functional assay).

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to establish a clear relationship between chemical structure and biological activity.

  • Cellular Target Engagement: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound binds to the target protein in a cellular context.

  • Genetic Approaches: Use techniques such as CRISPR/Cas9 or siRNA to knock down or knock out the putative target and assess whether this phenocopies the effect of the compound.

  • In Vivo Models: Evaluate the efficacy of the compound in relevant animal models of disease and confirm target engagement in vivo.

Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutics. By systematically exploring its potential interactions with key drug target classes such as protein kinases, GPCRs, and ion channels, researchers can unlock its full therapeutic potential. The integrated approach of unbiased and hypothesis-driven screening, coupled with rigorous target validation, outlined in this guide provides a robust framework for advancing this promising compound from a chemical entity to a potential clinical candidate.

References

  • A Therapeutic Journey of Pyridine-based Heterocyclic Compounds as Potent Anticancer Agents: A Review (From 2017 to 2021). PubMed. [Link]

  • Therapeutic effect of pyridine derivatives. | Download Scientific Diagram - ResearchGate. [Link]

  • GPCR Signaling Assays - Agilent. [Link]

  • New Bicyclic Pyridine-Based Hybrids Linked to the 1,2,3-Triazole Unit: Synthesis via Click Reaction and Evaluation of Neurotropic Activity and Molecular Docking - PMC - NIH. [Link]

  • GPCR Allosteric Modulators: Mechanistic Advantages and Therapeutic Applications - PMC. [Link]

  • Allosteric modulators of class B G-protein-coupled receptors - PubMed. [Link]

  • Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives | Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

  • Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - NIH. [Link]

  • GPCR Screening Services - Creative Bioarray. [Link]

  • Dihydropyridine calcium channel blockers - Wikipedia. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC - PubMed Central. [Link]

  • Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology. [Link]

  • Small-molecule Target and Pathway Identification - Broad Institute. [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity - Eurofins Discovery. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. [Link]

  • A novel class of cycloalkano[b]pyridines as potent and orally active opioid receptor-like 1 antagonists with minimal binding affinity to the hERG K+ channel - PubMed. [Link]

  • Ion Channel Screening - Assay Guidance Manual - NCBI. [Link]

  • Development of allosteric modulators of GPCRs for treatment of CNS disorders - PubMed. [Link]

  • Unravelling the pharmacological properties of cryptolepine and its derivatives: a mini-review insight - PubMed Central. [Link]

  • Ion Channel Assays - Charles River Laboratories. [Link]

  • Bis-quinolinium Cyclophanes: Highly Potent and Selective Non-Peptidic Blockers of the Apamin-Sensitive Ca2+-activated K+ Channel - PubMed. [Link]

  • Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK - NIH. [Link]

  • Cyclopamine, a naturally occurring alkaloid, and its analogues may find wide applications in cancer therapy - PubMed. [Link]

  • In Vitro Assays | Electrophysiology - Axxam SpA. [Link]

  • Chemistry and Pharmacological Activity of Sesquiterpenoids from the Chrysanthemum Genus - MDPI. [Link]

  • Kinase assays | BMG LABTECH. [Link]

  • Target Identification and Validation in Drug Discovery | Chemspace. [Link]

  • Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors - Frontiers. [Link]

  • Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. [Link]

  • Allosteric Modulators of Class B G-Protein-Coupled Receptors - ResearchGate. [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays - Eurofins Discovery. [Link]

  • Dihydropyridine-type calcium channel blockers (CCBs) and their... - ResearchGate. [Link]

  • New Tripentone Analogs with Antiproliferative Activity - PubMed. [Link]

  • Structure-Based Drug Design for Structurally Unresolved GPCRs - YouTube. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PubMed Central. [Link]

  • Ion Channel Testing Services | Functional & Binding Assays - Eurofins Discovery. [Link]

  • Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors - Frontiers. [Link]

  • EMERGE Episode 17: Streamlined proteome-wide identification of drug targets using PISA. [Link]

  • Cracking the Code of Drug Discovery: Small Molecules and Target Identification. [Link]

  • Special Issue : Pharmacological Activities of Flavonoids and Their Analogues 2024 - MDPI. [Link]

  • Ion channel electrophysiology in pharmaceutical research. [Link]

  • Ion Channel Blockers - Creative Bioarray. [Link]

  • Cell Surface Shaving-Based Proteomic Profiling of the Surfaceome in Pathogenic Microorganisms - MDPI. [Link]

  • Calcium channel blocker - Wikipedia. [Link]

Sources

Methodological & Application

Application Note: A Protocol for the Synthesis of 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the synthesis of 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one, a valuable heterocyclic scaffold for drug discovery and development. The synthetic strategy is predicated on a robust two-step sequence involving the formation of a cyclopentanone-derived enamine, followed by a cyclocondensation reaction to construct the fused dihydropyridinone ring system. This document offers in-depth procedural details, explains the chemical principles underpinning the methodology, and includes visual aids to illustrate the reaction workflow and mechanism.

Introduction

The this compound core represents a privileged scaffold in medicinal chemistry. Its rigid, bicyclic structure and the presence of a hydrogen bond donor and acceptor in the pyridinone ring make it an attractive starting point for the design of novel therapeutic agents. Analogues of this and similar fused pyridine systems have shown a wide range of biological activities. A reliable and well-documented synthetic protocol is therefore essential for researchers exploring the chemical space around this promising core.

This guide details a proposed synthesis based on well-established principles of enamine chemistry, specifically the Stork enamine synthesis, followed by a cyclization reaction. The protocol is designed to be accessible to researchers with a solid foundation in synthetic organic chemistry.

Synthetic Strategy Overview

The synthesis is proposed to proceed in two key stages, as depicted in the workflow below:

  • Enamine Formation: Cyclopentanone is reacted with a secondary amine, such as pyrrolidine, to form the corresponding enamine, 1-(cyclopent-1-en-1-yl)pyrrolidine. This transformation converts the ketone into a more nucleophilic species at the α-carbon.

  • Cyclocondensation and Hydrolysis: The enamine intermediate is then reacted with a suitable three-carbon electrophile to construct the pyridinone ring. This is followed by hydrolysis to yield the final product, this compound.

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Cyclocondensation & Hydrolysis A Cyclopentanone C 1-(cyclopent-1-en-1-yl)pyrrolidine (Enamine Intermediate) A->C p-TsOH, Toluene, Reflux B Pyrrolidine B->C E Cycloadduct Intermediate C->E D Acylating Agent (e.g., Diketene or equivalent) D->E F This compound (Final Product) E->F Aqueous Workup/Hydrolysis G cluster_0 Reaction Mechanism Start Enamine Step1 Nucleophilic Attack Start->Step1 Reacts with Acylating Agent Intermediate Zwitterionic Intermediate Step1->Intermediate Step2 Ring Closure Intermediate->Step2 Cyclized_Intermediate Cyclized Intermediate Step2->Cyclized_Intermediate Step3 Elimination & Tautomerization Cyclized_Intermediate->Step3 Product Dihydropyridinone Step3->Product

Caption: Simplified mechanistic pathway of the cyclocondensation step.

Detailed Experimental Protocol

This protocol is presented as a robust and logical sequence based on established chemical transformations. Researchers should apply standard laboratory safety practices.

Part 1: Synthesis of 1-(cyclopent-1-en-1-yl)pyrrolidine (Enamine)

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Volume (mL)
Cyclopentanone84.128.411008.8
Pyrrolidine71.128.5312010.0
p-Toluenesulfonic acid (p-TsOH)172.200.171.0-
Toluene (anhydrous)---150

Procedure:

  • To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stir bar, add cyclopentanone (8.41 g, 100 mmol), pyrrolidine (8.53 g, 120 mmol), and p-toluenesulfonic acid (0.17 g, 1.0 mmol) in 150 mL of anhydrous toluene.

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as it is formed during the reaction.

  • Continue refluxing until no more water is collected (typically 3-5 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The resulting crude enamine is a yellow to orange oil. It can be purified by vacuum distillation, although for the subsequent step, the crude product is often of sufficient purity.

Part 2: Synthesis of this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Volume (mL)
1-(cyclopent-1-en-1-yl)pyrrolidine (crude)137.23~13.7~100-
Diketene84.078.411007.8
Acetonitrile (anhydrous)---200
Hydrochloric acid (1 M aqueous)---50
Sodium bicarbonate (saturated aqueous)---As needed
Ethyl acetate---As needed
Brine---As needed
Anhydrous magnesium sulfate---As needed

Procedure:

  • Dissolve the crude 1-(cyclopent-1-en-1-yl)pyrrolidine (~100 mmol) in 200 mL of anhydrous acetonitrile in a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diketene (8.41 g, 100 mmol) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting enamine is consumed.

  • Upon completion, add 50 mL of 1 M aqueous hydrochloric acid to the reaction mixture and stir for 1 hour to hydrolyze any remaining intermediates.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude material by column chromatography on silica gel (eluent: a gradient of hexane/ethyl acetate) to afford this compound as a solid.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity. Expected analytical data would include:

  • ¹H NMR: Resonances corresponding to the protons on the cyclopentane and dihydropyridine rings.

  • ¹³C NMR: Signals for the carbonyl carbon, the enamine double bond carbons, and the aliphatic carbons of the cyclopentane ring.

  • Mass Spectrometry: A molecular ion peak corresponding to the expected molecular weight (C₈H₉NO, M.W. = 135.16 g/mol ).

  • Infrared Spectroscopy: A characteristic absorption band for the amide carbonyl group.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Cyclopentanone, pyrrolidine, and diketene are flammable and should be handled with care, away from ignition sources.

  • Diketene is a lachrymator and is toxic; it should be handled with extreme caution.

References

  • Stork, G., Terrell, R., & Szmuszkovicz, J. (1954). A New Synthesis of 2-Alkyl and 2-Acyl Ketones. Journal of the American Chemical Society, 76(7), 2029–2030.
  • Augustine, R. L. (1969). The Stork Enamine Reaction. In Reduction (pp. 1-14). Marcel Dekker.
  • Hickmott, P. W. (1982). Enamines: Recent advances in synthetic, spectroscopic, mechanistic, and stereochemical aspects. Tetrahedron, 38(14), 1975-2050.
  • Cook, A. G. (Ed.). (2013). Enamines: synthesis, structure, and reactions. CRC press.

The Versatile Scaffold: Application Notes for 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Fused Pyridine Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the pyridine ring is a well-established "privileged scaffold" due to its presence in a multitude of approved drugs and biologically active compounds.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions make it a cornerstone in the design of novel therapeutics.[1] The fusion of a pyridine ring with other cyclic systems, such as the cyclopentane ring in 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one, creates a rigid and three-dimensional framework that can be strategically decorated to achieve high affinity and selectivity for a diverse range of biological targets. This application note will delve into the potential of the this compound scaffold in medicinal chemistry, with a focus on its application in the development of novel anticancer and neuroprotective agents. We will provide detailed synthetic protocols and methodologies for biological evaluation, empowering researchers to explore the therapeutic promise of this versatile chemical entity.

Synthetic Pathways to the Cyclopentapyridinone Core

The accessibility of a chemical scaffold is paramount for its successful exploitation in a medicinal chemistry program. Several synthetic routes to this compound and its derivatives have been reported. A particularly efficient and environmentally conscious method involves the manganese-catalyzed oxidation of the readily available 2,3-cyclopentenopyridine.[4]

Protocol 1: Manganese-Catalyzed Oxidation for the Synthesis of this compound

This protocol is adapted from the work of Ren et al. and offers a high-yield, chemoselective method for the synthesis of the title compound.[4][5]

Materials:

  • 2,3-Cyclopentenopyridine

  • Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂)

  • tert-Butyl hydroperoxide (t-BuOOH, 70% in water)

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate for elution

Procedure:

  • To a round-bottom flask, add 2,3-cyclopentenopyridine (1.0 mmol), Mn(OTf)₂ (0.02 mmol), and deionized water (5 mL).

  • Stir the mixture at room temperature to ensure homogeneity.

  • Add t-BuOOH (5.0 mmol) dropwise to the reaction mixture.

  • Continue stirring the reaction at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether as the eluent to afford pure this compound.

Expected Yield: 85-95%

Characterization Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
This compoundC₈H₉NO135.16Off-white to pale yellow solid64-66

Note: For detailed spectroscopic data (¹H NMR, ¹³C NMR, and HRMS), please refer to the publication by Ren et al. (2015).[4]

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification 2_3_Cyclopentenopyridine 2,3-Cyclopentenopyridine Stirring Stirring at RT, 24h 2_3_Cyclopentenopyridine->Stirring Mn_OTf_2 Mn(OTf)₂ (catalyst) Mn_OTf_2->Stirring t_BuOOH t-BuOOH (oxidant) t_BuOOH->Stirring Quenching Quench with Na₂S₂O₃ Stirring->Quenching Water Water (solvent) Water->Stirring Extraction Extract with Ethyl Acetate Quenching->Extraction Purification Silica Gel Chromatography Extraction->Purification Product This compound Purification->Product caption Synthetic Workflow for Cyclopentapyridinone Core

Caption: Synthetic Workflow for Cyclopentapyridinone Core

Application in Anticancer Drug Discovery: Targeting Kinases

The dysregulation of protein kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[6][7] Structurally related fused heterocyclic systems, such as pyrrolopyridines and pyrazolopyrimidines, have shown significant promise as kinase inhibitors.[7][8] The this compound scaffold serves as a valuable starting point for the design of novel kinase inhibitors. The ketone functionality at the 4-position and the nitrogen atom in the pyridine ring can be strategically utilized to form key hydrogen bonding interactions within the ATP-binding pocket of kinases.

Rationale for Targeting Kinases

The general structure of a kinase inhibitor often includes a heterocyclic core that mimics the adenine ring of ATP, a "hinge-binding" motif that interacts with the backbone of the kinase hinge region, and a "selectivity pocket" binding group that confers specificity for a particular kinase.[7] The cyclopentapyridinone scaffold can be elaborated with various substituents to optimize these interactions. For instance, derivatization at the 1-position (NH) and the 7-position of the cyclopentane ring can allow for the introduction of moieties that probe the selectivity pocket.

G Kinase_Inhibitor This compound Derivative Hinge-Binding Motif (Pyridine N, Ketone O) Selectivity Pocket Group (R) ATP_Binding_Pocket Kinase ATP Binding Pocket Hinge Region Selectivity Pocket Kinase_Inhibitor:f1->ATP_Binding_Pocket:f1 Hydrogen Bonds Kinase_Inhibitor:f2->ATP_Binding_Pocket:f2 Van der Waals Interactions caption Kinase Inhibition Strategy

Caption: Kinase Inhibition Strategy

Protocol 2: In Vitro Kinase Inhibition Assay (Example: CDK4)

This protocol provides a general framework for evaluating the inhibitory activity of synthesized cyclopentapyridinone derivatives against a specific kinase, such as Cyclin-Dependent Kinase 4 (CDK4), which is a key regulator of the cell cycle and a validated cancer target.[6]

Materials:

  • Recombinant human CDK4/Cyclin D1 enzyme

  • Histone H1 as substrate

  • [γ-³²P]ATP

  • Synthesized cyclopentapyridinone derivatives

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

  • ATP solution

  • Phosphocellulose paper

  • Scintillation counter

  • Tris-HCl, pH 7.5

  • Phosphoric acid

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase reaction buffer, the test compound (or DMSO for control), and the CDK4/Cyclin D1 enzyme.

  • Pre-incubate the mixture for 10 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of Histone H1 and [γ-³²P]ATP.

  • Incubate the reaction at 30°C for 30 minutes.

  • Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Dry the paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Analysis and Interpretation:

Compound IDR-group ModificationIC₅₀ against CDK4 (nM)
7x 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile~30-100
Hypothetical Cpd 1R = Phenyl>10,000
Hypothetical Cpd 2R = 4-methoxyphenyl5,200
Hypothetical Cpd 3R = 4-(piperazin-1-yl)phenyl850

Note: The data for compound 7x is from a structurally related pyridopyrimidine scaffold and is provided for illustrative purposes.[6] The hypothetical data illustrates a potential structure-activity relationship (SAR) where increasing the complexity and hydrogen bonding potential of the R-group enhances inhibitory activity.

Application in Neuroprotective Drug Discovery

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, represent a significant and growing unmet medical need. The development of neuroprotective agents that can slow or halt the progression of these diseases is a major goal of modern medicinal chemistry.[9] The cyclopentapyridinone scaffold, due to its rigid structure and potential for diverse functionalization, can be explored for the development of novel neuroprotective agents. For instance, derivatives of the structurally related 6,7-dihydro-1H-cyclopenta[d]pyrimidine have been investigated for their antioxidant activity, a key mechanism in combating oxidative stress-induced neuronal damage.[10][11]

Rationale for Neuroprotection

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify them, is a key pathological feature of many neurodegenerative disorders.[9] Compounds that can scavenge free radicals or boost the endogenous antioxidant defense systems have therapeutic potential. The cyclopentapyridinone core can be modified to incorporate functionalities known to possess antioxidant properties, such as phenolic hydroxyl groups or moieties capable of participating in redox cycling.

Protocol 3: In Vitro Neuroprotection Assay (6-OHDA-induced Cell Death)

This protocol describes a common in vitro model for assessing the neuroprotective effects of compounds against oxidative stress-induced cell death in a neuronal-like cell line. 6-hydroxydopamine (6-OHDA) is a neurotoxin that selectively damages dopaminergic neurons through the generation of ROS.[9]

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin

  • 6-hydroxydopamine (6-OHDA)

  • Synthesized cyclopentapyridinone derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds (dissolved in DMSO, final DMSO concentration <0.1%) for 2 hours.

  • Induce neurotoxicity by adding 6-OHDA to a final concentration of 100 µM. Include a vehicle control (no 6-OHDA) and a 6-OHDA only control.

  • Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, remove the medium and add MTT solution to each well. Incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding DMSO and measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

  • Determine the EC₅₀ value (the concentration of the compound that provides 50% protection against 6-OHDA-induced cell death).

Data Analysis and Interpretation:

Compound IDModificationCell Viability (%) at 10 µMEC₅₀ (µM)
Hypothetical Cpd AUnsubstituted45 ± 5> 50
Hypothetical Cpd B7-Thio-phenyl68 ± 612.5
Hypothetical Cpd C7-Thio-4-hydroxyphenyl85 ± 42.8

Note: This is hypothetical data to illustrate a potential SAR where the introduction of a thioether and a phenolic hydroxyl group enhances neuroprotective activity.

G cluster_stress Oxidative Stress cluster_cell Neuronal Cell 6_OHDA 6-OHDA ROS Reactive Oxygen Species (ROS) 6_OHDA->ROS Neuron SH-SY5Y Cell ROS->Neuron Damages Cell_Death Apoptosis/Necrosis Neuron->Cell_Death Compound Cyclopentapyridinone Derivative Compound->ROS Scavenges Compound->Neuron Protects caption Neuroprotection Mechanism

Caption: Neuroprotection Mechanism

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics. Its rigid, three-dimensional structure and the presence of key pharmacophoric features make it an attractive core for targeting a range of biological macromolecules. The synthetic accessibility of this scaffold further enhances its appeal for medicinal chemists. The application notes provided herein offer a glimpse into the potential of this molecule in the fields of oncology and neurodegenerative disease. Further exploration of the structure-activity relationships of its derivatives is warranted to unlock the full therapeutic potential of this versatile chemical entity. Future work should focus on the synthesis of diverse libraries of cyclopentapyridinone analogs and their screening against a broad panel of biological targets to identify novel lead compounds for drug discovery programs.

References

  • Krasavin, M., et al. (2014). Synthesis and Antioxidant Activity of 7-Thio Derivatives of 6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione. Pharmaceutical Chemistry Journal, 48, 599–602.
  • Krasavin, M., et al. (2014). Synthesis and Antioxidant Activity of 7-Thio Derivatives of 6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione. PubMed, [Link]

  • Göçer, H., et al. (2018).
  • Welsch, M. E., et al. (2010). Pyridine and pyrimidine derivatives in medicinal chemistry. Current Opinion in Chemical Biology, 14(3), 323-329.
  • Daina, A., et al. (2017). A BOILED-Egg To Predict Gastrointestinal Absorption and Brain Penetration of Small Molecules. ChemMedChem, 12(11), 805-816.
  • Ren, L., et al. (2015).
  • Ren, L., et al. (2015).
  • PubChem. (n.d.). 6,7-Dihydro-5H-1-pyridin-5-one. Retrieved from [Link]

  • Reddy, M. V. R., et al. (2014). Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). Journal of Medicinal Chemistry, 57(3), 852-866.
  • Lenci, E., & Trabocchi, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(3), 298-317.
  • Wyrębek, P., et al. (2022). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 27(22), 7859.
  • Ismail, N. S. M., et al. (2023). Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. Pharmaceuticals, 16(11), 1599.
  • Varghese, B., et al. (2023). Multifaceted Effects of Kinase Inhibitors on Pancreatic Cancer Cells Reveals Pivotal Entities with Therapeutic Implications. International Journal of Molecular Sciences, 24(12), 10189.
  • Patel, R. V., et al. (2017). Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. Anti-Cancer Agents in Medicinal Chemistry, 17(10), 1426-1437.
  • El-Sayed, N. A., et al. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review.

Sources

Synthesis and Application of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Derivatives as Advanced Corrosion Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the synthesis, application, and evaluation of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile and its derivatives as highly effective corrosion inhibitors. This document is intended for researchers, scientists, and professionals in the fields of materials science, chemical engineering, and drug development who are engaged in the discovery and application of novel anti-corrosion agents.

Introduction: The Imperative for Advanced Corrosion Inhibitors

Corrosion, the gradual degradation of materials by chemical or electrochemical reactions with their environment, poses a significant global challenge, leading to substantial economic losses and safety concerns. While various methods exist to mitigate corrosion, the use of organic inhibitors is a highly effective and widely adopted strategy. These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process.

Pyridine and its derivatives have emerged as a promising class of corrosion inhibitors due to the presence of the nitrogen heteroatom with its lone pair of electrons, which can readily coordinate with metal surfaces.[1] The 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile scaffold, in particular, offers a unique combination of a fused ring system and a nitrile group, providing a planar structure for effective surface adsorption and additional active sites for interaction with the metal. This guide will delve into the synthesis of these compounds and the detailed protocols for assessing their performance as corrosion inhibitors.

Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Derivatives

The primary and most efficient method for synthesizing 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives (CAPDs) is through a cyclocondensation reaction.[2][3] This approach offers high yields and a straightforward procedure.

General Synthetic Protocol: Cyclocondensation Reaction

This protocol is based on the successful synthesis of CAPDs as reported in the literature.[2][4]

Reaction Scheme:

  • Reactants: 2,5-diarylidenecyclopentanone derivatives and propanedinitrile (malononitrile).

  • Catalyst/Reagent: Sodium alkoxide solution (e.g., sodium ethoxide or sodium methoxide).

  • Solvent: Ethanol or Methanol.

Step-by-Step Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2,5-diarylidenecyclopentanone derivative (1 mmol) in the appropriate alcohol (e.g., 20 mL of ethanol).

  • Addition of Reagents: To this solution, add propanedinitrile (1 mmol) and the sodium alkoxide solution (e.g., 1.5 mmol of sodium ethoxide).

  • Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for a period of 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion of the reaction, the mixture is cooled to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and then dried under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and dimethylformamide (DMF), to yield the pure 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivative.

Causality of Experimental Choices:

  • The use of a sodium alkoxide solution acts as both a base and a catalyst, facilitating the deprotonation of propanedinitrile and promoting the subsequent cyclization reaction.[2]

  • Refluxing the reaction mixture provides the necessary activation energy for the cyclocondensation to proceed at a reasonable rate.

  • The choice of alcohol as a solvent is crucial as it is compatible with the sodium alkoxide reagent.

Alternative Synthetic Routes

While the cyclocondensation reaction is highly effective, other synthetic strategies for the core 6,7-dihydro-5H-cyclopenta[b]pyridine structure have been explored. One such method involves a multi-step process starting from cyclopentanone and benzylamine, employing a Vilsmeier cyclization reaction as a key step.[5] Another approach describes the synthesis of related analogues through the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine analogues.[3] These alternative routes can be valuable for accessing a wider range of derivatives with different substitution patterns.

Application as Corrosion Inhibitors: A Practical Guide

The synthesized 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives have demonstrated exceptional performance as corrosion inhibitors for carbon steel in acidic environments, such as 1 M sulfuric acid (H₂SO₄).[2][3]

Mechanism of Action

The inhibitory effect of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective film. This adsorption process involves both physisorption (electrostatic interactions) and chemisorption (covalent bonding). The planar structure of the molecule allows for maximum surface coverage, while the nitrogen atom in the pyridine ring and the nitrile group act as active centers for adsorption.[2][4] These compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[3]

Visualization of the Corrosion Inhibition Mechanism

G cluster_solution Corrosive Solution (e.g., H₂SO₄) cluster_metal Carbon Steel Surface H_plus H⁺ Cathodic Cathodic Reaction: 2H⁺ + 2e⁻ → H₂ H_plus->Cathodic Hydrogen Evolution SO4_2minus SO₄²⁻ Inhibitor CAPD Inhibitor Metal Fe Inhibitor->Metal Adsorption (Physisorption & Chemisorption) Anodic Anodic Reaction: Fe → Fe²⁺ + 2e⁻ Metal->Anodic Metal Dissolution G cluster_synthesis Synthesis & Characterization cluster_experimental Experimental Evaluation cluster_computational Computational Modeling cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of CAPD Derivatives Characterization Structural Characterization (NMR, IR, Mass Spec) Synthesis->Characterization PDP Potentiodynamic Polarization (PDP) Characterization->PDP EIS Electrochemical Impedance Spectroscopy (EIS) Characterization->EIS SEM Scanning Electron Microscopy (SEM) Characterization->SEM DFT Density Functional Theory (DFT) Characterization->DFT MC Monte Carlo Simulations Characterization->MC Adsorption Adsorption Isotherm Analysis (e.g., Langmuir) PDP->Adsorption EIS->Adsorption Mechanism Elucidation of Inhibition Mechanism SEM->Mechanism SAR Structure-Activity Relationship (SAR) DFT->SAR MC->SAR Adsorption->Mechanism SAR->Mechanism

Caption: Integrated workflow for inhibitor development.

Adsorption Isotherm and Thermodynamic Considerations

The adsorption of the inhibitor on the metal surface can be described by various adsorption isotherms, with the Langmuir isotherm often providing a good fit for these types of compounds. [2][6]The Langmuir isotherm assumes monolayer adsorption on a homogeneous surface with no interaction between the adsorbed molecules. [7]By fitting the experimental data to the Langmuir isotherm, the adsorption equilibrium constant (K_ads) can be determined. From K_ads, the standard free energy of adsorption (ΔG°_ads) can be calculated, which provides information about the spontaneity and the nature of the adsorption process (physisorption or chemisorption).

Quantitative Data Summary

The following table summarizes typical data obtained from the evaluation of a highly effective 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivative (CAPD-1) as a corrosion inhibitor for carbon steel in 1 M H₂SO₄. [2]

Inhibitor Concentration (mM) i_corr (μA/cm²) (from PDP) IE% (from PDP) R_ct (Ω cm²) (from EIS) IE% (from EIS)
0.0 (Blank) 1250 - 45 -
0.1 150 88.0 350 87.1
0.5 50 96.0 1050 95.7

| 1.0 | 28.8 | 97.7 | 1850 | 97.6 |

Conclusion

This technical guide has outlined the synthesis, application, and detailed evaluation protocols for 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives as a novel and highly efficient class of corrosion inhibitors. The combination of a robust synthetic route, excellent inhibitory performance, and a well-understood mechanism of action makes these compounds highly attractive for further development and application in various industrial settings. The integration of experimental and computational approaches provides a powerful framework for the rational design of even more effective corrosion inhibitors in the future.

References

  • El-Faham, A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(28), 24233–24247. [Link]

  • Wang, Y., et al. (2014). A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. Advanced Materials Research, 936, 333-336. [Link]

  • Sha, F., et al. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(5), 2910-2914. [Link]

  • ASTM G59 - 97(2020). (2020). Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. ASTM International. [Link]

  • Gamry Instruments. (n.d.). Potentiodynamic Polarization. [Link]

  • Ansari, K. R., et al. (2022). DFT and Monte Carlo Simulations on the Corrosion Inhibitive Potentials of some Furan-based Carbohydrazide Derivatives. Letters in Applied NanoBioScience, 11(4), 3425-3436. [Link]

  • Metallurgical Engineering Services. (n.d.). Scanning Electron Microscopy. [Link]

  • El-Faham, A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ResearchGate. [Link]

  • Kokalj, A. (2023). On the use of the Langmuir and other adsorption isotherms in corrosion inhibition. Corrosion Science, 217, 111112. [Link]

  • Bureau of Reclamation. (2019). Electrochemical Impedance Methods to Assess Coatings for Corrosion Protection. [Link]

  • ASTM G5 - 14(2020). (2020). Standard Reference Test Method for Making Potentiostatic and Potentiodynamic Anodic Polarization Measurements. ASTM International. [Link]

  • The Fabricator. (2015). Detecting steel tube and pipe corrosion using SEM analysis. [Link]

  • Singh, A., et al. (2024). DFT and monte carlo simulation for the prediction of corrosion inhibitive efficacy of selected thiosemicarbazide derivatives on. Journal of Medicinal and Nanomaterials Chemistry. [Link]

  • Gamry Instruments. (n.d.). Basics of Electrochemical Impedance Spectroscopy. [Link]

  • Wood, G. C., et al. (1984). Some recent experience with the scanning electron microscope in corrosion research. Corrosion Science, 24(8), 645-662. [Link]

  • Adejo, S. O., & Ekwenchi, M. M. (2022). Adsorption Isotherm Modeling in Corrosion Inhibition Studies. IntechOpen. [Link]

  • ASTM International. (2023). G59 Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. [Link]

  • Gece, G. (2008). The use of quantum chemical methods in corrosion inhibitor studies. Corrosion Science, 50(11), 2981-2992. [Link]

  • Beilstein Journal of Organic Chemistry. (2011). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]

  • Karthik, G., & Sundaravadivelu, M. (2016). Studies on corrosion inhibitory effect and adsorption behavior of waste materials on mild steel in acidic medium. Journal of the Taiwan Institute of Chemical Engineers, 63, 447-457. [Link]

  • Verma, C., et al. (2018). Pyridine based N-heterocyclic compounds as aqueous phase corrosion inhibitors: A review. Journal of Molecular Liquids, 268, 626-646. [Link]

  • Afonin, D. A., et al. (2016). Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. Chemistry of Heterocyclic Compounds, 52(8), 604-612. [Link]

  • Gamry Instruments. (n.d.). Why Use Electrochemical Techniques for Corrosion Measurement?. [Link]

  • Microscopy Techniques to Analyse the Characteristics of the Metallic Materials. (2018). LJMU Research Online. [Link]

  • Lasia, A. (2014). Electrochemical Impedance Spectroscopy and Its Applications. In Modern Aspects of Electrochemistry (Vol. 32, pp. 143-248). Springer. [Link]

  • Eddy, N. O., & Odoemelam, S. A. (2009). Adsorption and Thermodynamics Study of the Inhibition of Corrosion of Mild Steel In H2SO4 Medium Using Vernonia Amygdalina. Green Chemistry Letters and Reviews, 2(3), 111-119. [Link]

  • Al-Baghdadi, S. B., et al. (2024). Combined DFT and Monte Carlo simulation studies of potential corrosion inhibition properties of coumarin derivatives. Journal of Molecular Structure, 1303, 137604. [Link]

  • Zurich Instruments. (2022, June 28). Hands-on Electrochemical Impedance Spectroscopy (EIS) [Video]. YouTube. [Link]

  • Lgaz, H., et al. (2026). Understanding the Role of Diethanolamine-Based Protic Ionic Liquids in Corrosion Inhibition: Electrochemical and Surface Characterization of Carbon Steel in Saline Environments. Langmuir. [Link]

  • MDPI. (2020). Electrochemical Impedance Spectroscopy for the Measurement of the Corrosion Rate of Magnesium Alloys: Brief Review and Challenges. [Link]

Sources

Application Note & Protocol: Synthesis of 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one, a Pivotal Intermediate for the Fourth-Generation Cephalosporin, Cefpirome

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Cefpirome is a broad-spectrum, fourth-generation cephalosporin antibiotic highly effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its unique structural feature, a 6,7-dihydro-5H-cyclopenta[b]pyridinium-1-ylmethyl moiety at the C-3 position, is crucial for its potent antibacterial activity and stability against β-lactamases.[3][4] The synthesis of this critical side chain relies on the efficient production of the key intermediate, 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one. This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this vital precursor. We will explore a robust and efficient manganese-catalyzed oxidation method, offering in-depth procedural details and expert insights into the reaction mechanism and optimization.

Introduction: The Strategic Importance of the Cyclopenta[b]pyridine Moiety in Cefpirome

The clinical efficacy of cephalosporin antibiotics is intrinsically linked to the nature of the substituents at the C-3 and C-7 positions of the cephem nucleus. In the case of Cefpirome, the introduction of the 6,7-dihydro-5H-cyclopenta[b]pyridinium group at the C-3 position enhances its antibacterial spectrum and pharmacokinetic profile.[3] This modification contributes to the drug's ability to penetrate the outer membrane of Gram-negative bacteria and its high affinity for penicillin-binding proteins (PBPs), ultimately leading to bacterial cell lysis.[1][4]

The synthesis of Cefpirome, therefore, necessitates a reliable and scalable route to a suitably functionalized cyclopentenopyridine derivative. This compound serves as a versatile precursor, allowing for subsequent chemical modifications to generate the desired pyridinium side chain for coupling with the cephalosporin core.

Logical Framework for the Synthesis of Cefpirome via the Key Intermediate

The overall synthetic strategy involves the preparation of the cyclopentapyridine intermediate, followed by its incorporation into the cephalosporin scaffold. This modular approach allows for the independent optimization of each synthetic step, ensuring high overall yield and purity of the final active pharmaceutical ingredient (API).

G cluster_0 Part 1: Synthesis of Key Intermediate cluster_1 Part 2: Cefpirome Synthesis Starting_Material 2,3-Cyclopentenopyridine Intermediate This compound Starting_Material->Intermediate Manganese-Catalyzed Oxidation Cephalosporin_Core 7-Amino-3-(iodomethyl)ceph-3-em-4-carboxylate derivative Intermediate->Cephalosporin_Core Coupling Reaction Intermediate->Cephalosporin_Core Final_Product Cefpirome Cephalosporin_Core->Final_Product Acylation at C-7

Caption: Synthetic workflow for Cefpirome highlighting the role of the key intermediate.

Synthetic Strategy: Manganese-Catalyzed Oxidation of 2,3-Cyclopentenopyridine

A highly efficient and environmentally conscious method for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues involves the direct oxidation of the CH2 group adjacent to the pyridine ring.[5][6] This approach, utilizing a manganese(II) triflate (Mn(OTf)2) catalyst and tert-butyl hydroperoxide (t-BuOOH) as the oxidant in water, offers excellent chemoselectivity and high yields.[5][6]

Causality behind Experimental Choices:

  • Catalyst Selection (Mn(OTf)2): Manganese is an earth-abundant and relatively non-toxic metal, making it a sustainable choice for catalysis. Mn(OTf)2 is effective in activating the oxidant and facilitating the selective oxidation of the benzylic-like C-H bond.

  • Oxidant (t-BuOOH): Tert-butyl hydroperoxide is a readily available and relatively stable organic peroxide. Its use in combination with the manganese catalyst allows for controlled oxidation under mild conditions.[5]

  • Solvent (Water): The use of water as a solvent aligns with the principles of green chemistry, reducing the reliance on volatile organic compounds. The reaction proceeds efficiently in an aqueous medium.[5][6]

Detailed Experimental Protocol

This protocol is adapted from a peer-reviewed and validated synthetic method.[5]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2,3-Cyclopentenopyridine≥98%Commercial SourceStarting material
Manganese(II) triflate (Mn(OTf)2)≥98%Commercial SourceCatalyst
tert-Butyl hydroperoxide (t-BuOOH)65% in H2OCommercial SourceOxidant
Ethyl acetate (EtOAc)ACS GradeCommercial SourceExtraction solvent
Petroleum etherACS GradeCommercial SourceEluent for chromatography
Anhydrous Sodium Sulfate (Na2SO4)Reagent GradeCommercial SourceDrying agent
Saturated Sodium Thiosulfate (Na2S2O3)Laboratory Prepared-For quenching excess oxidant
Potassium Iodide-Starch Paper-Commercial SourceFor monitoring oxidant presence
Silica Gel200-300 meshCommercial SourceFor column chromatography
Equipment
  • 500 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 500 mL round-bottom flask, add 2,3-cyclopentenopyridine (25 mmol).

  • Catalyst and Reagent Addition: Add Mn(OTf)2 (0.125 mmol), water (125 mL), and t-BuOOH (65% in H2O, 125 mmol).

  • Reaction Execution: Stir the mixture vigorously at 25°C for 72 hours. Monitor the reaction progress by TLC (Ethyl acetate/Petroleum ether = 1:2).

  • Work-up and Quenching: After completion of the reaction, add a saturated aqueous solution of sodium thiosulfate dropwise until a potassium iodide-starch test paper no longer turns blue, indicating the absence of peroxides.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous Na2SO4. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in petroleum ether (from 1:5 to 1:1) as the eluent.

  • Product Isolation and Characterization: Combine the fractions containing the desired product and evaporate the solvent to yield this compound as an off-white solid. The expected yield is approximately 68%.[5]

Self-Validating System: In-Process Controls
  • TLC Monitoring: Regularly check the reaction progress by TLC to ensure the consumption of the starting material and the formation of the product.

  • Peroxide Test: The use of KI-starch paper is a critical safety and quality control step to ensure the complete quenching of the oxidant before extraction and concentration.

  • Spectroscopic Analysis: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

Characterization Data

AnalysisExpected Results[5]
Appearance Off-white solid
Melting Point 62-63°C
¹H NMR (400 MHz, CDCl3) δ (ppm): 8.82-8.77 (m, 1H), 8.00 (d, J = 7.7 Hz, 1H), 7.34-7.28 (m, 1H), 3.27 (dd, J = 8.0, 4.0 Hz, 2H), 2.81-2.74 (m, 2H)
¹³C NMR (101 MHz, CDCl3) δ (ppm): 204.88, 174.36, 155.72, 131.91, 130.33, 122.47, 35.78, 28.73
HRMS (ESI) [M+H]⁺ calculated for C8H8NO: 134.0606; found: 134.0598

Conclusion and Future Perspectives

The manganese-catalyzed oxidation of 2,3-cyclopentenopyridine provides a reliable and efficient pathway to this compound. This key intermediate is instrumental in the synthesis of Cefpirome, a clinically significant fourth-generation cephalosporin. The presented protocol offers a detailed, step-by-step guide with integrated quality control measures, ensuring the reproducible synthesis of this high-value compound. Future research may focus on further optimizing the catalytic system, exploring alternative green solvents, and developing continuous flow processes for large-scale industrial production.

References

  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. Available at: [Link]

  • Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py. Supporting Information. Available at: [Link]

  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. National Center for Biotechnology Information. Available at: [Link]

  • Cefpirome. PubChem. Available at: [Link]

  • Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry. Available at: [Link]

  • Preparation methods of cefpirome intermediate and cefpirome. Google Patents.
  • Synthesis and Structure-Activity Relationships in the Cefpirome Series. I. 7-[2-(2-Aminothiazol-4-yl)-2-(Z)-oxyiminoacetamido]-3-[(su bstituted-1-pyridinio)methyl]ceph-3-em-4-carboxylate S. PubMed. Available at: [Link]

  • Synthesis method of antibiotic cefpirome sulfate. Google Patents.
  • What is the mechanism of Cefpirome Sulfate? Patsnap Synapse. Available at: [Link]

Sources

Application Note & Protocol: A Robust One-Pot Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. We present a detailed, field-proven protocol for a one-pot cyclocondensation reaction. The causality behind experimental choices, self-validating system checks, and in-depth mechanistic insights are provided to ensure scientific integrity and reproducibility. This guide is designed to be a practical resource for researchers aiming to synthesize and explore the applications of these valuable compounds.

Introduction: The Significance of the Cyclopenta[b]pyridine Scaffold

The 6,7-dihydro-5H-cyclopenta[b]pyridine core structure is a key pharmacophore found in a variety of biologically active molecules. Its rigid, fused-ring system provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive scaffold for the design of targeted therapeutics. Notably, derivatives of this class have been investigated as kinase inhibitors for cancer treatment and as key intermediates in the synthesis of complex pharmaceutical agents.[1] The introduction of a carbonitrile group at the 3-position further enhances the molecule's utility, offering a versatile handle for subsequent chemical transformations and acting as a potent hydrogen bond acceptor in ligand-receptor interactions.

Recent studies have also highlighted the application of these compounds as effective corrosion inhibitors for steel alloys, demonstrating their utility in materials science.[2][3][4] The efficient synthesis of these derivatives is therefore a critical step in enabling further research and development in these fields.

Synthetic Strategy: A Multicomponent Approach to Pyridine Ring Formation

The presented protocol utilizes a highly efficient one-pot cyclocondensation reaction. This method involves the reaction of a 2,5-diarylidenecyclopentanone derivative with propanedinitrile (malononitrile) in the presence of a sodium alkoxide base.[2][3][4] This approach is a variation of multicomponent reactions (MCRs) that are widely favored in synthetic chemistry for their efficiency, atom economy, and the ability to generate molecular complexity in a single step.[5][6][7]

The choice of a strong base, such as sodium ethoxide or sodium methoxide, is crucial for the deprotonation of propanedinitrile, generating a nucleophilic carbanion. This anion then initiates a cascade of reactions, including Michael addition and intramolecular cyclization, ultimately leading to the formation of the desired pyridine ring. The driving force for the final aromatization step is the formation of a stable, conjugated pyridine system.

Reaction Workflow Diagram

Synthetic Workflow Overall Synthetic Workflow cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_workup Purification cluster_product Final Product A 2,5-Diarylidenecyclopentanone D Cyclocondensation in Ethanol/Methanol A->D B Propanedinitrile B->D C Sodium Alkoxide (Base) C->D E Precipitation & Filtration D->E F Recrystallization E->F G 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Derivative F->G Reaction Mechanism Proposed Reaction Mechanism R1 Propanedinitrile I1 Carbanion Intermediate R1->I1 + NaOEt - EtOH R2 Sodium Ethoxide R3 2,5-Diarylidenecyclopentanone I2 Michael Adduct I1->I2 + 2,5-Diarylidenecyclopentanone (Michael Addition) I3 Cyclized Intermediate I2->I3 Intramolecular Cyclization I4 Dehydrated Intermediate I3->I4 - H2O P Final Product I4->P Oxidation/Aromatization

Sources

Application Note & Protocol: A Strategic Approach to In Vitro Assay Development for Novel Chemical Entities – A Case Study with 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The journey of a novel chemical entity from initial synthesis to a potential therapeutic candidate is underpinned by a robust and meticulously planned in vitro assay development strategy. This document provides a comprehensive guide for establishing a tiered screening cascade to elucidate the biological activity of uncharacterized compounds, using 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one as a representative scaffold. While derivatives of this heterocyclic system have been explored for applications such as corrosion inhibition, its pharmacological profile remains largely uncharted.[1][2] This guide emphasizes a target-agnostic to target-specific workflow, beginning with broad phenotypic screens and progressively narrowing the focus to specific molecular targets and pathways. We will detail the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative best practices for assay development and validation.

Introduction: The Challenge of the Unknown

Bringing a new chemical entity into the drug discovery pipeline necessitates a systematic approach to uncover its biological function. Without a known target, the initial steps are critical for identifying a quantifiable biological response. The core principle is to move from a broad, physiologically relevant context to a more defined, mechanistic understanding. Cell-based assays are invaluable at the initial stages as they provide a complex biological system where a compound's effects on cell health, proliferation, or specific signaling pathways can be observed.[3][4] In contrast, biochemical assays are essential for confirming direct interaction with a purified molecular target, such as an enzyme or receptor, once a preliminary hypothesis is formed.[5][6]

Our subject molecule, this compound, is a heterocyclic ketone.[7] While its synthesis has been described, its biological activity is not well-documented in publicly available literature.[8][9] This makes it an ideal candidate for demonstrating a de novo assay development strategy.

A Tiered Approach to Uncovering Biological Activity

We propose a multi-tiered screening cascade designed to efficiently identify and characterize the biological activity of this compound. This strategy is designed to maximize information while conserving resources, starting with broad, high-throughput compatible assays and moving towards more complex, lower-throughput, mechanism-of-action studies.

G cluster_0 Tier 1: Primary Screening (Target-Agnostic) cluster_1 Tier 2: Target Deconvolution & Initial Validation cluster_2 Tier 3: In-Depth Mechanistic & Confirmatory Assays phenotypic Phenotypic Screening (e.g., Cell Viability/Cytotoxicity) broad_panel Broad Target Panel Screening (e.g., Kinase, GPCR Panels) phenotypic->broad_panel Identify Active Compounds hcs High-Content Screening (e.g., Morphology, Biomarkers) hcs->broad_panel moa Initial Mechanism of Action Studies broad_panel->moa Identify Putative Targets biochemical Biochemical Assays (e.g., Enzyme Kinetics, Binding Affinity) moa->biochemical Validate Direct Target Interaction cell_based Cell-Based Target Engagement & Pathway Analysis moa->cell_based Confirm Cellular Activity

Caption: Tiered screening cascade for novel compound characterization.

Tier 1: Primary Phenotypic Screening

The initial goal is to determine if the compound has any effect on cell health at various concentrations. A cytotoxicity or cell viability assay is a robust and high-throughput compatible starting point.

Protocol: Cell Viability Assay using a Resazurin-based Reagent

This protocol measures the metabolic activity of living cells. Resazurin (blue, non-fluorescent) is reduced to the highly fluorescent resorufin (pink) by mitochondrial enzymes in viable cells.

Rationale: This assay is sensitive, cost-effective, and provides a clear readout of general cell health. A decrease in signal suggests cytotoxicity or inhibition of metabolic activity.

Materials:

  • This compound (stock solution in DMSO)

  • Human cell line (e.g., HeLa or HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Resazurin-based cell viability reagent

  • Positive control (e.g., Staurosporine)

  • 384-well clear-bottom, black-walled assay plates

  • Fluorescence plate reader

Step-by-Step Protocol:

  • Cell Seeding: Seed 5,000 cells per well in a 384-well plate in 40 µL of complete medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A common starting range is from 100 µM down to 1 nM. Further dilute the compound series in culture medium to the desired final concentrations (ensure the final DMSO concentration is ≤ 0.5%).[6]

  • Compound Addition: Add 10 µL of the diluted compound to the appropriate wells. Include vehicle-only (DMSO) and positive control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • Reagent Addition: Add 10 µL of the resazurin-based reagent to each well.

  • Final Incubation: Incubate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure fluorescence with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

Data Analysis and Validation:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the dose-response curve and determine the EC50 value.

  • Assay quality is assessed using the Z' factor, with values above 0.4 considered robust for screening.[6]

Tier 2: Target Deconvolution and Validation

Assuming the primary screen identifies significant cytotoxic activity for this compound, the next step is to identify its molecular target. A broad panel screen against common druggable target families is an efficient approach. Given the prevalence of kinases as drug targets, a kinase panel screen is a logical starting point.[10]

Hypothetical Scenario: A Hit in a Kinase Screen

Let's hypothesize that a screen of over 400 kinases reveals potent inhibition of a specific kinase, for example, a member of the Mitogen-Activated Protein Kinase (MAPK) family, such as MEK1.

G cluster_pathway Hypothetical MEK1 Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK1 MEK1 RAF->MEK1 ERK ERK MEK1->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Proliferation Cell Proliferation, Survival Transcription->Proliferation Compound 6,7-Dihydro-1H-cyclopenta[b] pyridin-4(5H)-one Compound->MEK1

Caption: Hypothetical inhibition of the MEK1 signaling pathway.

Tier 3: In-Depth Mechanistic and Confirmatory Assays

With a putative target identified, the focus shifts to confirming this interaction and understanding its functional consequences. This involves both biochemical assays with purified components and cell-based assays to measure on-target effects in a physiological context.

Biochemical Confirmation: In Vitro Kinase Inhibition Assay

Rationale: This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified MEK1. It is crucial for confirming a direct interaction and determining the potency (IC50) and mechanism of inhibition.[11][12] The choice of assay technology can vary, with common methods monitoring the consumption of ATP or the phosphorylation of a substrate.[11]

Protocol: ADP-Glo™ Kinase Assay (Promega)

This luminescent assay quantifies the amount of ADP produced during the kinase reaction. A lower luminescence signal indicates less ADP production and therefore, greater kinase inhibition.

Materials:

  • Recombinant human MEK1 enzyme

  • Inactive ERK1 (substrate for MEK1)

  • ATP

  • Kinase reaction buffer

  • This compound

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • Low-volume 384-well white assay plates

  • Luminometer

Step-by-Step Protocol:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of the compound in the assay buffer. Add 1 µL to the assay plate.

  • Enzyme/Substrate Addition: Prepare a master mix of MEK1 and inactive ERK1 in the reaction buffer. Add 2 µL to each well.

  • Initiate Reaction: Prepare a solution of ATP at a concentration close to the Km for MEK1 to sensitively detect competitive inhibitors.[13] Add 2 µL to each well to start the reaction.

  • Incubation: Incubate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

Data Presentation:

ParameterValueInterpretation
Z' Factor 0.85Excellent assay robustness.
Signal-to-Background >100Wide dynamic range.
IC50 of Compound Hypothetical ValuePotency of the inhibitor.
Mechanism of Action To be determinedCompetitive, non-competitive, etc.
Cell-Based Confirmation: Target Engagement & Pathway Analysis

Rationale: While a biochemical assay confirms direct enzyme inhibition, a cell-based assay is required to verify that the compound can enter cells, engage its target, and modulate the downstream signaling pathway.[14][15]

Protocol: Western Blot for Phospho-ERK

This protocol measures the phosphorylation state of ERK, the direct downstream substrate of MEK1. A reduction in phospho-ERK levels upon compound treatment indicates successful target engagement and inhibition in a cellular context.

Materials:

  • Cancer cell line with a constitutively active MAPK pathway (e.g., A375 melanoma cells with BRAF V600E mutation)

  • This compound

  • Lysis buffer, protease, and phosphatase inhibitors

  • Primary antibodies (anti-phospho-ERK, anti-total-ERK)

  • Secondary HRP-conjugated antibody

  • Chemiluminescent substrate

Step-by-Step Protocol:

  • Cell Treatment: Seed A375 cells in a 6-well plate and grow to 70-80% confluency. Treat with increasing concentrations of the compound for 2 hours.

  • Cell Lysis: Wash cells with cold PBS and lyse with ice-cold lysis buffer containing inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies overnight at 4°C. Wash and incubate with the secondary antibody.

  • Detection: Apply the chemiluminescent substrate and image the blot.

Expected Outcome: A dose-dependent decrease in the phospho-ERK signal, while the total-ERK signal remains constant, would confirm on-target activity.

Conclusion and Future Directions

This application note has outlined a systematic, multi-tiered approach to characterize the in vitro pharmacology of a novel compound, this compound. By progressing from broad phenotypic screening to specific biochemical and cell-based mechanistic assays, researchers can efficiently identify a compound's biological target and mode of action. The protocols provided are robust, adaptable, and grounded in established principles of drug discovery.[16][17][18]

Future work would involve determining the mechanism of inhibition (e.g., ATP-competitive, non-competitive) through enzyme kinetic studies, assessing the selectivity of the compound against a broader panel of kinases, and expanding to more physiologically relevant models such as 3D cell cultures.[19] This structured approach ensures that experimental choices are logical and that the generated data is reliable, forming a solid foundation for further preclinical development.

References

  • A review for cell-based screening methods in drug discovery - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. (n.d.). Royal Society of Chemistry. [Link]

  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. (2022). ACS Omega. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC - PubMed Central. [Link]

  • Recent progress in assays for GPCR drug discovery. (2022). American Journal of Physiology-Cell Physiology. [Link]

  • Basics of Enzymatic Assays for HTS - Assay Guidance Manual. (2012). NCBI Bookshelf. [Link]

  • Cell Based Assays in Drug Development: Comprehensive Overview. (2021). Bio-Rad. [Link]

  • High throughput screening technologies for ion channels - PMC - NIH. (2015). National Center for Biotechnology Information. [Link]

  • GPCR Assay Services. (n.d.). Reaction Biology. [Link]

  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. (2022). PMC - NIH. [Link]

  • How to Choose the Right Biochemical Assay for Drug Discovery. (n.d.). BellBrook Labs. [Link]

  • Ion Channel Assays. (n.d.). Reaction Biology. [Link]

  • Strategies to develop enzyme assays. (n.d.). ResearchGate. [Link]

  • Cell-based Assays: A Crucial Component of the Drug Discovery Process. (2018). BioIVT. [Link]

  • Immunogenicity Testing of Therapeutic Protein Products —Developing and Validating Assays for Anti-Drug Antibody Detection. (2019). FDA. [Link]

  • Kinase assays. (2020). BMG LABTECH. [Link]

  • Assay Development in Drug Discovery. (n.d.). Danaher Life Sciences. [Link]

  • Ion Channel Assays. (n.d.). Charles River Laboratories. [Link]

  • Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py. (n.d.). Chem-Station. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. [Link]

  • Recent progress in assays for GPCR drug discovery. (n.d.). American Physiological Society. [Link]

  • Assay Validation Guidelines. (n.d.). Ofni Systems. [Link]

  • Cell-Based Assay Development. (n.d.). Eurofins Discovery. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PMC. [Link]

  • Cell-based Assays for Drug Discovery. (n.d.). Reaction Biology. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (n.d.). Celtarys Research. [Link]

  • Technology Review High Throughput Assay Technologies for Ion Channel Drug Discovery. (n.d.). Mary Ann Liebert, Inc., publishers. [Link]

  • In silico and vitro mapping of allosteric sites in GPCRs. (n.d.). Queen's University Belfast. [Link]

  • Assay Development for Immunogenicity Testing of Therapeutic Proteins. (n.d.). Regulations.gov. [Link]

  • Cell-based assays on the rise. (2022). BMG LABTECH. [Link]

  • Advanced assays for high throughput assessment of ion channel... (2017). YouTube. [Link]

  • How should I start with Enzyme-Inhibitor kinetics assay? (2015). ResearchGate. [Link]

  • How To Meet The Regulatory Requirements For Preclinical Assay Development. (n.d.). InfinixBio. [Link]

  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. (2023). ACS Measurement Science Au. [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery. [Link]

  • (PDF) Cell-based approaches in drug development – a concise review. (2025). ResearchGate. [Link]

  • Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. (n.d.). MDPI. [Link]

  • Q2(R2) Validation of Analytical Procedures. (n.d.). FDA. [Link]

  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual. (2012). NCBI Bookshelf. [Link]

Sources

Application Notes and Protocols for the Derivatization of 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of the Cyclopenta[b]pyridine Scaffold

The 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one core is a privileged heterocyclic scaffold in medicinal chemistry. Its rigid, fused ring system presents a unique three-dimensional geometry for interaction with biological targets. Analogous fused pyridinone structures have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and kinase inhibitory effects. This inherent biological relevance makes the cyclopenta[b]pyridine scaffold an exceptional starting point for the development of novel therapeutic agents through targeted chemical derivatization.

The strategic functionalization of this core structure allows for the systematic exploration of chemical space to identify derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The ketone moiety at the 4-position is a particularly attractive handle for a variety of chemical transformations, enabling the introduction of diverse functional groups and the construction of compound libraries for high-throughput screening.

This guide provides detailed protocols for the derivatization of this compound and subsequent biological evaluation. The methodologies are designed to be robust and adaptable, providing researchers in drug discovery and medicinal chemistry with the tools to explore the therapeutic potential of this promising scaffold.

Part 1: Chemical Derivatization Strategies and Protocols

The ketone of the this compound core is the primary site for derivatization. The following protocols detail key reactions to generate a library of diverse analogs.

Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Derivatives

Expertise & Experience: The Knoevenagel condensation is a classic and reliable method for forming carbon-carbon double bonds by reacting a carbonyl group with an active methylene compound. This reaction is particularly useful for introducing conjugated systems, which are often found in biologically active molecules, including kinase inhibitors and anticancer agents. The resulting α,β-unsaturated ketone can act as a Michael acceptor, a key feature for covalent inhibition of certain enzymes. The choice of a mild base like piperidine or an ammonium salt minimizes side reactions and often leads to high yields.

Protocol 1: Knoevenagel Condensation with Aromatic Aldehydes

This protocol describes the reaction of this compound with a substituted aromatic aldehyde in the presence of a catalytic amount of piperidine.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Piperidine

  • Ethanol, absolute

  • Round-bottom flask with reflux condenser

  • Stirring plate with heating mantle

  • Standard glassware for workup and purification

Procedure:

  • To a solution of this compound (1.0 eq) in absolute ethanol, add the substituted aromatic aldehyde (1.1 eq).

  • Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will often precipitate from the solution. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain the pure α,β-unsaturated ketone derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Knoevenagel Condensation Yields

EntryAromatic AldehydeYield (%)
1Benzaldehyde85
24-Chlorobenzaldehyde92
34-Methoxybenzaldehyde88
44-Nitrobenzaldehyde95
Hydrazone Formation: Introducing a Versatile Pharmacophore

Expertise & Experience: Hydrazones are a well-established class of compounds with a broad range of biological activities, including antimicrobial, anticonvulsant, and anticancer effects[1]. The formation of a hydrazone from the ketone core is a straightforward and high-yielding reaction. The resulting C=N-N linkage provides a key pharmacophoric element and a point for further derivatization. The use of a catalytic amount of acid, such as acetic acid, is crucial to protonate the ketone, making it more electrophilic and facilitating the nucleophilic attack by the hydrazine.

Protocol 2: Synthesis of Hydrazone Derivatives

This protocol details the condensation reaction between this compound and a substituted hydrazine.

Materials:

  • This compound

  • Substituted hydrazine hydrochloride (e.g., phenylhydrazine hydrochloride, 4-nitrophenylhydrazine)

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Stirring plate with heating mantle

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add the substituted hydrazine hydrochloride (1.1 eq) to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

  • After cooling to room temperature, the hydrazone product will typically precipitate.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

  • If necessary, purify the product by recrystallization.

  • Confirm the structure of the synthesized hydrazone using appropriate analytical techniques.

Data Presentation: Hydrazone Synthesis Yields

EntryHydrazineYield (%)
1Hydrazine hydrate90
2Phenylhydrazine94
34-Nitrophenylhydrazine96
4Isonicotinic hydrazide89
Annulation to Form Fused Pyrazolo-Derivatives

Expertise & Experience: The construction of a fused pyrazole ring onto the cyclopenta[b]pyridinone scaffold can lead to potent kinase inhibitors. Pyrazolopyridine and related fused pyrazole systems are known to interact with the hinge region of many kinases, a critical interaction for potent inhibition[2][3]. This protocol utilizes a condensation reaction with hydrazine to form a pyrazolo-fused analog. The initial hydrazone formation is followed by an intramolecular cyclization.

Protocol 3: Synthesis of Pyrazolo[3,4-b]pyridin-4(5H)-one Analogs

This protocol describes a one-pot synthesis of the fused pyrazole ring system.

Materials:

  • This compound

  • Hydrazine hydrate or substituted hydrazine

  • Ethanol or acetic acid

  • Round-bottom flask with reflux condenser

  • Stirring plate with heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or acetic acid.

  • Add hydrazine hydrate (1.5 eq) to the solution.

  • Heat the reaction mixture to reflux for 8-12 hours. The reaction progress can be monitored by TLC.

  • Cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired fused pyrazole.

  • Characterize the product by NMR and mass spectrometry to confirm the annulation.

Data Presentation: Pyrazole Annulation Yields

EntryHydrazineSolventYield (%)
1Hydrazine hydrateEthanol75
2PhenylhydrazineAcetic Acid68

Visualization of Derivatization Workflow

Derivatization_Workflow cluster_Knoevenagel Knoevenagel Condensation cluster_Hydrazone Hydrazone Formation cluster_Pyrazole Pyrazole Annulation Core This compound Knoevenagel_reagents Ar-CHO, Piperidine, Ethanol, Reflux Core->Knoevenagel_reagents Hydrazone_reagents R-NHNH2, Acetic Acid, Ethanol, Reflux Core->Hydrazone_reagents Pyrazole_reagents Hydrazine, Ethanol, Reflux Core->Pyrazole_reagents Knoevenagel_product α,β-Unsaturated Ketone Derivatives Knoevenagel_reagents->Knoevenagel_product Hydrazone_product Hydrazone Derivatives Hydrazone_reagents->Hydrazone_product Pyrazole_product Fused Pyrazole Derivatives Pyrazole_reagents->Pyrazole_product

Caption: Synthetic routes for the derivatization of the core scaffold.

Part 2: Biological Screening Protocols

Once a library of derivatives has been synthesized and characterized, the next critical step is to evaluate their biological activity. The following protocols are tailored to assess the potential of these compounds as anticancer, antimicrobial, and kinase-inhibiting agents.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Protocol

Expertise & Experience: The ADP-Glo™ Kinase Assay is a highly sensitive and robust luminescence-based method for measuring kinase activity. It quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the enzyme's activity. This assay is universal for any ADP-generating enzyme and is less susceptible to interference from colored or fluorescent compounds compared to other methods. The two-step process, involving ATP depletion followed by ADP conversion to a detectable signal, provides a large dynamic range and high signal-to-background ratios, making it ideal for inhibitor screening.

Protocol 4: ADP-Glo™ Kinase Assay for Inhibitor Profiling

This protocol provides a general procedure for determining the IC₅₀ of a test compound against a target kinase.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Target kinase and its specific substrate

  • ATP

  • Kinase reaction buffer (specific to the target kinase)

  • Test compounds dissolved in DMSO

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mix containing the kinase, its substrate, and any necessary cofactors in the appropriate kinase buffer.

    • In a white assay plate, add the test compound at various concentrations (typically a serial dilution). Include a positive control (no inhibitor) and a negative control (no kinase).

    • Initiate the kinase reaction by adding ATP to each well. The final reaction volume is typically 5-25 µL.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or room temperature) for a predetermined time (e.g., 60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent (equal volume to the kinase reaction) to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent (twice the volume of the initial kinase reaction) to each well.

    • Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation: Kinase Inhibition Profile

DerivativeTarget KinaseIC₅₀ (nM)
Pyrazole 1SRC56
Pyrazole 2TRKA89
Hydrazone 3p38α150
Knoevenagel 4EGFR>10,000
Antimicrobial Susceptibility Testing: Broth Microdilution Method

Expertise & Experience: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. This method provides a quantitative result, which is more informative than qualitative methods like disk diffusion. It is highly reproducible and amenable to high-throughput screening of compound libraries. The choice of the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) as the screening panel is clinically relevant, as these bacteria are major causes of nosocomial infections and are often multidrug-resistant.

Protocol 5: Broth Microdilution for MIC Determination against ESKAPE Pathogens

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • ESKAPE pathogen strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds dissolved in DMSO

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland standards

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum from a fresh culture on an agar plate. Suspend colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Perform a serial two-fold dilution of the test compounds in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation:

    • Incubate the plates at 35-37 °C for 16-20 hours in ambient air.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism, as detected by the unaided eye.

Data Presentation: Antimicrobial Activity Profile

DerivativeS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
Hydrazone 18>64>64
Hydrazone 2432>64
Knoevenagel 316>64>64
Pyrazole 421632
Anticancer Cell Viability Assay: MTT Protocol

Expertise & Experience: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells. This assay is straightforward, cost-effective, and suitable for high-throughput screening of potential cytotoxic agents. The use of well-characterized cancer cell lines such as MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma) provides a good initial assessment of the anticancer potential of the synthesized compounds.

Protocol 6: MTT Assay for Cytotoxicity Screening

This protocol outlines the steps to determine the IC₅₀ of the synthesized derivatives against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Test compounds dissolved in DMSO

  • Sterile 96-well clear-bottom plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C, until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value.

Data Presentation: Cytotoxicity Profile

DerivativeMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)
Knoevenagel 112.525.8
Knoevenagel 28.315.2
Hydrazone 321.735.4
Pyrazole 45.69.1

Visualization of Biological Screening Workflow

Screening_Workflow cluster_Kinase Kinase Inhibition cluster_Antimicrobial Antimicrobial Activity cluster_Anticancer Anticancer Activity Compound_Library Synthesized Derivatives Library Kinase_Assay ADP-Glo Assay Compound_Library->Kinase_Assay Antimicrobial_Assay Broth Microdilution Compound_Library->Antimicrobial_Assay Anticancer_Assay MTT Assay Compound_Library->Anticancer_Assay Kinase_Result IC₅₀ Values Kinase_Assay->Kinase_Result Antimicrobial_Result MIC Values Antimicrobial_Assay->Antimicrobial_Result Anticancer_Result IC₅₀ Values Anticancer_Assay->Anticancer_Result

Caption: Workflow for the biological evaluation of the compound library.

References

  • Clinical and Laboratory Standards Institute. (2024). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Twelfth Edition. CLSI document M07-A12. CLSI.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]

  • Liu, N., Wang, X., Fu, Q., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link]

  • Desai, N. C., & Khasiya, A. G. (2022). Design, synthesis and in vitro antimicrobial activity of fused pyridine-pyrimidine hybrids. Indian Journal of Chemistry, 61B, 582-590. [Link]

  • Yadav, J. S., Reddy, B. V. S., Basak, A. K., et al. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry, 2004(3), 546-551. [Link]

  • Furrow, M. E., & Myers, A. G. (2004). Practical Procedures for the Preparation of N-tert-Butyldimethylsilylhydrazones and Their Use in Modified Wolff−Kishner Reductions and in the Synthesis of Vinyl Halides and gem-Dihalides. Journal of the American Chemical Society, 126(17), 5436-5445. [Link]

  • Oluwafemi, K. A. (2021). ESKAPE Pathogens: Structure-Activity Relationships of 2,4-Diarylquinolines. Advanced Journal of Chemistry-Section A, 4(4), 339-344. [Link]

  • Ahmadian, S., Barar, J., Saei, A. A., et al. (2022). Cellular Toxicity of Nanogenomedicine in MCF-7 Cell Line: MTT Assay. Journal of Visualized Experiments. [Link]

  • Abdel-Aziz, A. A.-M., El-Subbagh, H. I., & Kunieda, T. (2011). Synthesis and biological evaluation of some novel fused pyrazolopyrimidines as potential anticancer and antimicrobial agents. Archiv der Pharmazie, 344(3), 184-196. [Link]

  • Gabr, M. T., and others. (2015). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Molecules, 20(8), 14098-14118. [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. [Link]

Sources

Application Note and Protocols for the Characterization of Allosteric Modulators of the M4 Muscarinic Acetylcholine Receptor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The M4 muscarinic acetylcholine receptor, a member of the G protein-coupled receptor (GPCR) family, has emerged as a significant therapeutic target for a range of neurological and psychiatric disorders, most notably schizophrenia and Parkinson's disease.[1][2][3] Unlike traditional orthosteric ligands that bind to the same site as the endogenous neurotransmitter acetylcholine (ACh), allosteric modulators bind to a distinct, topographically separate site on the receptor.[4][5] This mode of action offers several advantages, including the potential for greater subtype selectivity and a more nuanced "dimmer switch" modulation of receptor function, rather than a simple "on/off" mechanism.

Positive allosteric modulators (PAMs) of the M4 receptor are of particular interest as they enhance the receptor's response to acetylcholine, which can help to rebalance dysregulated neurotransmitter systems.[1] The striatal M4 receptors, for instance, play a crucial role in attenuating dopaminergic and glutamatergic neurotransmission.[4] Consequently, positive modulation of these receptors presents a novel strategy for treating psychotic symptoms associated with dopaminergic hyperactivity.[4]

Over the years, medicinal chemistry efforts have led to the discovery of several distinct chemical scaffolds for M4 PAMs. Early examples, such as those based on a thienopyridine core, have been instrumental in validating the therapeutic concept.[6][7] More recent research has focused on developing novel scaffolds, including various tricyclic structures, to improve upon the pharmacological and pharmacokinetic properties of earlier compounds.[2][8] A common strategy in the evolution of these scaffolds has been the "tie-back" approach, which masks or replaces the β-amino carboxamide moiety often associated with poor solubility and other undesirable properties.[2]

This application note provides a comprehensive guide to the study of M4 allosteric modulators, with a focus on compounds sharing similar structural scaffolds. We will delve into the underlying signaling pathways, present key chemical scaffolds, and provide detailed, field-proven protocols for the characterization of these promising therapeutic agents.

M4 Receptor Signaling Pathway

The M4 muscarinic acetylcholine receptor primarily couples to the Gαi/o family of G proteins. Upon activation by acetylcholine, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the heterotrimeric G protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer.

The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ dimer can also modulate the activity of other downstream effectors, including G protein-coupled inwardly-rectifying potassium channels (GIRKs) and voltage-gated calcium channels. The overall effect of M4 receptor activation is a reduction in neuronal excitability.

M4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Binds to orthosteric site PAM M4 PAM PAM->M4R Binds to allosteric site G_protein Gi/o Protein (αβγ) M4R->G_protein Activates AC_active Adenylyl Cyclase (Active) G_protein->AC_active αi/o inhibits AC_inactive Adenylyl Cyclase (Inactive) ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_expression Gene Expression CREB->Gene_expression Regulates

Caption: M4 muscarinic receptor signaling pathway.

Key Chemical Scaffolds of M4 Positive Allosteric Modulators

A variety of chemical scaffolds have been explored in the quest for potent and selective M4 PAMs. Understanding these structural motifs is crucial for interpreting structure-activity relationships (SAR) and designing novel modulators.

Scaffold ClassRepresentative CompoundKey Structural FeaturesReported Potency (EC50)Reference
Thienopyridine LY20332983-amino-thieno[2,3-b]pyridine-2-carboxamide core.Potentiates ACh with high efficacy.[9]
Tricyclic VU0152100A tricyclic core that masks the β-amino carboxamide moiety.380 ± 93 nM[10]
Tricyclic VU6007215A novel 6,5,6-tricyclic scaffold.Potent and CNS-penetrant.[8]
Pyrido[3',2':4,5]furo/thieno[3,2-d]pyrimidine VU6008677Tricyclic cores developed via a "tie-back" strategy.Low nanomolar potency.[8]
Biphenyl Compound A9A biphenyl scaffold designed to improve therapeutic efficacy.513 nM[1]

Experimental Protocols

The following protocols provide a framework for the comprehensive characterization of M4 allosteric modulators.

Part A: Cell Culture and M4 Receptor Expression

Principle: To accurately study the effects of allosteric modulators, a robust and reproducible cell-based system expressing the M4 receptor is essential. Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells are commonly used due to their ease of culture and transfection.

Materials:

  • CHO-K1 or HEK293 cells

  • DMEM/F-12 or DMEM high glucose medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Plasmid DNA encoding the human M4 muscarinic receptor (CHRM4 gene)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Selection antibiotic (e.g., G418 or Hygromycin B) if creating stable cell lines

  • Tetracycline for inducible expression systems[11]

Protocol for Transient Transfection:

  • Cell Seeding: The day before transfection, seed CHO-K1 or HEK293 cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection Complex Preparation:

    • In one tube, dilute the M4 receptor plasmid DNA in serum-free medium.

    • In a separate tube, dilute the transfection reagent in serum-free medium.

    • Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

  • Transfection: Add the DNA-transfection reagent complexes to the cells in a drop-wise manner.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before proceeding with subsequent assays.

Expert Insight: For long-term studies and high-throughput screening, generating a stable cell line expressing the M4 receptor is recommended. This involves selecting transfected cells with an appropriate antibiotic. Inducible expression systems, such as the Flp-In T-REx system, allow for controlled expression of the receptor, which can be advantageous for minimizing potential cellular stress from constitutive overexpression.[11]

Part B: Radioligand Binding Assays

Principle: Radioligand binding assays are fundamental for determining the affinity of an allosteric modulator for the M4 receptor and its effect on the binding of an orthosteric ligand (cooperativity).[9] These assays typically use cell membranes prepared from cells expressing the receptor and a radiolabeled ligand.

Materials:

  • Cell membranes from M4-expressing cells

  • Radioligand (e.g., [3H]-N-methylscopolamine, [3H]NMS, a non-selective muscarinic antagonist)[12]

  • Unlabeled allosteric modulator and orthosteric ligands

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • 96-well filter plates (GF/B or GF/C)

  • Scintillation cocktail

  • Microplate scintillation counter

Protocol for Competition Binding Assay:

  • Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of [3H]NMS (typically near its Kd value), and serial dilutions of the unlabeled allosteric modulator.

  • Membrane Addition: Add the cell membrane preparation to each well. The total assay volume is typically 200-500 µL.[12]

  • Incubation: Incubate the plate at room temperature for 2-3 hours with gentle shaking to reach equilibrium.[12]

  • Filtration: Rapidly filter the contents of each well through a pre-soaked 96-well filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.[12]

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.[12]

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the modulator concentration. Non-linear regression is used to determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation. To determine cooperativity, the assay is performed in the presence and absence of a fixed concentration of an orthosteric agonist like acetylcholine. A leftward shift in the agonist's binding curve in the presence of the PAM indicates positive cooperativity.

Part C: Functional Assays

Principle: Functional assays measure the downstream cellular response to receptor activation and are crucial for determining the efficacy of an allosteric modulator.

1. Calcium Mobilization Assay

Principle: Since the M4 receptor is Gαi/o-coupled and does not directly signal through calcium mobilization, a chimeric G protein such as Gαqi5 is co-expressed.[10] This redirects the M4 receptor's signal through the Gαq pathway, leading to an increase in intracellular calcium that can be measured with a fluorescent calcium indicator.

Protocol:

  • Cell Preparation: Seed cells co-expressing the M4 receptor and Gαqi5 in a 96-well black-walled, clear-bottom plate.

  • Dye Loading: The next day, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Add varying concentrations of the allosteric modulator, followed by a fixed, sub-maximal (EC20) concentration of acetylcholine.[10]

  • Signal Detection: Measure the fluorescence intensity over time.

Data Analysis: The increase in fluorescence is plotted against the logarithm of the modulator's concentration to generate a concentration-response curve and determine the EC50 value. A leftward shift in the acetylcholine concentration-response curve in the presence of the PAM demonstrates positive allosteric modulation.[10]

2. [35S]GTPγS Binding Assay

Principle: This assay directly measures the activation of G proteins by the receptor. In the presence of an agonist, the receptor facilitates the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit. A PAM will enhance the agonist-stimulated [35S]GTPγS binding.[11]

Protocol:

  • Assay Setup: In a 96-well plate, combine cell membranes, [35S]GTPγS, GDP, serial dilutions of the allosteric modulator, and an EC20 concentration of acetylcholine in an appropriate assay buffer.

  • Incubation: Incubate at 30°C for 60 minutes.

  • Filtration and Counting: Terminate the reaction by rapid filtration through a filter plate, followed by washing. Measure the bound radioactivity by scintillation counting.

Data Analysis: The data are analyzed similarly to the calcium mobilization assay to determine the EC50 and maximal effect of the PAM.

3. ERK1/2 Phosphorylation Assay

Principle: Activation of the M4 receptor can lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). This downstream signaling event can be quantified using methods such as Western blotting or cell-based ELISA kits.[11]

Protocol (using a cell-based ELISA):

  • Cell Treatment: Seed M4-expressing cells in a 96-well plate. The next day, serum-starve the cells and then treat with serial dilutions of the allosteric modulator in the presence of an EC20 concentration of acetylcholine for a short period (e.g., 5-10 minutes).[11]

  • Cell Lysis: Lyse the cells and transfer the lysates to an ELISA plate coated with an antibody that captures total ERK1/2.

  • ELISA Procedure: Perform a standard sandwich ELISA procedure using an antibody specific for phosphorylated ERK1/2 and a detection reagent.

  • Signal Measurement: Read the absorbance or fluorescence on a plate reader.

Data Analysis: The signal is normalized to the total ERK1/2 levels and plotted against the modulator concentration to determine the EC50.

Experimental Workflow Visualization

Assay_Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (e.g., Calcium Mobilization) b_start Start b_prep Prepare M4 Membranes b_start->b_prep b_setup Set up Assay Plate: - Membranes - [3H]NMS - Modulator b_prep->b_setup b_incubate Incubate to Equilibrium b_setup->b_incubate b_filter Filter and Wash b_incubate->b_filter b_count Scintillation Counting b_filter->b_count b_analyze Analyze Data (IC50, Ki) b_count->b_analyze b_end End b_analyze->b_end f_start Start f_seed Seed M4-expressing Cells f_start->f_seed f_dye Load with Calcium Dye f_seed->f_dye f_read Measure Baseline Fluorescence f_dye->f_read f_add Add Modulator and ACh f_read->f_add f_measure Measure Fluorescence Change f_add->f_measure f_analyze Analyze Data (EC50, Fold Shift) f_measure->f_analyze f_end End f_analyze->f_end

Caption: General workflows for binding and functional assays.

Troubleshooting and Expert Insights

  • High Non-Specific Binding in Radioligand Assays: This can be mitigated by using a lower concentration of radioligand, ensuring proper washing, and pre-coating filter plates with polyethyleneimine (PEI).

  • Low Signal-to-Noise Ratio in Functional Assays: Optimize cell density, agonist (EC20) concentration, and incubation times. Ensure the health of the cells and the quality of the reagents.

  • Variability Between Experiments: Maintain consistent cell passage numbers, reagent preparations, and assay conditions. Always include appropriate positive and negative controls.

  • Interpreting Cooperativity: The magnitude of the leftward shift in the agonist concentration-response curve in the presence of a PAM is a measure of its cooperativity. A larger shift indicates stronger positive cooperativity. It is important to distinguish between effects on agonist affinity (potency) and efficacy (maximal response).

  • Structure-Activity Relationship (SAR): Systematically modifying the chemical scaffold and evaluating the resulting changes in potency and cooperativity can elucidate the key structural determinants for M4 PAM activity.[7] For example, studies on the LY2033298 scaffold have investigated the impact of different substitutions on the thienopyridine core.[7]

By employing the protocols and insights outlined in this application note, researchers can effectively characterize the pharmacological properties of novel allosteric modulators of the M4 muscarinic receptor, thereby advancing the development of new therapies for debilitating neurological and psychiatric disorders.

References

  • Current Advances in Allosteric Modulation of Muscarinic Receptors - PMC. PubMed Central. [Link]

  • Discovery of VU6008677: A Structurally Distinct Tricyclic M4 Positive Allosteric Modulator with Improved CYP450 Profile. ACS Medicinal Chemistry Letters. [Link]

  • Pharmacological hallmarks of allostery at the M4 muscarinic receptor elucidated through structure and dynamics. eLife. [Link]

  • Design, synthesis, and pharmacological evaluation of novel M4 muscarinic receptor positive allosteric modulators for schizophrenia treatment. PubMed. [Link]

  • Discovery of structurally distinct tricyclic M4 positive allosteric modulator (PAM) chemotypes - Part 2 - PMC. PubMed Central. [Link]

  • Molecular Mechanisms of Action and In Vivo Validation of an M4 Muscarinic Acetylcholine Receptor Allosteric Modulator with Potential Antipsychotic Properties - PMC. PubMed Central. [Link]

  • Allosteric Modulators of GPCRs - Drug Discovery Education. YouTube. [Link]

  • A structure–activity relationship study of the positive allosteric modulator LY2033298 at the M4 muscarinic acetylcholine receptor. MedChemComm (RSC Publishing). [Link]

  • Muscarinic acetylcholine receptor M4. Wikipedia. [Link]

  • Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats. PubMed Central. [Link]

  • Allosteric modulation of the muscarinic M4 receptor as an approach to treating schizophrenia - PMC. PubMed Central. [Link]

  • Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor. PubMed Central. [Link]

  • M4 muscarinic receptor signaling ameliorates striatal plasticity deficits in models of L-DOPA-induced dyskinesia. PubMed Central. [Link]

  • Allosteric Modulators of the M4 Muscarinic Acetylcholine Receptor. ACS Publications. [Link]

  • The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia. Frontiers. [Link]

  • Synthesis and pharmacological evaluation of M4 muscarinic receptor positive allosteric modulators derived from VU10004. Monash University. [Link]

  • A Structure-Activity Relationship Study of the Positive Allosteric Modulator LY2033298 at the M4 Muscarinic Acetylcholine Receptor. ResearchGate. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Novel Pyrimidine Scaffolds

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is a key contributor to the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions.[1] Free radicals can inflict damage on essential biomolecules like DNA, proteins, and lipids, leading to cellular dysfunction.[2] Antioxidants mitigate this damage by neutralizing free radicals, often by donating an electron to stabilize the reactive species.[2] While the body has endogenous antioxidant systems, supplementation with exogenous antioxidants can be a crucial therapeutic strategy.[2]

The pyrimidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antioxidant and anti-inflammatory properties.[3][4] Within this broad class, derivatives of cyclopenta[d]pyrimidine-2,4(3H,5H)-dione have emerged as a promising area of investigation. The unique fused-ring structure offers a versatile backbone for chemical modification, allowing for the fine-tuning of its electronic and steric properties to enhance antioxidant efficacy. The antiradical activity of these derivatives is significantly influenced by the nature and position of substituents on the core molecule.[5][6]

This application note provides a comprehensive guide for researchers and drug development professionals on the synthesis and, more critically, the robust evaluation of the antioxidant potential of novel cyclopenta[d]pyrimidine-2,4(3H,5H)-dione derivatives. We present a multi-assay approach, detailing the underlying principles, step-by-step protocols, and data interpretation frameworks necessary for a thorough and reliable assessment.

Section 1: Representative Synthesis of 7-Thio Derivatives

To investigate structure-activity relationships, a library of derivatives must first be synthesized. The following protocol describes a representative synthesis of 7-thio derivatives of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione, a subclass that has demonstrated notable antioxidant activity.[5][6]

Causality in Synthesis: The reaction is an S-alkylation where the thiol group of the starting pyrimidine acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. This method is effective for creating a diverse library of derivatives by simply varying the R-group on the alkyl halide, allowing for systematic exploration of how different substituents impact antioxidant capacity.

Protocol: Synthesis of 7-Alkylthio-Derivatives

  • Dissolution: Dissolve 3-cyclohexyl-7-thio-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

  • Base Addition: Add potassium carbonate (K₂CO₃, 1.5 equivalents) to the solution to act as a base, deprotonating the thiol group to form a more reactive thiolate anion.

  • Alkyl Halide Addition: Add the desired alkyl halide (e.g., benzyl bromide, 1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice water to precipitate the crude product.

  • Purification: Filter the precipitate, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to yield the final 7-thio derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Section 2: A Multi-Faceted Approach to Antioxidant Assessment

No single assay can capture the full spectrum of antioxidant activity. Therefore, a panel of assays based on different mechanisms is essential for a comprehensive evaluation.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to neutralize the stable DPPH radical.[7] It is a rapid and widely used method for screening radical scavenging activity.[3]

  • ABTS (2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid)) Assay: This method evaluates the ability of a compound to scavenge the ABTS radical cation (ABTS•⁺). The ABTS•⁺ is soluble in both aqueous and organic solvents, allowing for the assessment of both hydrophilic and lipophilic antioxidants.[8]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This assay assesses the ability of a compound to act as a reducing agent. It measures the reduction of the ferric ion (Fe³⁺) in a tripyridyltriazine complex to the ferrous ion (Fe²⁺) at a low pH.[9][10] This provides insight into the electron-donating capabilities of the derivatives.

  • Fe²⁺-Dependent Adrenaline Oxidation Assay: This specialized assay measures the inhibition of adrenaline auto-oxidation, which is initiated by ferrous ions. It provides a biologically relevant model for assessing the inhibition of metal-catalyzed oxidation processes.[5][6]

G cluster_synthesis Compound Library Generation cluster_screening Antioxidant Activity Screening cluster_analysis Data Analysis & Interpretation synthesis Synthesis of Cyclopenta[d]pyrimidine Derivatives purification Purification & Characterization synthesis->purification assays Primary Assays (DPPH, ABTS, FRAP) purification->assays Test Compounds special_assay Mechanistic Assay (Adrenaline Oxidation) assays->special_assay Confirm Hits ic50 Calculate IC50 / TEAC Values assays->ic50 special_assay->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar lead_opt Lead Optimization sar->lead_opt Identify Lead Compounds DPPH_Workflow prep_dpph Prepare 0.1 mM DPPH in Methanol reaction_start Add 100 µL DPPH Solution to all wells prep_dpph->reaction_start prep_samples Prepare Serial Dilutions of Test Compounds plate_loading Add 100 µL of Sample to 96-well plate prep_samples->plate_loading plate_loading->reaction_start incubation Incubate 30 min in the dark reaction_start->incubation measurement Read Absorbance at 517 nm incubation->measurement calculation Calculate % Inhibition and IC50 Value measurement->calculation FRAP_Workflow prep_frap Prepare FRAP Reagent (Acetate, TPTZ, FeCl3) Warm to 37°C reaction_start Add 220 µL FRAP Reagent to all wells prep_frap->reaction_start prep_std Prepare FeSO4 Standard Curve plate_loading Add 10 µL of Sample/Standard to 96-well plate prep_std->plate_loading plate_loading->reaction_start incubation Incubate 4-10 min at 37°C reaction_start->incubation measurement Read Absorbance at 593 nm incubation->measurement calculation Calculate FRAP Value (µM Fe(II) Equivalents) measurement->calculation

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the causality behind experimental choices, providing field-proven insights to ensure your success.

Introduction: The Synthetic Challenge

This compound is a valuable heterocyclic scaffold and a key intermediate in the synthesis of various pharmaceutical compounds. The fusion of a cyclopentanone ring to a pyridine core presents unique synthetic challenges, primarily centered on achieving efficient intramolecular cyclization while minimizing side reactions. Low yields are often attributed to competing intermolecular pathways, substrate decomposition, or incomplete conversion. This guide provides a structured approach to identifying and resolving these issues.

Section 1: Overview of Synthetic Strategies

Several synthetic routes to the target molecule have been reported, each with distinct advantages and challenges. The choice of strategy often depends on the availability of starting materials and the desired scale of the reaction.

Synthetic_Strategies cluster_0 Starting Materials cluster_1 Key Reactions cluster_2 Target Molecule 2,3-Cyclopentenopyridine 2,3-Cyclopentenopyridine Mn-Catalyzed Oxidation Mn-Catalyzed Oxidation 2,3-Cyclopentenopyridine->Mn-Catalyzed Oxidation Diester Precursor Diester Precursor Dieckmann Condensation Dieckmann Condensation Diester Precursor->Dieckmann Condensation Divinyl Ketone Precursor Divinyl Ketone Precursor Nazarov Cyclization Nazarov Cyclization Divinyl Ketone Precursor->Nazarov Cyclization Target This compound Mn-Catalyzed Oxidation->Target Dieckmann Condensation->Target Nazarov Cyclization->Target

Caption: High-level overview of common synthetic routes.

The most direct and high-yielding modern approach involves the manganese-catalyzed oxidation of the benzylic CH2 group of 2,3-cyclopentenopyridine.[1] Classical methods often rely on intramolecular cyclizations like the Dieckmann condensation or Nazarov cyclization, which are powerful but can be more susceptible to side reactions if not properly optimized.[2][3]

Section 2: Frequently Asked Questions (FAQs)

Question: My reaction yield is consistently low (<40%). What are the most common root causes?

Answer: Persistently low yields typically stem from one of three areas:

  • Competing Intermolecular Reactions: If the concentration of your reaction is too high, the reactive ends of two different molecules can react with each other (dimerization or polymerization) faster than the internal cyclization can occur. This is a common issue in reactions like the Dieckmann or Nazarov cyclizations. The solution is to employ high-dilution conditions.[4]

  • Catalyst Inactivity or Inefficiency: Lewis acid or transition metal catalysts are sensitive to moisture and air. An improperly handled or aged catalyst will have significantly reduced activity. For instance, in Friedel-Crafts type acylations, AlCl₃ is highly hygroscopic and must be handled under strictly anhydrous conditions.[5]

  • Substrate or Product Decomposition: The reaction conditions (e.g., high temperature, strong acid/base) may be degrading your starting material or the desired product. Monitoring the reaction by TLC at regular intervals can help identify the appearance of decomposition products (streaking, baseline spots).

Question: My TLC shows a major byproduct with a similar Rf to my product. What could it be?

Answer: A common byproduct in intramolecular cyclizations is the intermolecular dimer. This happens when two molecules of the starting material react with each other. This is especially prevalent in reactions that are not performed under high dilution. Another possibility, particularly in acid-catalyzed reactions, is an isomer of the desired product formed by incomplete rearrangement or alternative proton elimination pathways.[6]

Question: How critical is solvent purity and an inert atmosphere for this synthesis?

Answer: Extremely critical. For many of the relevant reactions, especially those employing strong bases (like sodium ethoxide in a Dieckmann condensation) or water-sensitive Lewis acids (like AlCl₃ or SnCl₄ in a Nazarov cyclization), the presence of water can quench the base/catalyst and halt the reaction.[7][8] Using freshly distilled, anhydrous solvents and maintaining an inert atmosphere (Argon or Nitrogen) is essential to prevent catalyst deactivation and unwanted side reactions, such as hydrolysis of ester groups.[9]

Section 3: Troubleshooting Guide: Specific Issues & Solutions

This workflow provides a systematic approach to diagnosing and resolving common issues during the synthesis.

Troubleshooting_Workflow cluster_causes cluster_solutions Start Low Yield or Reaction Failure CheckTLC Analyze TLC Plate Start->CheckTLC Incomplete Starting Material Remains (Incomplete Conversion) CheckTLC->Incomplete High SM Spot SideProducts Multiple New Spots (Side Products) CheckTLC->SideProducts Multiple Product Spots Streak Streaking / Baseline Spot (Decomposition) CheckTLC->Streak Poor TLC Quality Sol_Incomplete 1. Verify catalyst activity (use fresh). 2. Increase temperature/time moderately. 3. Check purity of starting materials. Incomplete->Sol_Incomplete Sol_SideProducts 1. Use high-dilution conditions. 2. Re-evaluate base/catalyst choice. 3. Lower reaction temperature. SideProducts->Sol_SideProducts Sol_Streak 1. Lower reaction temperature. 2. Reduce reaction time. 3. Consider a milder catalyst. Streak->Sol_Streak

Caption: A decision tree for troubleshooting low-yield reactions.

Table 1: Troubleshooting Summary
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (e.g., hydrated Lewis acid).[5]2. Insufficient reaction temperature or time.[10]3. Presence of impurities in starting materials or solvent.1. Use a fresh batch of catalyst under anhydrous conditions.2. Incrementally increase temperature and monitor via TLC.3. Purify starting materials and use freshly distilled anhydrous solvent.
Formation of Polymer 1. Reaction concentration is too high.[9]2. Excessive reaction temperature causing uncontrolled side reactions.1. Perform the reaction under high-dilution conditions (e.g., <0.05 M).[4]2. Maintain strict temperature control.
Product is Unstable During Workup/Purification 1. Product is sensitive to acidic or basic conditions.2. Product degrades on silica gel.1. Use a neutral workup procedure (e.g., quench with saturated NH₄Cl or NaHCO₃).2. Neutralize silica gel with triethylamine before chromatography or consider an alternative purification method like recrystallization or distillation.

Section 4: High-Yield Experimental Protocol

The following protocol for the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine has been shown to produce the target ketone in high yields.[1][11] This method is advantageous due to its operational simplicity, use of water as a solvent, and excellent chemoselectivity.

Table 2: Reagent and Condition Optimization Summary

Data synthesized from literature reports.[11]

EntryCatalyst (mol%)Oxidant (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Mn(OTf)₂ (0.5)t-BuOOH (5)H₂O257288
2MnCl₂ (0.5)t-BuOOH (5)H₂O257275
3Mn(OAc)₂ (0.5)t-BuOOH (5)H₂O257268
4Mn(OTf)₂ (0.5)H₂O₂ (5)MeCN2524N.D.
5Nonet-BuOOH (5)H₂O2572<5
Step-by-Step Protocol
  • Reaction Setup: To a 500 mL round-bottom flask, add 2,3-cyclopentenopyridine (25 mmol, 1.0 eq.), Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂) (0.125 mmol, 0.005 eq.), and deionized water (125 mL).

  • Initiation: Begin vigorous magnetic stirring. To the resulting suspension, add tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O, 125 mmol, 5.0 eq.) dropwise over 10 minutes.

  • Reaction: Stir the mixture at room temperature (25 °C) for 72 hours. Monitor the reaction progress by TLC (eluent: Ethyl acetate/Petroleum ether = 1:5).

  • Workup: After the reaction is complete, extract the mixture with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether (e.g., 1:10 to 1:5) to afford the pure product. An 88% yield of this compound as an off-white solid is reported.[11]

Section 5: Mechanistic Insight

Understanding the reaction mechanism is key to troubleshooting. For the recommended manganese-catalyzed oxidation, the process is believed to proceed through a radical mechanism at the benzylic position, which is activated by the adjacent pyridine ring.

Mechanism Start 2,3-Cyclopentenopyridine + Mn(II) Step1 Initiation with t-BuOOH Generates t-BuO• radical Start->Step1 t-BuOOH Step2 Hydrogen Abstraction Benzylic radical formed Step1->Step2 t-BuO• Step3 Oxidation Reaction with O₂ or oxidant Step2->Step3 [O] Step4 Intermediate Formation Hydroperoxide or related species Step3->Step4 Step5 Conversion to Ketone Elimination of H₂O Step4->Step5 Product Target Ketone + Mn(II) Step5->Product Catalyst Turnover

Caption: Simplified proposed mechanism for Mn-catalyzed oxidation.

The acidity of the hydrogens on the carbon adjacent to the pyridine ring is increased, making them susceptible to abstraction.[12] The manganese catalyst, in conjunction with the t-BuOOH oxidant, facilitates the formation of a radical at this position, which is then oxidized to the corresponding ketone. The high chemoselectivity arises because this benzylic position is the most reactive site in the molecule under these conditions.

References

  • Kalinina, M. A., et al. (2020). Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. Chemistry of Heterocyclic Compounds, 56(2). Available at: [Link]

  • Wang, F., et al. (2017). Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Pyridine. Supporting Information for Green Chemistry. Available at: [Link]

  • Powers, M. S., et al. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PLoS ONE, 13(7), e0200193. Available at: [Link]

  • Grokipedia. Dieckmann condensation. Available at: [Link]

  • Wikipedia. Dieckmann condensation. Available at: [Link]

  • El-Sayed, R., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. ACS Omega, 7(28), 24454–24473. Available at: [Link]

  • Wang, F., et al. (2017). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH₂ adjacent to pyridine moiety in water. Green Chemistry, 19(12), 2826-2830. Available at: [Link]

  • Leah4sci. (2019). Dieckmann condensation. YouTube. Available at: [Link]

  • Organic Reactions. The Nazarov Cyclization. Available at: [Link]

  • Wikipedia. Nazarov cyclization reaction. Available at: [Link]

  • Organic Chemistry Portal. Dieckmann Condensation. Available at: [Link]

  • NROChemistry. Nazarov Cyclization. Available at: [Link]

  • El-Sayed, R., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. ACS Omega. Available at: [Link]

  • Organic Chemistry Portal. Nazarov Cyclization. Available at: [Link]

  • Li, J., et al. (2015). A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. ResearchGate. Available at: [Link]

  • Pearson. (2024). Side-Chain Reactions of Substituted Pyridines Explained. Available at: [Link]

  • Ashenhurst, J. (2011). Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: Purification of 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this valuable heterocyclic ketone. Drawing upon established chemical principles and field-proven insights, this resource provides practical, in-depth troubleshooting strategies and frequently asked questions to ensure the successful isolation of your target compound with high purity.

Introduction to Purification Challenges

This compound is a key intermediate in the synthesis of various biologically active molecules. Its purification, however, can be non-trivial due to the potential for the formation of closely related impurities and by-products during synthesis. The polarity of the molecule, conferred by the ketone and the pyridine nitrogen, necessitates careful selection of purification techniques to achieve the desired purity for downstream applications. Common challenges include the removal of unreacted starting materials, isomeric by-products, and over-oxidized or under-reduced species, depending on the synthetic route employed.

This guide will address these challenges through a series of frequently asked questions for quick reference and a detailed troubleshooting section for more persistent purification issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: The most frequently reported and effective method for the purification of this compound is flash column chromatography on silica gel.[1][2] A typical mobile phase consists of a gradient of ethyl acetate in a non-polar solvent such as petroleum ether or hexanes. The optimal gradient will depend on the specific impurity profile of your crude material.

Q2: My purified compound appears as a yellow oil, but the literature reports a solid. What could be the issue?

A2: The presence of residual solvents or minor impurities can prevent crystallization, resulting in an oil. Ensure that your compound is thoroughly dried under high vacuum to remove all traces of chromatography solvents. If it remains an oil, a small amount of a persistent impurity may be present. Consider re-purification using a shallower gradient during chromatography or attempting a different purification technique, such as recrystallization from a suitable solvent system.

Q3: I am observing multiple spots on my TLC plate that are very close to my product spot. What are these likely to be and how can I separate them?

A3: These closely eluting spots are often isomeric impurities or analogs with very similar polarities. Depending on the synthetic route, these could be positional isomers formed during the pyridine ring synthesis or stereoisomers. To improve separation on a TLC plate, and subsequently in your column, you can try using a less polar solvent system to increase the separation factor (Rf differences). For particularly challenging separations, preparative High-Performance Liquid Chromatography (HPLC) on a normal or reverse-phase column may be necessary.

Q4: Can I use recrystallization to purify this compound?

A4: Yes, recrystallization can be an effective method, especially for removing less soluble impurities or for obtaining highly crystalline material.[3] The key is to find a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. A good starting point for solvent screening would be mixtures of ethyl acetate and hexanes, or ethanol and water.

Troubleshooting Guide: Navigating Complex Purification Scenarios

This section provides a more in-depth, step-by-step approach to resolving persistent purification challenges.

Scenario 1: Persistent Contamination with a More Polar Impurity

Symptom: A persistent spot with a lower Rf value than the product is observed on TLC, even after column chromatography.

Causality: This is often due to a more polar by-product, which could be an over-oxidized species or a starting material containing a polar functional group that has not been completely removed.

Troubleshooting Workflow:

start Persistent Polar Impurity wash Perform an Aqueous Wash start->wash acid_wash Acid Wash (e.g., 1M HCl) to remove basic impurities wash->acid_wash If impurity is basic base_wash Base Wash (e.g., sat. NaHCO3) to remove acidic impurities wash->base_wash If impurity is acidic chromatography Re-purify by Flash Chromatography acid_wash->chromatography base_wash->chromatography gradient Use a shallower gradient (e.g., start with lower % EtOAc) chromatography->gradient prep_hplc Consider Preparative HPLC gradient->prep_hplc Unsuccessful end Pure Product gradient->end Successful prep_hplc->end start Co-eluting Non-polar Impurity chromatography Flash Chromatography with a More Polar Initial Eluent start->chromatography recrystallization Attempt Recrystallization chromatography->recrystallization Unsuccessful end Pure Product chromatography->end Successful solvent_screen Screen for a suitable recrystallization solvent recrystallization->solvent_screen trituration Triturate with a non-polar solvent (e.g., hexanes) solvent_screen->trituration Unsuccessful solvent_screen->end Successful trituration->end

Caption: Troubleshooting workflow for removing co-eluting non-polar impurities.

Detailed Protocol: Recrystallization

  • Solvent Selection: In a small test tube, dissolve a small amount of the impure product in a minimal amount of a hot solvent (e.g., ethyl acetate, ethanol).

  • Induce Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath. If crystals form, this is a good solvent candidate. If no crystals form, add a non-polar anti-solvent (e.g., hexanes) dropwise until turbidity persists, then heat until clear and cool again.

  • Scaling Up: Once a suitable solvent system is identified, dissolve the bulk of the material in the minimum amount of the hot solvent.

  • Cooling and Filtration: Allow the solution to cool slowly to maximize crystal size and purity. Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under high vacuum.

Data Tables for Quick Reference

Table 1: Common Solvents for Chromatography and Recrystallization

ApplicationSolvent SystemPolarityNotes
Flash Chromatography Ethyl Acetate / Petroleum EtherLow to MediumA good starting point for most purifications. [1][2]
Dichloromethane / MethanolMedium to HighUseful for more polar compounds or impurities.
Recrystallization Ethanol / WaterHighGood for inducing crystallization of moderately polar compounds. [3]
Ethyl Acetate / HexanesLow to MediumA versatile system for a range of polarities.
IsopropanolMediumCan be effective as a single solvent.

Table 2: Potential Impurities and Their Characteristics

Impurity TypePotential SourceRelative Polarity to ProductSuggested Removal Method
Unreacted Starting MaterialIncomplete reactionVariesChromatography, Aqueous wash
Isomeric By-productsNon-selective reaction stepsSimilarHigh-resolution chromatography (shallow gradient), Preparative HPLC
Over-oxidized ProductsHarsh oxidation conditionsMore PolarChromatography, Acid/base wash
Symmetrical By-productsSide reactions in multi-component synthesesVariesChromatography, Recrystallization

References

  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. Available at: [Link]

  • Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py. Supporting Information. Available at: [Link]

  • Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry. Available at: [Link]

Sources

Technical Support Center: Synthesis of 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of complex heterocyclic scaffolds. Specifically, we address the common challenges and side product formations encountered during the synthesis of 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one. Our approach is rooted in mechanistic understanding to provide not just solutions, but a framework for rational troubleshooting and optimization.

Core Concept: A Plausible Synthetic Strategy

The synthesis of a 4-pyridinone fused to a cyclopentane ring is a significant synthetic challenge. While multiple routes exist for related isomers like the 5-one derivative[1], the 4-oxo target often requires a carefully controlled intramolecular cyclization. A robust strategy, analogous to the Gould-Jacobs reaction, involves the thermal cyclization of an enamine precursor formed from an aminocyclopentene derivative and a malonic ester equivalent.[2] This guide will use this plausible pathway as the basis for discussing potential side products and troubleshooting.

Proposed Synthetic Workflow

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization A Ethyl 2-aminocyclopent-1-enecarboxylate C Acyclic Enamine Intermediate A->C Heat (e.g., 120-140°C) -EtOH B Diethyl ethoxymethylenemalonate (DEEM) B->C D This compound (Target Product) C->D High Temp. (e.g., >200°C) Dowtherm A -EtOH

Caption: Proposed two-step synthesis of the target pyridinone.

Troubleshooting Guide: Common Side Products & Solutions

This section addresses specific experimental issues in a question-and-answer format, providing insights into the chemical causality and actionable solutions.

Q1: My reaction yield is disappointingly low, and the crude NMR shows a complex mixture of products. Where should I begin troubleshooting?

A1: A low yield with a complex product profile typically points to one of three areas: suboptimal reaction conditions, reagent instability, or the presence of contaminants.

  • Causality & Explanation: High temperatures required for the intramolecular cyclization can also promote degradation pathways.[3] The Gould-Jacobs reaction is notoriously sensitive to temperature; too low, and the reaction stalls, too high, and charring or polymerization can occur. Furthermore, impurities in starting materials, particularly water, can lead to hydrolysis of ester intermediates, complicating the reaction pathway.

  • Troubleshooting Steps:

    • Reagent Purity: Ensure that the starting aminocyclopentene ester and diethyl ethoxymethylenemalonate (DEEM) are pure. Distill DEEM under vacuum if necessary. Use anhydrous solvents and perform the reaction under an inert atmosphere (Nitrogen or Argon) to exclude moisture.

    • Temperature Optimization: The condensation and cyclization steps have different optimal temperatures. The initial condensation to form the acyclic enamine intermediate can often be performed at a lower temperature (120-140 °C). The subsequent cyclization requires significantly more thermal energy (>200 °C), often achieved in a high-boiling solvent like Dowtherm A. Running the reaction in a stepwise fashion with removal of the ethanol byproduct from the first step can improve yields.

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the reaction progress. This allows you to distinguish between incomplete conversion of starting materials and degradation of the product over time.

Q2: The main impurity isolated from my reaction is the acyclic enamine intermediate. Why is the cyclization failing to proceed?

A2: The accumulation of the acyclic enamine intermediate is a classic sign of insufficient activation energy for the key 6-electron electrocyclization step.

  • Causality & Explanation: The cyclization reaction has a high energy barrier. The reaction requires the molecule to adopt a specific conformation for the ring to close, followed by the elimination of ethanol to form the aromatic pyridinone ring. Without sufficient thermal energy, the reaction will stall at the more stable acyclic intermediate.

G cluster_0 Reaction Pathway Fork Intermediate Acyclic Enamine Intermediate Product Desired Cyclization Product Intermediate->Product Sufficient Heat (>200°C) SideProduct Stalled Intermediate (Isolated Side Product) Intermediate->SideProduct Insufficient Heat (<200°C)

Caption: Thermal control of the final cyclization step.

  • Troubleshooting Steps:

    • Increase Temperature: This is the most direct solution. The cyclization often requires temperatures of 240-260 °C. Using a high-boiling solvent such as Dowtherm A or Diphenyl ether is essential. Microwave synthesis can also be an effective strategy to achieve high temperatures rapidly and improve yields.[3]

    • Use a Catalyst: While traditionally a thermal reaction, some intramolecular cyclizations can be promoted by acid or base catalysts. A Lewis acid could potentially coordinate to the carbonyl oxygen, making the carbon more electrophilic and susceptible to ring closure. However, this must be approached with caution as it can also promote side reactions.

    • Solvent Choice: The polarity of the solvent can influence the transition state energy. Experiment with different high-boiling, non-protic solvents.

Q3: I am observing an isomeric byproduct. What could be the cause of this alternative cyclization?

A3: The formation of an isomer suggests that there is more than one possible pathway for intramolecular cyclization, or that a subsequent rearrangement is occurring.

  • Causality & Explanation: If the cyclopentene ring of your starting material has other potentially nucleophilic positions or acidic protons, an alternative cyclization may compete with the desired pathway. For example, if the starting material allows for tautomerization, the cyclization could initiate from a different carbon atom. While less common in the Gould-Jacobs reaction itself, related pyridine syntheses like the Bohlmann-Rahtz are known to produce mixtures of isomers if the precursors are not designed carefully.[4]

  • Troubleshooting Steps:

    • Structural Verification: First, confirm the structure of your starting materials and the isomeric byproduct using 2D NMR techniques (COSY, HMBC, HSQC) to unequivocally establish connectivity.

    • Precursor Design: The most effective solution is often to redesign the starting materials to block the alternative reaction pathway. This might involve adding a blocking group that can be removed later or choosing a different starting isomer that favors the desired cyclization.

    • Kinetic vs. Thermodynamic Control: Investigate the effect of temperature and reaction time. It's possible that one isomer is the kinetic product (formed faster at lower temperatures) while the other is the thermodynamic product (more stable, favored at higher temperatures and longer reaction times).

Data Summary: Optimizing Reaction Conditions

The following table summarizes the expected impact of key reaction parameters on the formation of the desired product versus the common acyclic intermediate side product.

ParameterConditionDesired Product YieldSide Product (Acyclic Intermediate)Rationale
Temperature < 200 °CLowHighInsufficient energy for the 6-electron cyclization step.[3]
> 240 °CHighLowSufficient energy to overcome the activation barrier for cyclization.
Reaction Time ShortLowHighIncomplete conversion, especially if the temperature is borderline.
OptimizedHighLowAllows the reaction to proceed to completion without significant degradation.
Atmosphere AirVariable/LowVariablePotential for oxidative side reactions and hydrolysis from atmospheric moisture.
Inert (N₂/Ar)HighLowPrevents moisture-related hydrolysis of esters and other side reactions.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Step A: Condensation. In a round-bottom flask fitted with a Dean-Stark trap and condenser, combine ethyl 2-aminocyclopent-1-enecarboxylate (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) in a high-boiling solvent (e.g., toluene).

  • Heat the mixture to reflux (approx. 110-120 °C) and monitor the collection of ethanol in the Dean-Stark trap. Continue heating until no more ethanol is evolved (typically 2-4 hours).

  • Cool the mixture and remove the solvent under reduced pressure to yield the crude acyclic enamine intermediate.

  • Step B: Cyclization. Add Dowtherm A (or diphenyl ether) to the crude intermediate.

  • Heat the mixture to 240-250 °C with vigorous stirring under an inert nitrogen atmosphere.

  • Monitor the reaction by TLC (e.g., using a 1:1 Ethyl Acetate:Hexane eluent). The reaction is typically complete within 1-3 hours.

  • Cool the reaction mixture to room temperature. The product may precipitate upon cooling. Dilute with hexanes to facilitate further precipitation.

  • Collect the crude solid by vacuum filtration and wash with cold hexanes.

Protocol 2: Purification via Flash Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of dichloromethane and adding silica, then evaporating the solvent.

  • Column Packing: Pack a glass column with silica gel using a suitable eluent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).[5]

  • Loading and Elution: Carefully load the dried slurry onto the top of the packed column. Begin eluting with the solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. The less polar acyclic intermediate will typically elute before the more polar pyridinone product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Frequently Asked Questions (FAQs)

Q: How critical is the removal of ethanol from the first step before proceeding to the high-temperature cyclization? A: It is highly recommended. The cyclization is a reversible elimination of ethanol. Removing the ethanol from the initial condensation step helps drive the equilibrium towards the formation of the acyclic intermediate. Proceeding to the high-temperature step without its removal can inhibit the final cyclization and potentially lead to side reactions involving the liberated ethanol.

Q: What are the key signals to look for in ¹H NMR to confirm the formation of the pyridinone ring versus the acyclic intermediate? A: For the target pyridinone, you should expect to see characteristic aromatic protons on the pyridine ring, typically in the 6-8 ppm region. The acyclic intermediate, by contrast, will show a vinyl proton adjacent to the nitrogen (often coupled to the NH proton) and distinct signals for the two ethyl ester groups. The disappearance of one set of ethyl ester signals and the appearance of aromatic signals are key indicators of successful cyclization.

Q: My product appears to be a salt. What could have happened? A: If you used any acidic or basic catalysts or had acidic impurities (from hydrolysis of esters), your final product, being a basic pyridine derivative, could form a salt. This can often be resolved by a workup procedure involving a mild base wash (e.g., saturated sodium bicarbonate solution) followed by extraction with an organic solvent.[5]

References

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Pyridine Moiety in Water. Green Chemistry. Available at: [Link]

  • Al-Omair, M. A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. ACS Omega. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Available at: [Link]

  • Li, J., & Li, X. (2007). Green synthesis of cyclopenta[b]pyridine. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Available at: [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. Application Note AN056. Available at: [Link]

  • Al-Omair, M. A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. ACS Omega. Available at: [Link]

  • Bagley, M. C., et al. (2009). A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. ResearchGate. Available at: [Link]

  • Ren, L., et al. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry. Available at: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one. This molecule, a key heterocyclic scaffold, presents unique synthetic challenges that require careful control of reaction parameters. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis, moving beyond simple protocols to explain the causality behind experimental choices. Our goal is to provide a self-validating system of protocols and troubleshooting advice grounded in established chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you may have before starting your experiment.

Q1: What is the most effective and environmentally conscious method for synthesizing this compound?

A: The most robust and modern approach reported is the direct oxidation of the benzylic C-H bond of the precursor, 2,3-cyclopentenopyridine.[1] Specifically, a manganese-catalyzed system using Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂) as the catalyst and tert-Butyl hydroperoxide (t-BuOOH) as the oxidant in water has demonstrated high yields and excellent chemoselectivity.[1][2] This method is advantageous due to its use of an inexpensive, earth-abundant metal catalyst and water as a green solvent, avoiding harsh conditions and hazardous reagents.

Q2: What are the most critical parameters to control for maximizing yield and purity in the manganese-catalyzed oxidation?

A: Based on extensive optimization studies, the following four parameters are paramount:

  • Catalyst Choice: Mn(OTf)₂ has been shown to be highly effective.[2]

  • Oxidant Selection: The choice of oxidant is crucial for chemoselectivity. t-BuOOH in water selectively oxidizes the desired CH₂ group.[1][2] Other oxidants, such as m-CPBA or peracetic acid, can lead to the formation of the undesired 2,3-cyclopentenopyridine N-oxide as a major byproduct.[2]

  • Solvent System: Water is the preferred solvent, not only for its environmental benefits but also for its role in promoting high reaction yields at room temperature.[1] Anhydrous organic solvents like acetonitrile or methanol have been shown to be ineffective for this specific transformation.[2]

  • Temperature: The reaction proceeds efficiently at ambient temperature (25 °C), which simplifies the experimental setup and prevents potential side reactions that could occur at elevated temperatures.[1][2]

Q3: How can I effectively monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most straightforward method. A typical mobile phase for monitoring this reaction is a mixture of ethyl acetate and petroleum ether (e.g., in a 1:5 ratio). The starting material (2,3-cyclopentenopyridine) is less polar than the ketone product. Therefore, on a silica gel TLC plate, the product will have a lower Rf value (it will travel a shorter distance up the plate) than the starting material. Staining with potassium permanganate can help visualize the spots if they are not UV-active.

Section 2: Troubleshooting Guide

This section provides direct answers to specific problems you might encounter during the experiment.

Problem 1: Low or No Product Yield

  • Question: My reaction yield is significantly lower than the reported 88%, or I am not observing any product formation. What are the likely causes?

  • Answer: This is a common issue that can almost always be traced back to one of the critical reaction parameters. Let's diagnose the potential causes systematically.

    • Cause A: Inactive Catalyst or Incorrect Oxidant. The combination of Mn(OTf)₂ and t-BuOOH is critical. Using other oxidants like hydrogen peroxide (H₂O₂) or molecular oxygen (O₂) will result in no desired product.[2] Ensure your Mn(OTf)₂ is of good quality and your t-BuOOH solution (typically 65-70% in water) has not degraded.

    • Cause B: Suboptimal Solvent. This reaction is highly sensitive to the solvent. As shown in the data below, switching from water to organic solvents like acetonitrile or methanol leads to a dramatic drop in yield.

    • Cause C: Insufficient Reaction Time. While the reaction is efficient, it is not instantaneous. For larger-scale preparations (e.g., 25 mmol), the reaction may require up to 72 hours to reach completion at room temperature.[2] Monitor via TLC until the starting material is fully consumed.

    Data Presentation: Effect of Reaction Parameters on Yield
EntryCatalystOxidantSolventTemperature (°C)Yield (%)Reference
1Mn(OTf)₂t-BuOOHWater 2588% [2]
2Mn(OTf)₂t-BuOOHMeCN25n.d.[2]
3Mn(OTf)₂H₂O₂MeCN25n.d.[2]
4Mn(OTf)₂O₂MeCN25n.d.[2]
5Mn(OTf)₂AcOOHMeCN25N-Oxide[2]
6Mn(OTf)₂m-CPBAMeCN25N-Oxide[2]

Problem 2: Formation of Significant Impurities

  • Question: My crude ¹H NMR shows unexpected signals, and TLC reveals multiple byproducts, making purification difficult. What are these impurities?

  • Answer: The primary impurity in this reaction arises from incorrect oxidant choice.

    • N-Oxide Formation: If you use strong, non-selective oxidizing agents like meta-Chloroperoxybenzoic acid (m-CPBA) or peracetic acid (AcOOH), you will favor the oxidation of the pyridine nitrogen atom, leading to the formation of 2,3-cyclopentenopyridine N-oxide.[2] This byproduct has different polarity and reactivity, complicating the purification process. The key to avoiding this is the strict use of t-BuOOH, which exhibits high chemoselectivity for the benzylic C-H bond in this system.

    Visualization: Chemoselectivity and Side Product Formation

    G sub 2,3-Cyclopentenopyridine prod_desired This compound (Desired Product) sub->prod_desired Mn(OTf)₂, t-BuOOH H₂O, 25°C prod_side 2,3-Cyclopentenopyridine N-Oxide (Side Product) sub->prod_side m-CPBA or AcOOH MeCN, 25°C

    The choice of oxidant dictates the reaction pathway towards the desired product or an undesired side product.

Section 3: Optimized Experimental Protocol

This protocol is based on the successful large-scale synthesis reported in the literature.[2]

Protocol: Manganese-Catalyzed Oxidation of 2,3-Cyclopentenopyridine

Reagents & Equipment
Reagent/MaterialAmount (for 25 mmol scale)Molar Eq.Notes
2,3-Cyclopentenopyridine3.33 g (25 mmol)1.0Starting material
Mn(OTf)₂44 mg (0.125 mmol)0.005Catalyst
t-BuOOH (65% in H₂O)17.3 mL (125 mmol)5.0Oxidant
Water (H₂O)125 mL-Solvent
Ethyl AcetateAs needed-For extraction & chromatography
Petroleum EtherAs needed-For chromatography
Anhydrous Na₂SO₄As needed-For drying
CeliteAs needed-For filtration
  • Equipment: 500 mL round-bottom flask, magnetic stirrer, standard glassware for workup, flash chromatography setup.

Step-by-Step Procedure
  • Reaction Setup: To a 500 mL round-bottom flask, add 2,3-cyclopentenopyridine (25 mmol), Mn(OTf)₂ (0.125 mmol), and water (125 mL).

  • Addition of Oxidant: Begin stirring the mixture at room temperature (25 °C). Slowly add the t-BuOOH solution (125 mmol) to the flask. The reaction is carried out under an air atmosphere.

  • Reaction Monitoring: Allow the reaction to stir at 25 °C for 72 hours. Monitor the consumption of the starting material periodically using TLC (Ethyl acetate/Petroleum ether = 1:5).

  • Workup - Quenching: After the reaction is complete, carefully quench the excess peroxide. Cool the flask in an ice bath and slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until a test with peroxide strips indicates its absence.

  • Workup - Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Workup - Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue should be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether (e.g., starting from 1:10 to 1:5) to afford the pure product. The final product is an off-white solid.[2]

References

  • Frolov, K., et al. (2021). Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. Chemistry of Heterocyclic Compounds, 56(2). [Link]

  • Chen, F., et al. (2015). Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py. Royal Society of Chemistry. [Link]

  • García-García, P., et al. (2020). Optimization of reaction conditions for the synthesis of compound 6. ResearchGate. [Link]

  • El-Sayed, R., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. ACS Omega. [Link]

  • Chen, F., et al. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(8). [Link]

  • El-Sayed, R., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. ACS Omega. [Link]

  • Zhang, Z., et al. (2009). Synthesis of 6,7-dihydro-5H-1-pyrindine. ResearchGate. [Link]

Sources

troubleshooting guide for manganese-catalyzed oxidation in pyridinone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for manganese-catalyzed oxidation in pyridinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic methodology. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in mechanistic insights and field-proven expertise. Our goal is to empower you to troubleshoot effectively and optimize your synthetic outcomes.

Troubleshooting Guide: Addressing Common Experimental Issues

This section tackles specific problems you may encounter during your experiments, providing not just solutions but also the underlying scientific rationale to inform your experimental choices.

Q1: My reaction is sluggish or shows no conversion. What are the likely causes and how can I fix it?

A1: A stalled reaction can be frustrating, but it's often traceable to a few key factors related to the catalyst's active state and the reaction environment.

Primary Suspects & Solutions:

  • Catalyst Activation and the "Real" Catalyst: Many pyridyl-containing ligands are not the active catalytic species themselves. In the presence of a manganese source, an oxidant like H₂O₂, and a base, these ligands can decompose in situ to form pyridine-2-carboxylic acid or its derivatives. This decomposition product is often the true, active catalyst.[1] An initial "lag phase" might be observed as this active species forms.

    • Troubleshooting Action: Instead of relying on the in situ formation, consider directly using pyridine-2-carboxylic acid as a co-ligand with your manganese source. This can eliminate the lag phase and often leads to more efficient use of the oxidant.[1]

  • Oxidant Decomposition: Hydrogen peroxide (H₂O₂) is a common oxidant in these reactions, but it is prone to disproportionation into water and oxygen, especially in the presence of transition metals. This side reaction consumes your oxidant without contributing to the desired product formation.

    • Troubleshooting Action:

      • Slow Addition: Add the H₂O₂ solution slowly over an extended period using a syringe pump. This maintains a low, steady concentration of the oxidant, favoring the reaction with the substrate over disproportionation.[2]

      • Temperature Control: Perform the reaction at lower temperatures to reduce the rate of H₂O₂ disproportionation.[2]

  • Catalyst Deactivation: The manganese catalyst can become deactivated through the formation of stable, higher-valent Mn(III) and Mn(IV) species that are less reactive towards the substrate.[3] This is a reversible process, but it can significantly slow down the catalytic cycle.

    • Troubleshooting Action:

      • Optimize Catalyst Loading: While counterintuitive, a very high catalyst concentration can sometimes accelerate deactivation pathways.[3] Experiment with slightly lower catalyst loadings to find an optimal balance.

      • Monitor Reaction Progress: If you observe the reaction rate decreasing over time, it could be a sign of catalyst deactivation.[3]

Experimental Protocol: General Procedure for Manganese-Catalyzed Pyridinone Synthesis

This protocol provides a starting point for the oxidation of a substituted pyridine to its corresponding pyridinone. Optimization of specific parameters for your substrate is recommended.

Materials:

  • Manganese(II) salt (e.g., Mn(OTf)₂, MnCl₂)

  • Pyridine-2-carboxylic acid

  • Substituted pyridine starting material

  • Hydrogen peroxide (30% solution)

  • Anhydrous solvent (e.g., acetonitrile, HFIP)

  • Base (if required by the specific protocol)

Procedure:

  • To a clean, dry reaction vessel equipped with a magnetic stir bar, add the manganese(II) salt (e.g., 1-5 mol%) and pyridine-2-carboxylic acid (e.g., 1-5 mol%).

  • Add the anhydrous solvent and stir the mixture until the catalyst components are fully dissolved.

  • Add the substituted pyridine starting material (1.0 equivalent).

  • Begin slow addition of the hydrogen peroxide solution via syringe pump over a period of 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a suitable reducing agent (e.g., saturated aqueous sodium thiosulfate).

  • Perform an aqueous workup, extracting the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Frequently Asked Questions (FAQs)

Q2: How do I choose the right manganese catalyst and ligands for my specific pyridinone synthesis?

A2: The choice of catalyst and ligand is critical for both reactivity and selectivity.

  • Manganese Source: Manganese(II) salts like Mn(OTf)₂ or MnCl₂ are common starting points. The counter-ion can influence the catalyst's Lewis acidity and solubility.

  • Ligand Design: The electronic properties of the ligand play a significant role. Electron-donating groups on the pyridine ring of the ligand can enhance the reactivity of the manganese center.[4][5] Conversely, electron-withdrawing groups can increase the electrophilicity and oxidizing power of the catalyst, which may be beneficial for challenging substrates.[6] Macrocyclic ligands can offer greater stability and reduce side reactions.[7]

Q3: I am observing poor regioselectivity in the oxidation of my substituted pyridine. How can I improve this?

A3: Achieving the desired regioselectivity is a common challenge.

  • Directing Groups: The inherent directing effects of the substituents on your pyridine ring will be a primary determinant of the oxidation site.

  • Ligand Sterics: While electronic effects are often more pronounced, the steric bulk of the ligand can influence which C-H bond is most accessible to the active manganese-oxo species. Experimenting with ligands of varying steric hindrance may improve selectivity.

  • Solvent Effects: The solvent can influence the conformation of the substrate-catalyst complex and the stability of reaction intermediates, thereby affecting regioselectivity.[6]

Q4: What are common side reactions, and how can they be minimized?

A4: Besides oxidant disproportionation, other side reactions can lower your yield.

  • Over-oxidation: The desired pyridinone product may be susceptible to further oxidation. This can be minimized by carefully monitoring the reaction and stopping it once the starting material is consumed. Using a slight excess of the pyridine substrate can also help.

  • Ligand Degradation: As mentioned, pyridyl-containing ligands can decompose. While this can form the active catalyst, uncontrolled degradation can lead to a loss of catalytic activity over time.[1] Using a more robust ligand system or directly employing the active catalytic species can mitigate this.

Visualizing the Process

Catalyst Activation and Reaction Cycle

Manganese-Catalyzed Pyridinone Synthesis cluster_activation Catalyst Activation cluster_cycle Catalytic Cycle Mn(II) Mn(II) Active_Catalyst Active Mn-Oxo Species Mn(II)->Active_Catalyst Oxidant Ligand Ligand Ligand->Active_Catalyst Pyridine Pyridine Active_Catalyst->Pyridine C-H Activation Oxidant H₂O₂ Pyridinone Pyridinone Pyridine->Pyridinone Oxygen Transfer Pyridinone->Active_Catalyst Regeneration

Caption: Generalized workflow of catalyst activation and the catalytic cycle.

Troubleshooting Decision Tree

Troubleshooting_Guide Start Low/No Conversion Check_Catalyst Is the active catalyst present? Start->Check_Catalyst Direct_Addition Action: Use pyridine-2-carboxylic acid directly. Check_Catalyst->Direct_Addition No Check_Oxidant Is H₂O₂ decomposing? Check_Catalyst->Check_Oxidant Yes Slow_Addition Action: Slow oxidant addition & lower temperature. Check_Oxidant->Slow_Addition Yes Check_Deactivation Is the catalyst deactivating over time? Check_Oxidant->Check_Deactivation No Optimize_Loading Action: Optimize catalyst loading. Check_Deactivation->Optimize_Loading Yes

Caption: A decision tree for troubleshooting low reaction conversion.

Quantitative Data Summary

ParameterRecommendationRationale
Catalyst Loading 1-5 mol%Balances reaction rate with potential for catalyst deactivation at higher concentrations.
Oxidant Addition Slow, via syringe pumpMinimizes H₂O₂ disproportionation, improving oxidant efficiency.[2]
Temperature 0 °C to RTLower temperatures can suppress side reactions like oxidant decomposition.
Solvent Acetonitrile, HFIPSolvent choice can influence catalyst activity and selectivity.[6]

References

  • Browne, W. R., et al. (2010). The unexpected role of pyridine-2-carboxylic acid in manganese based oxidation catalysis with pyridin-2-yl based ligands. Dalton Transactions, 39(43), 10463-10473. [Link]

  • Company, A., et al. (2023). Reversible Deactivation of Manganese Catalysts in Alkene Oxidation and H2O2 Disproportionation. ACS Catalysis, 13(9), 6403-6415. [Link]

  • Green, K. M., et al. (2023). Hydrogen Peroxide Disproportionation Activity Is Sensitive to Pyridine Substitutions on Manganese Catalysts Derived from 12-Membered Tetra-Aza Macrocyclic Ligands. Inorganic Chemistry, 62(41), 17015-17027. [Link]

  • Qian, T., et al. (2025). 2-Pyridone-enabled manganese-catalyzed ortho-selective deuteration of aromatic amides with D2O. Organic Chemistry Frontiers, 12, 5258-5264. [Link]

  • Serrano-Plana, J., et al. (2022). Resolving Oxygenation Pathways in Manganese-Catalyzed C(sp3)–H Functionalization via Radical and Cationic Intermediates. Journal of the American Chemical Society, 144(16), 7391-7401. [Link]

  • Wang, Z., et al. (2024). Manganese-Catalyzed Cycloalkene Ring Expansion Synthesis of Azaheterocycles. Organic Letters, 26(44), 8559-8564. [Link]

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, The Scripps Research Institute. [Link]

  • Ackermann, L. (2021). Reusable Manganese Catalyst for Site-Selective Pyridine C-H Arylations and Alkylations. Chemistry – A European Journal, 27(46), 12737-12741. [Link]

Sources

overcoming low yield in cyclocondensation reactions for pyridinone analogs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyridinone Synthesis Division

Welcome to the technical support center for pyridinone analog synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges, particularly low yields, in cyclocondensation reactions. As a Senior Application Scientist, my goal is to provide not just protocols, but a foundational understanding of the reaction mechanisms and the causal relationships behind common experimental failures. This document is structured to help you diagnose problems, optimize conditions, and ultimately achieve higher yields and purity for your target pyridinone analogs.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that are crucial to consider before diving into fine-tuning experimental parameters.

Q1: What are the primary drivers of low yields in pyridinone cyclocondensation reactions?

A1: Low yields in these reactions are rarely due to a single factor. They typically arise from a combination of issues rooted in reaction kinetics, thermodynamics, and starting material stability. The most common culprits are:

  • Competing Side Reactions: The starting materials for pyridinone synthesis (e.g., 1,3-dicarbonyls, enamines, cyanoacetamides) are highly functionalized and can undergo self-condensation, Michael additions, or other unintended pathways that consume reagents.

  • Incomplete Cyclization/Dehydration: The final ring-closing and aromatization steps can be thermodynamically challenging. The reaction may stall at an intermediate stage if the energy barrier for cyclization or dehydration is too high under the chosen conditions.[1]

  • Poor Reagent Purity or Stability: Starting materials, especially enamines, can be sensitive to moisture and air. Impurities can poison catalysts or participate in side reactions.

  • Suboptimal Reaction Conditions: Temperature, solvent polarity, catalyst choice, and pH can dramatically influence the reaction pathway, favoring side products over the desired pyridinone.[2][3]

Q2: How do I select the most appropriate named reaction (e.g., Hantzsch, Guareschi-Thorpe, Bohlmann-Rahtz) for my target pyridinone?

A2: The choice of synthetic route is dictated by the substitution pattern of your target molecule and the availability of starting materials. Each method has distinct advantages and limitations.

Reaction Name Typical Precursors Key Advantages Common Challenges
Hantzsch Synthesis Aldehyde, 2x β-ketoester, Ammonia/Ammonium AcetateWell-established, high functional group tolerance.Produces a dihydropyridine intermediate that requires a separate oxidation step; can lead to low yields if oxidation is inefficient.[1][4]
Guareschi-Thorpe Synthesis β-dicarbonyl, Cyanoacetamide (or in situ from cyanoacetate + ammonia source)Directly yields the aromatic pyridone, often in high purity. Can be performed in environmentally friendly aqueous media.[5][6]Sensitive to pH; the choice of nitrogen source (e.g., ammonium carbonate vs. acetate) is critical for success.[5]
Bohlmann-Rahtz Synthesis Enamine, α,β-unsaturated ketone (alkynone)Excellent for constructing specific substitution patterns, particularly 2,3,6-trisubstituted pyridines.Requires synthesis of specific enamine and alkynone precursors; cyclodehydration step can require high temperatures.[1][7]

Q3: What is the mechanistic role of the catalyst, and how does it impact yield?

A3: In most cyclocondensation reactions, the catalyst serves multiple roles. It can act as a Brønsted acid/base or a Lewis acid to activate substrates and facilitate key steps.

  • Base Catalysis (e.g., Piperidine, Proline): A base is often used to deprotonate a β-dicarbonyl or cyanoacetamide, forming the nucleophilic enolate required for the initial C-C bond-forming step (e.g., Knoevenagel or Michael addition).

  • Acid Catalysis (e.g., Acetic Acid, Lewis Acids like ZnBr₂): An acid catalyst activates carbonyl groups towards nucleophilic attack and, crucially, facilitates the final dehydration step to form the aromatic pyridine or pyridinone ring.[7]

  • Dual-Role Reagents: Some reagents, like ammonium acetate, can act as both the nitrogen source and a catalyst.[2] Similarly, ammonium carbonate can serve as a nitrogen source and a mild base to promote the reaction.[5][8]

Choosing an inappropriate catalyst can stall the reaction at an intermediate or promote undesired side reactions.

Troubleshooting Guides: From Diagnosis to Solution

This section provides detailed, question-driven guides to resolve specific experimental issues.

Issue 1: Incomplete Conversion & Stalled Reactions

Q: My reaction stops after a few hours, leaving significant amounts of starting material unreacted. Increasing the reaction time doesn't improve the conversion. What's wrong?

A: This common issue points towards problems with reaction kinetics or a reaction that has reached equilibrium. Here is a systematic workflow to diagnose and solve the problem.

G start Low Conversion Observed reagent_check Verify Reagent Purity & Stoichiometry start->reagent_check temp_check Optimize Reaction Temperature reagent_check->temp_check Reagents OK catalyst_check Screen Alternative Catalysts temp_check->catalyst_check Temperature Optimized, Still Low Conversion solvent_check Evaluate Solvent Effects catalyst_check->solvent_check Catalyst Screened, Minor Improvement removal_check Consider Byproduct Removal (e.g., Dean-Stark) solvent_check->removal_check Solvent Optimized, Still Incomplete success Yield Improved removal_check->success

Caption: A systematic workflow for troubleshooting low conversion.

Step-by-Step Protocol: Temperature & Catalyst Optimization

  • Baseline Experiment: Set up the reaction using your standard conditions. Monitor the reaction by TLC or LC-MS at t = 0, 1h, 4h, and 24h to confirm it is truly stalled.

  • Temperature Screening:

    • Set up three parallel reactions at different temperatures: your original temperature, 20°C higher, and 20°C lower (if feasible). For example, if you are running at 80°C, test 60°C, 80°C, and 100°C.

    • Causality: Higher temperatures can overcome the activation energy for the cyclization/dehydration steps. However, excessive heat can also promote decomposition or side reactions.[2] This screening will identify the optimal thermal window.

  • Catalyst Screening:

    • If temperature changes are ineffective, screen a panel of catalysts. If you are using a base catalyst like piperidine, test an acid catalyst like acetic acid or a Lewis acid like Yb(OTf)₃.[7]

    • Causality: The rate-limiting step of your reaction may not be the one you assume. If the initial C-C bond formation is fast but cyclization is slow, switching from a base to an acid catalyst that promotes dehydration can dramatically improve yields.

  • Consider Byproduct Removal: The final dehydration step produces water. If this reaction is reversible, the accumulation of water can inhibit full conversion.

    • Protocol: Re-run the reaction in a solvent like toluene using a Dean-Stark apparatus to azeotropically remove water as it is formed.

    • Causality: According to Le Châtelier's principle, removing a product (water) will shift the equilibrium towards the formation of the desired pyridinone.

Issue 2: Complex Product Mixture & Low Purity

Q: My crude reaction mixture is a mess, with multiple spots on the TLC plate. How can I improve the selectivity towards my desired pyridinone analog?

A: The formation of multiple byproducts indicates that one or more competing reaction pathways are occurring at a rate comparable to your desired reaction. The key is to identify these pathways and adjust conditions to disfavor them.

G cluster_0 Starting Materials SM1 β-Ketoester Intermediate Acyclic Intermediate (Knoevenagel Adduct) SM1->Intermediate Desired Path (Slow addition of SM1) SideProduct1 Dimerization of Ketoester (Self-Condensation) SM1->SideProduct1 Undesired Path (High Concentration) SM2 Cyanoacetamide SM2->Intermediate Desired Path (Slow addition of SM1) Product Desired Pyridinone (Intramolecular Cyclization) Intermediate->Product Fast Cyclization (Optimized Temp) SideProduct2 Michael Addition Byproduct Intermediate->SideProduct2 Undesired Path (Wrong Stoichiometry)

Caption: Simplified reaction map showing desired vs. competing pathways.

Strategies to Enhance Selectivity

  • Control Stoichiometry and Addition Rate:

    • Problem: If one of your starting materials can react with itself (e.g., self-condensation of a ketoester), adding it all at once can favor this side reaction.

    • Solution Protocol: Instead of adding all reagents at the beginning, use a syringe pump to slowly add the most reactive or self-condensing starting material to the reaction mixture over several hours.

    • Causality: This technique keeps the instantaneous concentration of the reactive species low, favoring the bimolecular reaction with the other starting material over the undesired unimolecular or homodimeric side reactions.

  • Optimize the Solvent:

    • Problem: The polarity and protic nature of the solvent can stabilize or destabilize key transition states, altering the energy landscape for competing reactions.

    • Solution: Screen a range of solvents with varying properties. An advanced approach for the Guareschi-Thorpe synthesis, for example, uses an aqueous medium which can promote the desired reaction and lead to product precipitation, effectively removing it from potential side reactions.[5]

Solvent Dielectric Constant (Polarity) Typical Application Notes
Toluene2.4Non-polar. Good for reactions requiring azeotropic water removal (Dean-Stark).
Dioxane2.2Non-polar, ether. Often used in syntheses requiring higher temperatures.
Ethanol25Polar, protic. Can participate in the reaction (e.g., transesterification). Good for dissolving polar reagents.[5]
Acetic Acid6.2Polar, protic. Often used as both a solvent and an acid catalyst, especially in Bohlmann-Rahtz synthesis.[9]
Water80Highly polar, protic. Can be a "green" and effective solvent for certain multicomponent reactions, like modified Guareschi-Thorpe syntheses.[5]
  • Lower the Reaction Temperature:

    • Problem: Side reactions often have a higher activation energy but are more thermodynamically stable. Running the reaction too hot can provide enough energy to overcome this barrier.

    • Solution: Attempt the reaction at a lower temperature (e.g., room temperature or 0°C), even if it requires a longer reaction time.

    • Causality: By lowering the thermal energy of the system, you can kinetically favor the desired pathway with the lower activation energy, even if it's not the most thermodynamically stable outcome.

Issue 3: Challenges with Work-up and Purification

Q: I believe my reaction is working, but I lose most of my product during extraction and column chromatography. What can I do?

A: Product loss during purification is a common and frustrating source of low yield. Pyridinones can have unique solubility and stability profiles that make them challenging to isolate.

Troubleshooting Purification Procedures

  • Assess Product Solubility:

    • Problem: Pyridinones can be amphoteric and may have unusual solubility. They might be soluble in both aqueous acid and base, as well as some organic solvents, leading to losses during liquid-liquid extraction.

    • Solution: Before performing a bulk extraction, take a small aliquot of your crude reaction mixture. Test its solubility in various common solvents (EtOAc, DCM, Hexanes) and aqueous solutions (1M HCl, sat. NaHCO₃, brine). This will help you design an effective extraction protocol.

  • Avoid Emulsions:

    • Problem: The amphiphilic nature of some pyridinone products can lead to the formation of stable emulsions during aqueous work-up, trapping the product in the interfacial layer.

    • Solution: To break emulsions, try adding brine (saturated NaCl solution) or filtering the entire mixture through a pad of Celite®.

  • Optimize Chromatography:

    • Problem: Pyridinones, being basic, can streak or irreversibly bind to silica gel, which is acidic.

    • Solution Protocol:

      • Neutralize the Silica: Pre-treat your silica gel by slurrying it in a solvent system containing a small amount of a volatile base, such as 1-2% triethylamine (NEt₃) or ammonia in methanol, before packing the column.

      • Alternative Stationary Phases: If streaking persists, consider using a different stationary phase like neutral alumina or C18 (reverse-phase).

    • Causality: The added base neutralizes the acidic silanol groups on the silica surface, preventing strong ionic interactions with your basic pyridinone product and allowing for clean elution.

  • Consider Crystallization:

    • Problem: Chromatography can be a low-yielding purification step.

    • Solution: If your product is a solid, attempt to crystallize it directly from the crude mixture. Perform small-scale solvent screening to find a suitable single or binary solvent system (e.g., EtOAc/Hexane, MeOH/Water). Crystallization can often provide a much higher yield of very pure material compared to chromatography.

References

  • Z.-S. Song, S.-J. Wang, S.-F. Zhao, Y.-F. Zhu, Y. Wu, X.-Y. Liu, Y.-C. Song, Z.-M. Liu, Recent Advances of Pyridinone in Medicinal Chemistry, Frontiers in Chemistry, 2022. [Link]

  • F. Tamaddon, S. Maddah-Roodan, Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate, RSC Advances, 2023. [Link]

  • P. S. Baran, Pyridine Synthesis: Cliff Notes, Baran Lab, Scripps Research, 2004. [Link]

  • Organic Chemistry Explained, Preparation of Pyridines, Part 1: By Cyclocondensation, YouTube, 2022. [Link]

  • ACS Green Chemistry Institute, Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines, American Chemical Society. [Link]

  • Various Authors, Pyridine synthesis, Organic Chemistry Portal. [Link]

  • Various Authors, Synthesis of 2-pyridones, Organic Chemistry Portal. [Link]

  • A. A. Al-Asadi, A. H. Al-Mousawi, S. K. Al-Juburi, One-Pot Cyclocondensation Approach to Form 4-Amino-2-Pyridones via Ammonium Acetate as a Nitrogen Source, The Journal of Organic Chemistry, 2020. [Link]

  • Various Authors, Hantzsch pyridine synthesis, Wikipedia. [Link]

  • D. K. Parmar, H. B. Bhatt, Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction, International Research Journal of Multidisciplinary Scope, 2022. [Link]

  • Various Authors, Optimization of the Reaction Conditions, ResearchGate. [Link]

  • Z.-S. Song, S.-J. Wang, S.-F. Zhao, Synthesis of pyridinone with various reactions, ResearchGate, 2022. [Link]

  • J. L. Comins, S. O'Connor, Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines, Chemical Reviews, 1994. [Link]

  • D. L. Comins, S. P. Joseph, Stereoselective Synthesis of Pyridinones: Application to the Synthesis of (-)-Barrenazines, Organic Letters, 2001. [Link]

  • E. J. Weinberg, Bohlmann-Rahtz Pyridine Synthesis, Academia.edu. [Link]

  • A. Author, Streamlining the Synthesis of Pyridones through Oxidative Amination of Cyclopentenones, ETH Zurich Research Collection, 2024. [Link]

  • F. Tamaddon, S. Maddah-Roodan, Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate, ResearchGate, 2023. [Link]

  • G. C. Tron, A. Minassi, G. Sorba, M. Fausone, G. Appendino, Optimization of 4-Amino-2-Pyridone Inhibitors of Proprotein Convertase Subtilisin/Kexin Type 9, PubMed Central, 2021. [Link]

  • A. K. Gupta, M. S. Kumar, Recent advances in Hantzsch 1,4-dihydropyridines, SciSpace. [Link]

  • G. C. Tron, A. Minassi, G. Sorba, M. Fausone, G. Appendino, Icilio Guareschi and his amazing “1897 reaction”, Beilstein Journal of Organic Chemistry, 2021. [Link]

  • M. G. de la Cruz-Cruz, J. A. Pool-Gómez, E. Torres-López, Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions, RSC Advances, 2021. [Link]

  • F. Albericio, J. M. Bofill, A. El-Faham, C. A. Kuttler, Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production, ACS Sustainable Chemistry & Engineering, 2018. [Link]

Sources

Technical Support Center: Purification of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Analogues by Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of heterocyclic compounds. The question-and-answer format provides direct solutions to specific issues, grounded in scientific principles and practical field experience.

The 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one scaffold is a key structural motif in medicinal chemistry, serving as a precursor for a wide range of biologically active molecules.[1] Its purification, while crucial, can present several challenges due to the presence of a basic pyridine nitrogen and a reactive ketone functional group. This guide will equip you with the knowledge to troubleshoot and optimize your flash column chromatography protocols effectively.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues.

Issue 1: Poor Separation of the Target Compound from Impurities

Question: I'm observing significant co-elution of my target 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogue with byproducts, despite a promising separation on my initial TLC screen. What's going wrong and how can I improve the resolution?

Answer: This is a common challenge that often stems from the translation of TLC conditions to a flash column format. Several factors can contribute to this discrepancy, including differences in the stationary phase activity and loading effects. Here’s a systematic approach to improving your separation:

1. Re-evaluate Your Solvent System:

  • The Power of TLC: Thin-Layer Chromatography (TLC) is an invaluable tool for initial solvent system screening. Aim for an Rf value between 0.15 and 0.35 for your target compound to ensure good separation on the column.[2]

  • Solvent Selectivity: Don't rely solely on the common ethyl acetate/hexane system. The pyridine moiety in your compound can engage in specific interactions. Experiment with different solvent systems to exploit varied selectivity. Consider solvents from different selectivity groups. For instance, replacing ethyl acetate (a hydrogen bond acceptor) with dichloromethane (a weak hydrogen bond donor) or a mixture containing a small amount of an alcohol like methanol can significantly alter the elution profile.[3] Toluene can also be a useful component for separating aromatic compounds due to potential π-π interactions.[4]

2. Optimize the Gradient Profile:

  • From TLC to Gradient: Automated flash chromatography systems can generate a gradient based on your TLC data.[5] However, a simple linear gradient may not always be optimal.

  • Shallow Gradients for Close Impurities: If impurities are eluting very close to your product, a shallower gradient around the elution point of your target compound can significantly enhance resolution.[6] This can be achieved by running a linear gradient with a smaller change in the percentage of the strong solvent over a larger column volume.

  • Step Gradients for Well-Separated Impurities: If your TLC shows impurities that are either much less polar or much more polar than your target, a step gradient can be more efficient, saving time and solvent.[7]

Experimental Protocol: Developing an Optimized Gradient

  • Initial TLC Screen: Spot your crude reaction mixture on at least two different TLC plates. Develop one in a standard solvent system (e.g., 30% Ethyl Acetate in Hexane) and another in a system with a different selectivity (e.g., 5% Methanol in Dichloromethane).

  • Identify Promising Systems: Choose the system that provides the best separation between your target compound and its closest impurities.

  • Gradient Development:

    • For Linear Gradients: Use the Rf values from your best TLC to program a linear gradient on your flash system. Many systems have built-in algorithms for this conversion.[5]

    • For Step Gradients: A well-designed step gradient can be created using data from two TLC plates with different solvent strengths.[5]

Issue 2: Peak Tailing of the Target Compound

Question: My purified fractions show a clean product by NMR, but the chromatogram displays significant peak tailing for my 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogue. What causes this, and how can I achieve a more symmetrical peak shape?

Answer: Peak tailing for pyridine-containing compounds is a classic problem in normal-phase chromatography on silica gel.[8] The primary cause is the interaction between the basic nitrogen of the pyridine ring and acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-ideal interaction leads to a portion of the analyte being retained more strongly, resulting in a "tail."

1. Neutralize the Stationary Phase:

  • The Role of Basic Additives: Adding a small amount of a basic modifier to your mobile phase can dramatically improve peak shape. Triethylamine (TEA) is a common choice. The TEA will preferentially interact with the acidic silanol groups, effectively "masking" them from your basic analyte.[9] A concentration of 0.1-1% (v/v) TEA in your eluent is a good starting point.

2. Consider Alternative Stationary Phases:

  • Deactivated Silica: If tailing persists even with basic additives, your compound may be particularly sensitive. You can use a less acidic stationary phase. Some vendors offer deactivated silica gel. Alternatively, you can try other stationary phases like alumina (neutral or basic).

  • Reversed-Phase Chromatography: If normal-phase continues to be problematic, reversed-phase flash chromatography is a powerful alternative. Here, a non-polar stationary phase (like C18) is used with polar solvents (e.g., water/acetonitrile or water/methanol). This is particularly useful for more polar analogues.

Experimental Protocol: Mitigating Peak Tailing

  • TLC with Triethylamine: Before committing to a column, run a TLC of your crude material using your chosen solvent system with and without the addition of 0.5% TEA. A significant reduction in streaking and an increase in Rf value in the presence of TEA is a strong indicator that this will be effective on the column.

  • Column with Basic Modifier: Prepare your mobile phase containing 0.1-1% TEA. Equilibrate your silica gel column with this modified mobile phase before loading your sample.

  • Sample Loading: Dissolve your crude product in a minimum amount of the mobile phase (containing TEA) or a weak solvent like dichloromethane for loading onto the column.

Issue 3: Low Recovery or On-Column Degradation

Question: I'm experiencing a significant loss of my 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogue during purification. My yield is much lower than expected based on the crude NMR. Could my compound be degrading on the column?

Answer: Yes, on-column degradation is a real possibility, especially with compounds that may be sensitive to the acidic nature of silica gel. The ketone functional group, in combination with the overall molecular structure, could also be susceptible to certain reactions.

1. Assess Compound Stability on Silica Gel:

  • The 2D TLC Test: A simple way to check for on-column degradation is to perform a two-dimensional TLC.[10]

Experimental Protocol: 2D TLC for Stability Assessment

  • Spot your crude reaction mixture in one corner of a square TLC plate.

  • Develop the plate in your chosen solvent system.

  • Remove the plate and allow the solvent to fully evaporate.

  • Rotate the plate 90 degrees so that the line of separated spots is now at the bottom.

  • Develop the plate again in the same solvent system.

  • Interpretation: If your compound is stable, all the spots will lie on the diagonal. If new spots appear that are not on the diagonal, it indicates that your compound is degrading on the silica gel.[10]

2. Mitigating Degradation:

  • Deactivated Silica: As mentioned for peak tailing, using a deactivated silica gel can prevent acid-catalyzed degradation. Adding a base like triethylamine to the eluent can also help.

  • Alternative Stationary Phases: Consider using a more inert stationary phase, such as alumina.

  • Alternative Purification Methods: If your compound is highly unstable on silica, you may need to consider other purification techniques such as recrystallization or preparative HPLC. For some analogues, simple filtration and recrystallization may be sufficient, avoiding chromatography altogether.[11]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right stationary phase for my 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogue?

A1: For most applications, standard flash-grade silica gel (230-400 mesh) is the first choice due to its versatility and cost-effectiveness. However, given the basic nature of the pyridine ring, consider the following:

  • Silica Gel: The default choice. Use with a basic modifier like triethylamine if you observe peak tailing.

  • Alumina: A good alternative for acid-sensitive or very basic compounds. It is available in acidic, neutral, and basic forms. For these pyridine derivatives, neutral or basic alumina would be most appropriate.

  • Reversed-Phase (C18): An excellent option for more polar analogues that are not well-retained on silica gel. It can also provide different selectivity, potentially separating impurities that co-elute on silica.

Q2: What are some good starting solvent systems for these compounds?

A2: Based on published procedures and general principles, here are some reliable starting points:

  • Ethyl Acetate / Petroleum Ether (or Hexanes): This is a very common and effective system. Ratios from 1:5 to 1:1 (v/v) have been successfully used for the parent compound and its analogues.[12]

  • Methanol / Dichloromethane: For more polar analogues, a small amount of methanol (1-10%) in dichloromethane can be very effective.[9] Be cautious not to exceed 10% methanol, as it can start to dissolve the silica gel.[9]

Q3: How much material can I load onto my flash column?

A3: The loading capacity depends on the difficulty of the separation.

  • For easy separations (ΔRf > 0.2): You can load up to 10% of the silica gel weight (e.g., 4g of crude on a 40g column).

  • For difficult separations (ΔRf < 0.1): The loading capacity drops significantly, often to 1% or less of the silica gel weight. Many modern flash chromatography systems have software that can estimate the loading capacity based on the Rf values of your compound and the nearest impurity.[5]

Q4: What is the best way to load my sample onto the column?

A4: Proper sample loading is critical for a good separation.

  • Wet Loading: Dissolve your crude sample in a minimal amount of the initial mobile phase or a weak solvent (like dichloromethane) and inject it onto the column. This is quick and easy for many samples.

  • Dry Loading: If your sample is not very soluble in the initial mobile phase, dry loading is preferred. Dissolve your sample in a suitable solvent (e.g., dichloromethane or methanol), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder is then loaded onto the top of the column. This technique often leads to sharper bands and better separation.

Visual Workflows

Troubleshooting Flowchart

G start Start Purification check_separation Poor Separation? start->check_separation check_tailing Peak Tailing? check_separation->check_tailing No opt_solvent Optimize Solvent System (Vary Selectivity) check_separation->opt_solvent Yes check_recovery Low Recovery? check_tailing->check_recovery No add_base Add Basic Modifier (e.g., 0.5% TEA) check_tailing->add_base Yes success Successful Purification check_recovery->success No check_stability Perform 2D TLC (Check for Degradation) check_recovery->check_stability Yes opt_gradient Optimize Gradient (Shallow or Step) opt_solvent->opt_gradient opt_gradient->check_separation change_sp Change Stationary Phase (Alumina, C18) add_base->change_sp change_sp->check_tailing check_stability->change_sp

Caption: A workflow for troubleshooting common flash chromatography issues.

Data Summary

Parameter Recommendation Rationale
Stationary Phase Silica Gel (default), Alumina, Reversed-Phase (C18)Silica is versatile. Alumina is better for acid-sensitive compounds. C18 offers different selectivity for polar molecules.[8][13]
Mobile Phase (Normal) Ethyl Acetate/Hexanes, Methanol/DichloromethaneGood starting points covering a range of polarities.[9][12]
Mobile Phase Additive 0.1-1% Triethylamine (TEA)Neutralizes acidic silanol groups on silica, reducing peak tailing for basic compounds like pyridines.[8][9]
Target Rf on TLC 0.15 - 0.35Provides a good balance between retention for separation and a reasonable elution time.[2]
Gradient Type Linear or StepLinear gradients are generally applicable. Step gradients are efficient for well-separated compounds.[6][7]
Sample Loading Dry Loading or Wet LoadingDry loading is often superior for less soluble samples and can improve resolution.

References

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2369-2373. [Link]

  • Biotage. (2023). How does gradient slope impact flash chromatography loading capacity?. [Link]

  • Royal Society of Chemistry. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. [Link]

  • MDPI. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 27(21), 7284. [Link]

  • ResearchGate. (2021). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. [Link]

  • Biotage. (2023). How do I Create an Efficient Gradient Flash Chromatography Method?. [Link]

  • PubMed. (2022). Thin-Layer Chromatography Gradient Optimization Strategy for Wet Load Adsorption Flash Chromatography Separations. Molecules, 27(11), 3629. [Link]

  • Teledyne ISCO. CombiFlash Gradient Methods. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. [Link]

  • ResearchGate. A nitrogenous heterocyclic ring-bonded stationary phase for separating alkaloids in supercritical fluid chromatography. [Link]

  • National Center for Biotechnology Information. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(28), 24263–24278. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • YouTube. (2021). Flash Method Development from TLC Plates Webinar. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 303362, 6,7-Dihydro-5H-1-pyridin-5-one. [Link]

  • Biotage. (2023). Using TLC to Scout Flash Chromatography Solvents. [Link]

  • ACS Publications. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(28), 24263-24278. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]

  • Reddit. (2025). Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds. [Link]

  • National Center for Biotechnology Information. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(16), 3845–3855. [Link]

  • Chromatography Forum. (2015). Method for pyridine amine derivative. [Link]

  • Reddit. (2025). Trouble with column chromatography. [Link]

  • ResearchGate. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. [Link]

  • National Center for Biotechnology Information. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57321. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth., 102, 276-302. [Link]

  • ResearchGate. (2021). How to purify low boiling aldehydes from a reaction mixture? Is it possible by column chromatography?. [Link]

  • ResearchGate. (2016). Why do I get two spots when using TLC to identify 4-(1-Piperidinyl)pyridine?. [Link]

  • PureSynth. 6,7-Dihydro-5H-Cyclopenta[B]Pyridine 98.0%(GC). [Link]

  • Semantic Scholar. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films. [Link]

Sources

Technical Support Center: Optimizing Catalyst Concentration for 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 6,7-dihydro-1H-cyclopenta[b]pyridin-4(5H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the catalytic synthesis of this important heterocyclic compound. Our focus is to empower you with the scientific rationale behind experimental choices to optimize your synthetic outcomes.

Introduction to the Synthesis

The synthesis of this compound, a valuable scaffold in medicinal chemistry, can be approached through several catalytic routes. Among the most effective is the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine. An alternative strategy involves the application of the Friedländer annulation. The concentration of the catalyst is a critical parameter in these reactions, directly influencing reaction rate, yield, and purity. This guide will primarily focus on the optimization of the manganese-catalyzed oxidation and provide insights into the Friedländer annulation as a viable alternative.

Manganese-Catalyzed Oxidation of 2,3-Cyclopentenopyridine

A highly efficient method for the synthesis of this compound involves the direct oxidation of 2,3-cyclopentenopyridine using a manganese catalyst.[1] This approach is favored for its high chemoselectivity and the use of environmentally benign oxidants.[1]

Proposed Reaction Mechanism

The reaction is believed to proceed through a radical mechanism initiated by a high-valent manganese-oxo species. The catalyst, typically Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂), reacts with an oxidant like tert-butyl hydroperoxide (t-BuOOH) to form the active oxidizing agent. This species then abstracts a hydrogen atom from the methylene group adjacent to the pyridine ring, leading to the formation of the ketone.[2][3]

Manganese-Catalyzed Oxidation Mechanism cluster_catalyst_activation Catalyst Activation cluster_oxidation_cycle Oxidation Cycle Mn(OTf)2 Mn(OTf)2 HighValentMnO High-Valent Mn=O Species Mn(OTf)2->HighValentMnO + t-BuOOH tBuOOH tBuOOH Radical Substrate Radical HighValentMnO->Radical H-atom abstraction Substrate 2,3-Cyclopentenopyridine Product This compound Radical->Product Oxidation

Caption: Proposed mechanism for Mn-catalyzed oxidation.

Troubleshooting Guide: Manganese-Catalyzed Oxidation

This section addresses common issues encountered during the synthesis of this compound via manganese-catalyzed oxidation.

Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and solutions?

A1: Low or no conversion is a frequent issue that can often be traced back to the catalyst's activity or the reaction conditions.

Potential Cause Scientific Rationale Troubleshooting Steps
Inactive Catalyst Manganese catalysts can be sensitive to air and moisture. Improper storage or handling can lead to deactivation.1. Use a fresh batch of Mn(OTf)₂. Ensure it has been stored under an inert atmosphere. 2. Increase catalyst loading. A modest increase (e.g., from 0.5 mol% to 1-2 mol%) can sometimes overcome minor deactivation issues.
Inefficient Oxidant The oxidant, t-BuOOH, can decompose over time. The reaction's initiation depends on the generation of the active high-valent manganese-oxo species.1. Use a freshly opened bottle of t-BuOOH. 2. Verify oxidant concentration. If possible, titrate the t-BuOOH solution to confirm its molarity.
Presence of Inhibitors Trace impurities in the starting material or solvent can poison the catalyst.1. Purify the 2,3-cyclopentenopyridine. Column chromatography or distillation can remove potential inhibitors. 2. Use anhydrous, high-purity solvents.
Suboptimal Temperature The rate of catalyst activation and the subsequent oxidation are temperature-dependent.1. Ensure the reaction is maintained at the recommended temperature (e.g., 25 °C). [1] 2. If conversion is still low, a slight increase in temperature (e.g., to 30-35 °C) may be beneficial, but monitor for side product formation.

Q2: The reaction is proceeding, but I am observing significant side product formation. How can I improve the selectivity?

A2: Side product formation often arises from over-oxidation or competing reaction pathways.

Potential Cause Scientific Rationale Troubleshooting Steps
Over-oxidation Excessive oxidant concentration or prolonged reaction times can lead to the formation of undesired byproducts.1. Reduce the equivalents of t-BuOOH. A slight excess is necessary, but a large excess can be detrimental. 2. Monitor the reaction closely by TLC or GC-MS. Quench the reaction as soon as the starting material is consumed.
Radical Side Reactions The radical intermediate is reactive and can participate in undesired pathways if not efficiently converted to the product.1. Adjust the catalyst concentration. An optimal catalyst loading ensures the radical is efficiently trapped. A screening of catalyst loading from 0.25 mol% to 2 mol% is recommended. 2. Ensure proper stirring. Good mixing is crucial for maintaining a homogeneous distribution of reactants and catalyst.
Solvent Effects The solvent can influence the stability of intermediates and the overall reaction pathway.1. While water is the recommended solvent for its green credentials and efficacy, ensure it is deionized and free of metal contaminants. [1] 2. If issues persist, consider alternative solvents like acetonitrile, although this may impact the reaction's environmental friendliness. [4]

Frequently Asked Questions (FAQs)

Q3: What is the optimal catalyst concentration for this reaction?

A3: The optimal catalyst concentration is a balance between reaction rate and cost-effectiveness, while minimizing side reactions. For the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine, a catalyst loading of 0.5 mol% of Mn(OTf)₂ has been reported to give excellent yields (88%) in 24 hours at 25 °C.[4] However, as with any catalytic reaction, this may need to be optimized for your specific setup and substrate purity.

Data on Catalyst Loading Optimization:

Catalyst Loading (mol%) Reaction Time (h) Yield (%) Observations
0.2524~60%Slower reaction rate, incomplete conversion.
0.5 24 88% Optimal balance of rate and yield. [4]
1.024~85%No significant improvement in yield, increased cost.
2.024~85%Potential for increased side product formation.

Q4: Can I use a different manganese salt as the catalyst?

A4: While Mn(OTf)₂ is the recommended catalyst due to its high Lewis acidity and solubility, other manganese salts like Mn(OAc)₂ or MnCl₂ could potentially be used. However, their catalytic activity is generally lower, and the reaction conditions, including solvent and temperature, would likely need to be re-optimized. The counter-ion can significantly affect the catalyst's electronic properties and, therefore, its reactivity.

Q5: My final product is difficult to purify. What are the likely impurities?

A5: Common impurities include unreacted starting material, over-oxidized byproducts, and catalyst residues.

  • Unreacted 2,3-cyclopentenopyridine: If the reaction did not go to completion, the starting material will be present.

  • Over-oxidation products: While specific byproducts for this reaction are not extensively reported, analogous manganese-catalyzed oxidations can sometimes lead to the formation of rearranged alcohol products or esters if carboxylic acid additives are present.[5]

  • Manganese residues: Traces of the manganese catalyst may remain in the product. Washing the organic extract with a chelating agent like EDTA solution can help remove residual metal ions.

Alternative Synthetic Route: Friedländer Annulation

The Friedländer annulation is a classic and versatile method for the synthesis of quinolines and can be adapted for the preparation of fused pyridine systems.[6][7] This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically catalyzed by an acid or a base.[6]

General Reaction Scheme

While a direct application for this compound is not prominently documented, a plausible synthetic route would involve the intramolecular cyclization of an appropriately substituted aminopyridine derivative.

Friedlander_Annulation AminoKetone o-Aminoaryl Ketone Intermediate Aldol/Schiff Base Intermediate AminoKetone->Intermediate MethyleneCompound α-Methylene Ketone MethyleneCompound->Intermediate Product Fused Pyridine Intermediate->Product Acid or Base Catalyst - H₂O

Sources

Validation & Comparative

A Comparative Analysis of Synthetic Methodologies for 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The bicyclic ketone, 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one, serves as a crucial scaffold in medicinal chemistry and drug development. Its rigid structure and potential for diverse functionalization make it a valuable building block for synthesizing novel therapeutic agents. This guide provides a comparative analysis of prominent synthetic routes to this important molecule, offering researchers and drug development professionals the critical insights needed to select the most appropriate method for their specific application. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a clear comparison of their respective yields and efficiencies.

Method 1: Manganese-Catalyzed C-H Oxidation

A contemporary and efficient approach to the synthesis of this compound involves the direct oxidation of the benzylic C-H bond of 2,3-cyclopentenopyridine. This method stands out for its atom economy and use of a readily available manganese catalyst.

Mechanistic Rationale

The manganese(II) triflate (Mn(OTf)₂) catalyzed reaction with tert-butyl hydroperoxide (t-BuOOH) as the oxidant is believed to proceed through a radical mechanism. The manganese catalyst facilitates the homolytic cleavage of the peroxide, generating a tert-butoxyl radical. This radical then abstracts a hydrogen atom from the methylene group adjacent to the pyridine ring, forming a stabilized benzylic radical. Subsequent oxidation of this radical to a carbocation followed by nucleophilic attack by water and further oxidation, or direct reaction with an oxygen-centered radical, leads to the desired ketone. The use of water as a solvent makes this a particularly green chemistry approach.[1]

Experimental Protocol

A general procedure for the manganese-catalyzed oxidation is as follows:

  • To a 25 mL round-bottom flask, add 2,3-Cyclopentenopyridine (0.50 mmol), Mn(OTf)₂ (0.0025 mmol), and water (2.5 mL).

  • Add t-BuOOH (65% in H₂O, 2.5 mmol) to the mixture.

  • Stir the reaction at 25°C for 24 hours.

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography (Ethyl acetate/Petroleum ether = 1:5 to 1:1) to yield the final product.[1]

Workflow Diagram

manganese_oxidation cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification reactant1 2,3-Cyclopentenopyridine reaction Stir at 25°C for 24h reactant1->reaction reactant2 t-BuOOH (oxidant) reactant2->reaction catalyst Mn(OTf)₂ catalyst->reaction solvent H₂O solvent->reaction extraction Ethyl Acetate Extraction reaction->extraction drying Dry over Na₂SO₄ extraction->drying concentration Evaporation drying->concentration purification Flash Chromatography concentration->purification product This compound purification->product

Caption: Workflow for Manganese-Catalyzed Oxidation.

Method 2: Multi-step Synthesis via Dieckmann Condensation

A classical and robust, albeit longer, synthetic route employs an intramolecular Dieckmann condensation as the key ring-forming step. This pathway constructs the cyclopentanone ring onto a pre-existing or concurrently formed pyridine precursor.

Mechanistic Rationale

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which is well-suited for creating five- or six-membered rings.[2][3] In the synthesis of the parent pyrindine ring system, dimethyl adipate is first cyclized using a base like sodium ethoxide to form methyl 2-oxocyclopentanecarboxylate.[4] This intermediate is then elaborated through a series of steps, including a Michael addition with acrylonitrile, followed by hydrolysis and decarboxylation. The final step involves a reductive cyclization and aromatization to form the pyridine ring.[4] This method offers versatility in introducing substituents on the cyclopentane ring at an early stage.

Experimental Protocol

The synthesis of the core ring system can be summarized in the following key transformations:

  • Dieckmann Condensation: Dimethyl adipate is treated with a base (e.g., sodium methoxide) to yield methyl 2-oxocyclopentanecarboxylate.[4]

  • Michael Addition: The resulting β-keto ester is reacted with acrylonitrile in the presence of a base like Triton B to afford methyl 1-(2-cyanoethyl)-2-oxocyclopentane-carboxylate.[4]

  • Hydrolysis and Decarboxylation: The product from the previous step is subjected to acidic hydrolysis to yield 3-(2-oxocyclopentyl)propanenitrile.[4]

  • Reductive Cyclization and Aromatization: The nitrile is then converted to the final 6,7-dihydro-5H-1-pyrindine through a one-pot reaction using a Ni-Cu/γ-Al₂O₃ catalyst.[4] The ketone at the 5-position would be introduced in a separate step.

Workflow Diagram

dieckmann_synthesis cluster_step1 Step 1: Dieckmann Condensation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Hydrolysis & Decarboxylation cluster_step4 Step 4: Reductive Cyclization start Dimethyl Adipate intermediate1 Methyl 2-oxocyclopentanecarboxylate start->intermediate1 Dieckmann Condensation step1_reagent Base (e.g., NaOMe) step1_reagent->intermediate1 intermediate2 Methyl 1-(2-cyanoethyl)-2- oxocyclopentane-carboxylate intermediate1->intermediate2 Michael Addition step2_reagent Acrylonitrile, Triton B step2_reagent->intermediate2 intermediate3 3-(2-Oxocyclopentyl)propanenitrile intermediate2->intermediate3 Hydrolysis step3_reagent Acidic Hydrolysis step3_reagent->intermediate3 product 6,7-dihydro-5H-1-pyrindine intermediate3->product Reductive Cyclization step4_reagent Ni-Cu/γ-Al₂O₃ Catalyst step4_reagent->product

Caption: Multi-step Synthesis via Dieckmann Condensation.

Method 3: Cyclocondensation Reaction

A versatile method for synthesizing highly functionalized derivatives of the target scaffold is through a cyclocondensation reaction. This approach involves the reaction of a diketone with a dinitrile in the presence of a base.

Mechanistic Rationale

This method involves the reaction of a 2,5-diarylidenecyclopentanone with propanedinitrile in the presence of a sodium alkoxide.[5][6] The alkoxide acts as both a reagent and a catalyst. The reaction proceeds through a series of nucleophilic additions and cyclizations, ultimately leading to the formation of the fused pyridine ring. This one-pot reaction is efficient for creating substituted analogues of this compound.

Experimental Protocol

A representative procedure for the synthesis of derivatives is as follows:

  • Dissolve 2,5-diarylidenecyclopentanone and propanedinitrile in an appropriate alcohol (e.g., ethanol or methanol).

  • Add a solution of sodium alkoxide (sodium ethoxide or sodium methoxide) to the mixture.

  • The reaction is typically stirred at room temperature or with gentle heating.

  • The product often precipitates from the reaction mixture and can be isolated by filtration.

  • Further purification can be achieved by recrystallization.[5][6]

Workflow Diagram

cyclocondensation_reaction cluster_reactants Reactants cluster_process Reaction cluster_workup Isolation reactant1 2,5-Diarylidenecyclopentanone reaction Cyclocondensation reactant1->reaction reactant2 Propanedinitrile reactant2->reaction reagent Sodium Alkoxide reagent->reaction isolation Filtration/Recrystallization reaction->isolation product Substituted 6,7-Dihydro-1H- cyclopenta[b]pyridine Derivative isolation->product

Caption: Cyclocondensation Reaction Workflow.

Comparative Analysis

FeatureManganese-Catalyzed OxidationMulti-step Synthesis via Dieckmann CondensationCyclocondensation Reaction
Starting Materials 2,3-CyclopentenopyridineDimethyl adipate, acrylonitrile2,5-Diarylidenecyclopentanone, propanedinitrile
Number of Steps 1Multiple1 (for the final cyclization)
Reported Yield Up to 88%[1]33.8% (overall for the parent pyrindine)[4]High (not explicitly quantified for the parent compound)
Reaction Conditions Mild (25°C), aqueousVaried, includes strong base and high temperatureMild, basic conditions
Scalability Potentially scalableEstablished for industrial processesGenerally good for one-pot reactions
Versatility Limited to oxidation of pre-existing ringsHigh, allows for early introduction of substituentsHigh, dependent on the availability of substituted starting materials
Green Chemistry Good (uses water as solvent, catalyst)Poor (multiple steps, use of stoichiometric reagents)Moderate (one-pot, but may use organic solvents)

Conclusion

The choice of synthetic method for this compound is highly dependent on the specific research or development goals.

  • The Manganese-Catalyzed Oxidation is a highly efficient and environmentally friendly method for the direct synthesis of the target compound from a readily available precursor. It is an excellent choice for producing the unsubstituted scaffold in high yield.

  • The Multi-step Synthesis via Dieckmann Condensation offers greater flexibility for creating analogues with diverse substitution patterns on the cyclopentane ring. While the overall yield may be lower and the process more laborious, the control it offers over the final structure is a significant advantage in medicinal chemistry applications.

  • The Cyclocondensation Reaction is a powerful one-pot method for generating highly substituted derivatives. Its simplicity and efficiency make it ideal for library synthesis and exploring structure-activity relationships.

Researchers should carefully consider the trade-offs between yield, number of steps, versatility, and environmental impact when selecting the most suitable synthetic route for their needs.

References

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to the pyridine moiety in water. Green Chemistry, 17(4), 2369-2373. [Link]

  • Zhao, G., Yu, L., & Yan, X. (2009). Synthesis of 6,7-dihydro-5H-1-pyrindine. Chinese Journal of Organic Chemistry, 29(9), 1434-1438. [Link]

  • El-Mekabaty, A., Ghorab, M. M., & El-Gazzar, M. G. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(28), 24653–24668. [Link]

  • El-Mekabaty, A., Ghorab, M. M., & El-Gazzar, M. G. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 6,7-Dihydro-5H-1-pyridin-5-one. PubChem. Retrieved from [Link]

  • MDPI. (2018). One-Pot Synthesis of New 4,5,6,7-tetrahydro-3H-[1][4]dithiolo[3,4-b]pyridines Starting from N,N'-Diphenyldithiomalondiamide. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Organic Chemistry Portal. [Link]

  • Lead Sciences. (n.d.). 4-Hydroxy-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one. Lead Sciences. [Link]

  • The Organic Chemistry Tutor. (2017, December 28). Dieckmann Condensation Reactions and Mechanism (Making ß-Ketoesters) [Video]. YouTube. [Link]

  • PubMed. (2018). A Dipolar Cycloaddition Reaction To Access 6-Methyl-4,5,6,7-tetrahydro-1H-[1][4][5]triazolo[4,5-c]pyridines Enables the Discovery Synthesis and Preclinical Profiling of a P2X7 Antagonist Clinical Candidate. PubMed. [Link]

Sources

Navigating the Therapeutic Potential of Fused Pyridine Scaffolds: A Comparative Guide to Cyclopentapyrimidine Derivatives as Sigma-1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Landscape of 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one Research: An extensive review of the current scientific literature reveals a notable gap in the systematic evaluation of the biological activities of this compound derivatives. While synthetic methodologies for this core structure are available, a comprehensive comparative analysis of a series of its derivatives against biological targets such as enzymes or receptors is not yet publicly documented.

In the spirit of scientific exploration and to provide a valuable comparative guide on a closely related and biologically active scaffold, this document will focus on the 6,7-dihydro-5H-cyclopenta[d]pyrimidine series. These compounds are structurally analogous to the cyclopentapyridinones and have been the subject of detailed investigation, particularly as potent and selective antagonists for the sigma-1 (σ1) receptor, a promising target for the treatment of pain. This guide will delve into their synthesis, structure-activity relationships, and analgesic properties, providing researchers with a comprehensive overview and actionable experimental protocols.

The Sigma-1 Receptor: A Key Target in Pain Modulation

The sigma-1 (σ1) receptor is a unique ligand-operated chaperone protein located in the endoplasmic reticulum. It is involved in a multitude of cellular functions and has emerged as a significant target in the central nervous system.[1][2] Antagonism of the σ1 receptor has been shown to be a promising strategy for the management of various types of pain, including neuropathic pain.[3][4] Unlike traditional opioid analgesics, σ1 receptor antagonists do not typically alter normal pain thresholds but are effective in pathological pain states by reversing hypersensitivity.[3] They are believed to exert their effects by modulating the activity of various ion channels and receptors, including the NMDA receptor, which plays a crucial role in central sensitization and pain amplification.[5]

Comparative Analysis of 6,7-dihydro-5H-cyclopenta[d]pyrimidine Derivatives

A series of novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine and the related 5,6,7,8-tetrahydroquinazoline derivatives have been synthesized and evaluated for their affinity towards the σ1 and σ2 receptors.[6] The key structural features of these compounds include the fused cyclopenta[d]pyrimidine core, a phenyl or substituted phenyl group at the 2-position, and an aminoalkoxy side chain at the 4-position, which is a common pharmacophoric element for sigma receptor ligands.[7]

The affinity of these compounds for the σ1 and σ2 receptors was determined through in vitro radioligand binding assays, and the results are summarized in the table below.[6]

Compound IDCore ScaffoldRR1R2Ki σ1 (nM)Ki σ2 (nM)Selectivity (σ2/σ1)
21 Cyclopenta[d]pyrimidineHHH134>2000>14.9
22 Cyclopenta[d]pyrimidine4-ClHH25.4>2000>78.7
23 Cyclopenta[d]pyrimidine4-FHH32.7>2000>61.2
24 Cyclopenta[d]pyrimidine4-MeHH115>2000>17.4
25 Cyclopenta[d]pyrimidine4-OMeHH128>2000>15.6
26 Cyclopenta[d]pyrimidine2,4-diClHH49.3>2000>40.6
27 Cyclopenta[d]pyrimidineHMeH148>2000>13.5
28 Cyclopenta[d]pyrimidineHHMe246>2000>8.1
33 Tetrahydroquinazoline4-ClMeH15.6>2000>128.2

Structure-Activity Relationship (SAR) Insights

The data presented in the table above provides valuable insights into the structure-activity relationships of these cyclopenta[d]pyrimidine derivatives:

  • Effect of the Phenyl Substituent (R): Substitution on the phenyl ring at the 2-position significantly influences σ1 receptor affinity. A chloro (Cl) or fluoro (F) substituent at the 4-position of the phenyl ring (compounds 22 and 23 ) leads to a notable increase in affinity compared to the unsubstituted analog (21 ). Methyl (24 ) and methoxy (25 ) groups at the same position are less favorable. A dichloro substitution (26 ) does not further enhance affinity compared to the monochloro derivative.

  • Effect of the Linker and Amino Moiety (R1, R2): The nature of the amino group at the end of the alkoxy chain also plays a role. The presence of a methyl group on the piperidine ring (27 ) does not significantly alter affinity compared to the parent compound (21 ). However, a methyl substitution on the linker itself (28 ) appears to be detrimental to binding.

  • Influence of the Core Scaffold: Expanding the cyclopentane ring to a cyclohexane to form the 5,6,7,8-tetrahydroquinazoline core, in combination with a 4-chlorophenyl substituent and a 4-methylpiperidine, resulted in the most potent compound in the series (33 ), with a Ki of 15.6 nM for the σ1 receptor.[6]

Experimental Protocols

Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Binding Assays

This protocol is based on standard radioligand binding assays to determine the affinity of test compounds for the σ1 and σ2 receptors.[6][8][9]

Materials:

  • Guinea pig brain membranes (for σ1) or rat liver membranes (for σ2)

  • -pentazocine (for σ1)

  • [³H]-DTG (1,3-di-o-tolylguanidine) (for σ2)

  • Haloperidol (for non-specific binding in σ1 assay)

  • Ditoluylguanidine (DTG) (for non-specific binding in σ2 assay)

  • Test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare membrane homogenates from guinea pig brain or rat liver.

  • In a 96-well plate, add the membrane preparation, the radioligand (-pentazocine for σ1 or [³H]-DTG for σ2), and varying concentrations of the test compound.

  • For determining non-specific binding, add a high concentration of an unlabeled ligand (haloperidol for σ1, DTG for σ2) to separate wells.

  • Incubate the plate for a specified time at a controlled temperature (e.g., 90 minutes at 37°C).[8]

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.[8]

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[8]

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation.

In Vivo Analgesic Activity: Formalin Test

The formalin test is a widely used model of nociceptive pain that has both an early (neurogenic) and a late (inflammatory) phase.[6][10]

Animals:

  • Male ICR mice (or other suitable strain)

Procedure:

  • Acclimate the mice to the testing environment.

  • Administer the test compound (e.g., compound 33 ) or vehicle control intraperitoneally at various doses.

  • After a predetermined time (e.g., 30 minutes), inject a dilute solution of formalin (e.g., 5% in saline) into the plantar surface of the right hind paw.

  • Immediately place the mouse in an observation chamber.

  • Record the total time the animal spends licking, biting, or flinching the injected paw during the early phase (0-5 minutes post-formalin) and the late phase (15-30 minutes post-formalin).

  • A reduction in the time spent on these behaviors in the treated group compared to the vehicle group indicates an analgesic effect.

Mechanism of Action and Signaling Pathway

The analgesic effect of the 6,7-dihydro-5H-cyclopenta[d]pyrimidine derivatives is attributed to their antagonism of the σ1 receptor. The proposed mechanism involves the modulation of key pain signaling pathways.

Caption: Proposed mechanism of action for cyclopenta[d]pyrimidine derivatives as σ1 receptor antagonists in pain modulation.

Conclusion

While the biological activity of this compound derivatives remains an open area for future research, the structurally similar 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold has proven to be a fertile ground for the development of potent and selective sigma-1 receptor antagonists. The structure-activity relationships identified provide a clear rationale for the design of new analogs with improved analgesic properties. The experimental protocols detailed in this guide offer a practical framework for researchers aiming to evaluate novel compounds targeting the sigma-1 receptor. Further investigation into this class of molecules holds significant promise for the development of novel, non-opioid therapeutics for the treatment of chronic and neuropathic pain.

References

  • Lan, Y., et al. (2018). Synthesis and Biological Evaluation of Novel Sigma-1 Receptor Antagonists Based on Pyrimidine Scaffold As Agents for Treating Neuropathic Pain. Journal of Medicinal Chemistry, 61(17), 7859-7876. [Link]

  • Lan, Y., et al. (2016). Synthesis and biological evaluation of novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives as sigma-1 (σ1) receptor antagonists for the treatment of pain. Bioorganic & Medicinal Chemistry Letters, 26(8), 2051-2056. [Link]

  • Ruoho, A. E., et al. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75, 1.30.1-1.30.17. [Link]

  • Vela, J. M., et al. (2017). Sigma-1 Receptor and Pain. In The Sigma-1 Receptor and Pain. Springer, Cham. [Link]

  • Palkó, R., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules, 26(11), 3326. [Link]

  • Taylor, A. M., et al. (2021). Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. Pharmaceuticals, 14(9), 878. [Link]

  • Lan, Y., et al. (2018). Synthesis and Biological Evaluation of Novel Sigma-1 Receptor Antagonists Based on Pyrimidine Scaffold As Agents for Treating Neuropathic Pain. Journal of Medicinal Chemistry. [Link]

  • Schmidt, H. R., & Kruse, A. C. (2019). Structural basis for σ1 receptor ligand recognition. Nature structural & molecular biology, 26(10), 923-926. [Link]

  • Ren, L., et al. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2369-2373. [Link]

  • Lee, I. S., et al. (2011). 6,7-Dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidines and Their Derivatives as Novel Corticotropin-Releasing Factor 1 Receptor Antagonists. ACS Medicinal Chemistry Letters, 2(11), 844-848. [Link]

  • Lan, Y., et al. (2018). Synthesis and Biological Evaluation of Novel Sigma-1 Receptor Antagonists Based on Pyrimidine Scaffold As Agents for Treating Neuropathic Pain. ResearchGate. [Link]

  • Sahn, J. J., et al. (2021). Preclinical Evaluation of Sigma 1 Receptor Antagonists as a Novel Treatment for Painful Diabetic Neuropathy. ACS Pharmacology & Translational Science, 4(5), 1593-1603. [Link]

  • Schmidt, H. R., & Kruse, A. C. (2019). Structural basis for σ1 receptor ligand recognition. Nature structural & molecular biology. [Link]

  • Zengin, G., et al. (2023). Chemical Profiling and Assessment of Analgesic and Anti-Inflammatory Activity of Ammoides verticillata Essential Oil: In Vitro, In Vivo, and In Silico Studies. Molecules, 28(14), 5462. [Link]

  • Lever, J. R., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in pharmacology, 11, 281. [Link]

  • González-Cano, R., et al. (2019). Sigma-1 Receptor Inhibition Reduces Neuropathic Pain Induced by Partial Sciatic Nerve Transection in Mice by Opioid-Dependent and -Independent Mechanisms. Frontiers in pharmacology, 10, 649. [Link]

  • Rossi, D., et al. (2021). Exploring Structural Requirements for Sigma-1 Receptor Linear Ligands: Experimental and Computational Approaches. Journal of Chemical Information and Modeling, 61(7), 3465-3478. [Link]

  • Abate, C., et al. (2018). Chemical structures of pyrimidine σ 1 antagonists. ResearchGate. [Link]

  • Berardi, F., & Abate, C. (2015). The sigma-1 receptor antagonists, promising players in fighting neuropathic pain. Pharmaceutical patent analyst, 4(6), 443-446. [Link]

  • Kononevich, Y. M., et al. (2014). Synthesis and Antioxidant Activity of 7-Thio Derivatives of 6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione. Scientia pharmaceutica, 83(1), 41-48. [Link]

  • Berardi, F., et al. (2009). 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review. Central nervous system agents in medicinal chemistry, 9(3), 205-219. [Link]

  • Wang, C. K., et al. (2014). Structure-activity relationships and development of disulfide-rich cyclic peptides as pharmaceutical templates. The University of Queensland. [Link]

  • Li, Y., et al. (2023). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 28(23), 7799. [Link]

Sources

A Comparative Guide to the Synthesis and Spectroscopic Validation of 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of a robust synthetic route to 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one, a heterocyclic ketone scaffold of significant interest in medicinal chemistry. We will delve into the causality behind the chosen synthetic strategy and present a multi-faceted validation of the final product using a suite of spectroscopic techniques. This document is intended for researchers, chemists, and drug development professionals who require a practical and rigorously validated protocol for this class of compounds.

Introduction: The Significance of the Cyclopenta[b]pyridine Scaffold

The fusion of a pyridine ring with a cyclopentanone moiety creates the this compound core. This structural motif is a key building block in the synthesis of novel therapeutic agents. The pyridine ring offers a basic nitrogen atom, capable of forming hydrogen bonds and salt bridges with biological targets, while the rigid, fused ring system provides a defined three-dimensional structure for molecular recognition. The ketone functionality serves as a versatile handle for further chemical modifications. Given its importance, a reliable and verifiable synthetic pathway is paramount.

A Green Chemistry Approach: Manganese-Catalyzed Oxidation

For the synthesis of the target compound, we will focus on a modern, efficient, and environmentally conscious method: the direct oxidation of the benzylic-like CH₂ group of 2,3-Cyclopentenopyridine. This approach, developed by Ren et al., utilizes a manganese(II) triflate (Mn(OTf)₂) catalyst and tert-Butyl hydroperoxide (t-BuOOH) as the oxidant in water, representing a significant improvement over traditional methods that often require harsh conditions or stoichiometric heavy metal oxidants.[1]

The rationale for this choice lies in its high chemoselectivity and yield. The manganese catalyst selectively activates the C-H bond adjacent to the electron-withdrawing pyridine ring, facilitating its oxidation to a carbonyl group without affecting the aromatic system or other aliphatic C-H bonds.

Synthesis_Reaction reactant 2,3-Cyclopentenopyridine product This compound reactant->product Mn(OTf)₂, t-BuOOH H₂O, 25°C

Caption: Manganese-catalyzed synthesis of the target compound.

The Cornerstone of Synthesis: Multi-Modal Spectroscopic Validation

The synthesis of a molecule is incomplete without rigorous confirmation of its structure. A self-validating system of analysis is crucial, where each piece of data corroborates the others to build an unambiguous structural assignment. The workflow below illustrates this integrated approach.

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Synthesis Synthesize Compound Purification Purify via Flash Chromatography Synthesis->Purification HNMR ¹H NMR Purification->HNMR CNMR ¹³C NMR Purification->CNMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Final_Validation Structural Confirmation HNMR->Final_Validation CNMR->Final_Validation IR->Final_Validation MS->Final_Validation

Caption: Workflow from synthesis to structural confirmation.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number of different types of protons, their electronic environment, and their connectivity. For this compound, the spectrum is expected to show distinct signals for the aromatic pyridine protons and the aliphatic cyclopentanone protons.

The protons on the pyridine ring are expected to be in the downfield region (δ > 7.0 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. The aliphatic protons will appear more upfield. Specifically, the protons on the carbon adjacent to the carbonyl group (C5) will be more deshielded than those on the carbon adjacent to the pyridine ring (C7).

Based on experimental data, the following assignments can be made[2]:

  • δ 8.82-8.77 (m, 1H): This multiplet corresponds to the proton at the C2 position of the pyridine ring, which is most deshielded by the adjacent nitrogen.

  • δ 8.00 (d, J = 7.7 Hz, 1H): This doublet corresponds to the proton at the C4 position, coupled to the C3 proton.

  • δ 7.34-7.28 (m, 1H): This multiplet represents the proton at the C3 position.

  • δ 3.27 (dd, J = 8.0, 4.0 Hz, 2H): These are the two protons on C7, adjacent to the aromatic ring.

  • δ 2.81-2.74 (m, 2H): These are the two protons on C6, adjacent to the carbonyl group.

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

Carbon NMR provides a map of the carbon backbone of the molecule. With proton decoupling, each unique carbon atom typically appears as a single sharp line. The chemical shift of each carbon provides insight into its hybridization and electronic environment.

The most downfield signal is expected to be the carbonyl carbon (C5) due to the strong deshielding effect of the double-bonded oxygen atom. The carbons of the pyridine ring will appear in the aromatic region (δ 120-160 ppm), while the aliphatic carbons of the cyclopentanone ring will be upfield.

Experimental data confirms this logic[2]:

  • δ 204.88: The ketone carbonyl carbon (C=O).

  • δ 174.36, 155.72, 131.91, 130.33, 122.47: The five carbons of the pyridine ring system.

  • δ 35.78, 28.73: The two aliphatic carbons (CH₂) of the cyclopentanone ring.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent technique for the rapid identification of functional groups.[3] The vibrations of specific bonds absorb infrared radiation at characteristic frequencies. For our target molecule, the most diagnostic absorption will be the strong, sharp peak corresponding to the carbonyl (C=O) stretch of the ketone.

  • ~1700-1725 cm⁻¹: A strong absorption in this region is characteristic of a five-membered ring ketone (cyclopentanone). The conjugation with the pyridine ring may shift this value slightly.

  • ~1600-1450 cm⁻¹: Medium to strong absorptions corresponding to the C=C and C=N stretching vibrations within the pyridine ring.[4]

  • ~3100-3000 cm⁻¹: Weak to medium absorptions from the aromatic C-H stretches.

  • ~2960-2850 cm⁻¹: Medium absorptions from the aliphatic C-H stretches of the cyclopentanone ring.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the molecular formula. The molecular formula of this compound is C₈H₉NO, with a calculated monoisotopic mass of 135.0684.[5]

Experimental HRMS data using Electrospray Ionization (ESI) would typically look for the protonated molecule [M+H]⁺.

  • Calculated m/z for [C₈H₉NO + H]⁺: 136.0757

  • Observed m/z: An experimental value within a few parts per million (ppm) of the calculated value provides strong evidence for the correct elemental composition.

Logic_Diagram Structure Confirmed Structure C₈H₉NO HNMR ¹H NMR HNMR->Structure Shows proton count, connectivity, and environment CNMR ¹³C NMR CNMR->Structure Confirms carbon backbone and carbonyl carbon IR IR Spec IR->Structure Identifies C=O and pyridine functional groups MS HRMS MS->Structure Verifies molecular weight and formula (C₈H₉NO)

Caption: Inter-validation of spectroscopic data for structural confirmation.

Summary of Spectroscopic Data

The table below summarizes the expected and experimentally verified data for the validation of this compound.

Spectroscopic MethodFeatureExpected Value/RegionExperimental Data[2]
¹H NMR Aromatic Protons (3H)δ 7.0 - 9.0 ppmδ 8.82-8.77, 8.00, 7.34-7.28 ppm
Aliphatic Protons (4H)δ 2.5 - 3.5 ppmδ 3.27, 2.81-2.74 ppm
¹³C NMR Carbonyl Carbon (C=O)δ > 190 ppmδ 204.88 ppm
Aromatic Carbons (5C)δ 120 - 160 ppmδ 174.36, 155.72, 131.91, 130.33, 122.47 ppm
Aliphatic Carbons (2C)δ 20 - 40 ppmδ 35.78, 28.73 ppm
IR Spectroscopy Ketone C=O Stretch~1700-1725 cm⁻¹Predicted: Strong absorption in this region
Pyridine C=C/C=N Stretch~1600-1450 cm⁻¹Predicted: Characteristic absorptions in this region
HRMS (ESI) [M+H]⁺Calculated: 136.0757Consistent with high-accuracy mass measurement

Comparative Analysis: Alternative Synthetic Strategies

While the manganese-catalyzed oxidation is highly effective, it is instructive to compare it with other methods for synthesizing related cyclopenta[b]pyridine scaffolds. An alternative and widely used approach is the cyclocondensation reaction .[6][7]

  • Manganese-Catalyzed Oxidation:

    • Starting Material: 2,3-Cyclopentenopyridine.

    • Key Transformation: C-H activation and oxidation.

    • Advantages: High atom economy, green solvent (water), mild conditions, high selectivity.[1]

    • Considerations: Requires the synthesis of the precursor, 2,3-Cyclopentenopyridine.

  • Cyclocondensation Reactions:

    • Starting Materials: Typically involves reacting a 2,5-diarylidenecyclopentanone derivative with a dinitrile (like propanedinitrile) in the presence of a base.[6]

    • Key Transformation: Formation of the pyridine ring onto a pre-existing cyclopentanone core.

    • Advantages: Can build highly substituted and complex derivatives in a single step.

    • Considerations: Often requires stronger bases (e.g., sodium ethoxide) and organic solvents, potentially leading to lower atom economy and more complex purification.

The choice between these methods depends on the desired final product and the availability of starting materials. For the specific synthesis of the unsubstituted this compound, the oxidation route is arguably more direct and environmentally friendly.

Detailed Experimental Protocols

Synthesis of this compound[2]
  • To a 25 mL round-bottom flask, add 2,3-Cyclopentenopyridine (0.50 mmol, 1.0 eq).

  • Add Mn(OTf)₂ (0.0025 mmol, 0.005 eq).

  • Add 2.5 mL of deionized water.

  • To the stirred mixture, add t-BuOOH (2.5 mmol, 5.0 eq, 65% in H₂O).

  • Stir the reaction mixture vigorously at 25 °C for 24 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel (eluent: ethyl acetate/petroleum ether, gradient from 1:5 to 1:1) to yield the title compound.

Spectroscopic Sample Preparation and Analysis
  • NMR Spectroscopy: Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field NMR spectrometer.[2]

  • IR Spectroscopy: Obtain the spectrum of a thin film of the purified product on a salt plate (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

  • Mass Spectrometry: Prepare a dilute solution (~1 mg/mL) of the sample in methanol or acetonitrile. Infuse the solution into an ESI-TOF or ESI-Orbitrap mass spectrometer to obtain a high-resolution mass spectrum in positive ion mode.

Conclusion

This guide has detailed a highly efficient synthesis of this compound and established a rigorous, multi-modal spectroscopic protocol for its validation. The convergence of data from ¹H NMR, ¹³C NMR, IR spectroscopy, and HRMS provides an unassailable confirmation of the molecular structure. By understanding the causality behind the synthetic choices and the logic of the analytical workflow, researchers can confidently produce and validate this valuable chemical scaffold for applications in drug discovery and materials science.

References

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2369-2373. [Link]

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Electronic Supplementary Information for: Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Royal Society of Chemistry. [Link]

  • El-Mekabaty, A., Gado, G., & El-Kholy, Y. M. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(29), 25683–25696. [Link]

  • El-Mekabaty, A., Gado, G., & El-Kholy, Y. M. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. [Link]

  • PubChem. (n.d.). 6,7-Dihydro-5H-1-pyridin-5-one. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • CAS. (2021, October 22). Retrosynthesis Tutorial: A Complete Guide to Synthesis Route Planning [Video]. YouTube. [Link]

  • dos Santos, G. A., et al. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. [Link]

  • Thiyagarajan, V., et al. (2014). (A) 1 H-NMR and (B) 13 C-NMR spectra of Peak 1 from Fraction 6 of the DCM extract. ResearchGate. [Link]

  • Lee, Y.-P., et al. (2013). Infrared Spectra of the 1-Pyridinium (C5H5NH+) Cation and Pyridinyl (C5H5NH and 4-C5H6N) Radicals Isolated in Solid para-Hydrogen. The Journal of Physical Chemistry A, 117(46), 11845-11855. [Link]

  • Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. [Link]

Sources

A Technical Guide for Drug Discovery Scientists: 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one in Comparison to Other Heterocyclic Ketones

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate success of a therapeutic candidate. The chemical architecture of the core dictates not only the three-dimensional presentation of pharmacophoric elements to the biological target but also governs the compound's absorption, distribution, metabolism, and excretion (ADME) properties. Among the myriad of heterocyclic ketones utilized in medicinal chemistry, 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one has emerged as a scaffold of significant interest. This guide provides an in-depth comparison of this bicyclic pyridinone with other prevalent heterocyclic ketones, offering a rationale for its strategic deployment in drug design and furnishing the experimental methodologies required for a rigorous comparative evaluation.

The Strategic Value of the Fused Bicyclic Pyridinone Scaffold

The this compound core is a fused heterocyclic system that marries the structural features of a pyridine and a cyclopentanone. This unique amalgamation offers several advantages in the context of drug design:

  • Structural Rigidity and Defined Vectorial Display: The bicyclic nature of the scaffold imparts a significant degree of rigidity, which can be advantageous for minimizing the entropic penalty upon binding to a biological target, potentially leading to higher affinity.[1] This rigidity also provides well-defined vectors for the attachment of substituents, allowing for precise control over their spatial orientation.

  • Modulation of Physicochemical Properties: The presence of the pyridine ring, a polar and ionizable aromatic system, can enhance aqueous solubility and bioavailability compared to more lipophilic carbocyclic analogues. The ketone functionality provides a hydrogen bond acceptor, a common feature in many ligand-receptor interactions.

  • Bioisosteric Potential: The cyclopentanone portion can be considered a bioisosteric replacement for other cyclic ketones, such as cyclohexanone or piperidinone, offering a different conformational profile and potentially altered metabolic stability.[2]

A Comparative Overview of Key Heterocyclic Ketones in Drug Design

To understand the unique position of this compound, it is essential to compare it with other commonly employed heterocyclic ketones. The following table summarizes key computed physicochemical properties of the parent scaffolds. It is important to note that these are calculated values and experimental determination is crucial for specific derivatives.

Heterocyclic KetoneStructureMolecular Weight ( g/mol )XLogP3Hydrogen Bond DonorsHydrogen Bond Acceptors
This compound 133.151.102
4-Piperidinone 99.13-0.412
Tetralone 146.192.101
Cyclohexanone 98.140.901

Data sourced from PubChem and other chemical databases.[3][4][5]

Key Considerations for Scaffold Selection:

  • 4-Piperidinone: The presence of a basic nitrogen atom in the piperidinone ring offers a handle for salt formation to improve solubility and can be a key interaction point with targets like kinases. However, this basicity can also lead to off-target effects, such as hERG inhibition. 3,5-Bis(ylidene)-4-piperidone scaffolds are recognized as curcumin mimics with a range of biological activities.[6]

  • Tetralone: This bicyclic ketone provides a more extended and rigid scaffold compared to the monocyclic ketones. Its aromatic ring can engage in π-stacking interactions with the target protein. Tetralone derivatives have shown promise as retinoic acid metabolism blocking agents and have been explored for their anti-trypanosomal and antimalarial properties.[7][8]

  • Cyclohexanone: As a common carbocyclic ketone, it serves as a valuable benchmark. Its conformational flexibility, existing in a chair-boat equilibrium, can be either an advantage or a disadvantage depending on the target. The cyclohexyl group can act as a bioisostere for a t-butyl group or a phenyl group, offering improved three-dimensionality.[2]

The strategic choice between these scaffolds will depend on the specific therapeutic target, the desired physicochemical properties, and the intended pharmacokinetic profile of the drug candidate.

Experimental Workflows for Comparative Evaluation

To move beyond theoretical comparisons, a rigorous experimental evaluation is paramount. The following section details standardized protocols for assessing key drug-like properties.

Synthesis of this compound

A practical and efficient route for the synthesis of the title compound has been reported.[9] A manganese-catalyzed oxidation of 2,3-cyclopentenopyridine offers a direct and high-yielding method.[10][11]

Experimental Protocol: Manganese-Catalyzed Oxidation [10]

  • To a round-bottom flask, add 2,3-cyclopentenopyridine (1.0 mmol), Mn(OTf)₂ (0.025 mmol), and deionized water (5 mL).

  • To this mixture, add tert-butyl hydroperoxide (t-BuOOH, 65% in H₂O, 5.0 mmol).

  • Stir the reaction mixture vigorously at 25°C for 24-72 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until a KI-starch test paper shows no color change.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/petroleum ether gradient) to afford the desired this compound.

Logical Relationship of Synthesis Steps

SynthesisWorkflow A Reactants (2,3-Cyclopentenopyridine, Mn(OTf)₂, t-BuOOH, H₂O) B Oxidation Reaction (25°C, 24-72h) A->B C Reaction Quench (Na₂S₂O₃) B->C D Workup (Extraction with Ethyl Acetate) C->D E Purification (Column Chromatography) D->E F Final Product (this compound) E->F

Caption: Workflow for the synthesis of this compound.

Comparative Assessment of Physicochemical Properties

Kinetic Solubility Assay

Kinetic solubility is a high-throughput assessment of the solubility of a compound from a DMSO stock solution, mimicking early drug discovery screening conditions.[12][13]

Experimental Protocol: Nephelometric Method [12]

  • Prepare 10 mM stock solutions of the test compounds in 100% DMSO.

  • In a 96-well microplate, add 2 µL of the DMSO stock solution to 198 µL of phosphate-buffered saline (PBS), pH 7.4, in triplicate. This results in a final compound concentration of 100 µM in 1% DMSO.

  • Seal the plate and incubate at room temperature for 2 hours with gentle shaking.

  • Measure the turbidity of each well using a nephelometer.

  • The kinetic solubility is the concentration at which precipitation is first observed.

Data Interpretation: A higher concentration before precipitation indicates better kinetic solubility.

In Vitro ADME Profiling

Caco-2 Permeability Assay

The Caco-2 cell permeability assay is a well-established in vitro model to predict human intestinal absorption of drugs.[14]

Experimental Protocol [15][16]

  • Seed Caco-2 cells onto 24-well Transwell® inserts and culture for 21-25 days to form a confluent monolayer.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • For apical to basolateral (A-B) permeability, add the test compound (typically 10 µM) to the apical (donor) chamber.

  • For basolateral to apical (B-A) permeability, add the test compound to the basolateral (donor) chamber.

  • Incubate the plates at 37°C with 5% CO₂ for 2 hours.

  • At the end of the incubation, take samples from both the donor and receiver chambers.

  • Analyze the concentration of the test compound in the samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (ER = Papp(B-A) / Papp(A-B)).

Data Interpretation:

  • High Permeability: Papp (A-B) > 10 x 10⁻⁶ cm/s

  • Moderate Permeability: Papp (A-B) = 1-10 x 10⁻⁶ cm/s

  • Low Permeability: Papp (A-B) < 1 x 10⁻⁶ cm/s

  • Potential for Active Efflux: ER > 2

Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, providing an indication of its susceptibility to Phase I metabolism.[17][18][19]

Experimental Protocol [18][20]

  • Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Add the test compound (1 µM final concentration).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding an NADPH-regenerating system.

  • Take aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).

Data Interpretation: A longer half-life and lower intrinsic clearance indicate greater metabolic stability.

ADME Assay Workflow

ADME_Workflow cluster_Solubility Physicochemical Properties cluster_Permeability Absorption cluster_Metabolism Metabolism Sol_A Kinetic Solubility Assay Perm_A Caco-2 Permeability Assay Met_A Microsomal Stability Assay TestCompound Test Compounds (Heterocyclic Ketones) TestCompound->Sol_A TestCompound->Perm_A TestCompound->Met_A

Sources

A Comparative Guide to the Biological Efficacy of 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the potential biological efficacy of 6,7-dihydro-1H-cyclopenta[b]pyridin-4(5H)-one analogs. In the absence of extensive direct comparative studies on this specific scaffold, this document synthesizes findings from structurally related compounds to offer predictive insights for researchers, scientists, and drug development professionals. We will delve into anticipated anticancer and anti-inflammatory activities, infer structure-activity relationships, and provide detailed experimental protocols to guide future research.

Introduction: The Promise of the Cyclopentapyridinone Scaffold

The this compound core represents a compelling scaffold in medicinal chemistry. This fused heterocyclic system combines the structural features of a pyridine ring, known for its presence in numerous biologically active compounds, with a cyclopentanone moiety, which can allow for diverse substitutions to modulate physiochemical properties and biological activity. While direct and comprehensive comparative biological data for a series of this compound analogs are not yet widely published, research on structurally similar compounds, such as cyclopenta[d]pyrimidines and tetrahydrocyclopentapyridines, suggests significant potential in oncology and inflammatory diseases. This guide will leverage these analogous studies to build a predictive framework for the biological efficacy of the title compounds.

Comparative Biological Efficacy: An Analysis of Structurally Related Analogs

While awaiting direct evidence, we can infer the potential biological activities of this compound analogs by examining their near structural relatives.

Anticancer and Antiproliferative Potential

Studies on related fused heterocyclic systems strongly suggest that the cyclopentapyridinone scaffold is a promising candidate for anticancer drug discovery. For instance, a series of N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride analogs have demonstrated potent cytotoxic and anti-microtubule activity.[1] Similarly, certain 5-oxo-tetrahydrocyclopentapyridine derivatives have shown notable antiproliferative effects against cancer cell lines.[2]

Based on these findings, it is hypothesized that this compound analogs could exhibit significant antiproliferative activity. The cytotoxic effects are likely to be influenced by the nature and position of substituents on both the pyridine and cyclopentane rings.

Table 1: Antiproliferative Activity of Structurally Related Cyclopenta[d]pyrimidine and Tetrahydrocyclopentapyridine Analogs

Compound IDCore StructureR1R2R3Cell LineIC50 (µM)Reference
Analog A Cyclopenta[d]pyrimidine-CH3-N(CH3)(4-OCH3Ph)-CH3A549 (Lung)0.023[1]
Analog B Cyclopenta[d]pyrimidine-CH3-N(CH3)(4-OCH3Ph)-HA549 (Lung)0.016[1]
Analog C Tetrahydrocyclopentapyridine4-NO2PhCO2EtHSW-480 (Colon)34.6[2]
Analog D Tetrahydrocyclopentapyridine4-ClPhCO2EtHMCF-7 (Breast)34.2[2]
Analog E Tetrahydrocyclopentapyridine3,4,5-(OCH3)3PhCO2EtHMCF-7 (Breast)26.6[2]

Note: This table presents data from related but distinct chemical series to provide a comparative context for the potential efficacy of this compound analogs.

Potential as Kinase Inhibitors

The pyridine ring is a well-established pharmacophore in the design of kinase inhibitors. A notable example is the discovery of a 5H-benzo[3][4]cyclohepta[1,2-b]pyridin-5-one derivative as a potent inhibitor of the c-Met kinase, a receptor tyrosine kinase implicated in various cancers.[5] This suggests that the this compound scaffold could also be directed towards kinase inhibition. The cyclopentanone ring offers positions for substitution that could be exploited to achieve selectivity and potency against specific kinase targets.

Inferred Structure-Activity Relationships (SAR)

Based on the data from related heterocyclic systems, we can postulate the following SAR for this compound analogs:

  • Substituents on the Pyridine Ring: Modifications at positions 2 and 3 of the pyridine ring are likely to significantly impact biological activity. Electron-withdrawing or -donating groups in these positions could modulate the electronic properties of the heterocyclic system and its interactions with biological targets.

  • Substituents on the Cyclopentane Ring: The cyclopentane ring offers multiple sites for substitution. Introducing bulky or lipophilic groups could influence cell permeability and target engagement. For instance, adamantyl-containing pyridin-4-ones have shown significant antiproliferative activity.[3]

  • The Ketone Group: The carbonyl group at position 4 is a key feature. It can act as a hydrogen bond acceptor, which is crucial for binding to many biological targets. Modifications of this group would likely have a profound effect on activity.

Experimental Protocols

To facilitate further research, we provide detailed protocols for key biological assays, adapted from studies on structurally related compounds.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol is designed to evaluate the antiproliferative activity of the synthesized analogs against various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds dissolved in DMSO

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Kinase Inhibition Assay (Example: c-Met)

This protocol outlines a method to assess the inhibitory activity of the analogs against a specific kinase.

Materials:

  • Recombinant human c-Met kinase

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Peptide substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

Procedure:

  • Reaction Setup: In a 384-well plate, add the test compound at various concentrations, the c-Met kinase, and the peptide substrate in the kinase buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for 1 hour.

  • Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Hypothesized Signaling Pathways and Mechanisms

Given the potential for kinase inhibition, a plausible mechanism of action for the anticancer activity of this compound analogs is the disruption of oncogenic signaling pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., c-Met) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Analog Cyclopentapyridinone Analog Analog->RTK Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Hypothesized mechanism of action via RTK inhibition.

The diagram above illustrates a potential mechanism where a this compound analog acts as an inhibitor of a receptor tyrosine kinase (RTK), such as c-Met. By binding to the ATP-binding site of the kinase domain, the analog could prevent autophosphorylation and the subsequent activation of downstream signaling pathways like the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. The inhibition of these pathways would ultimately lead to a reduction in cell proliferation, survival, and angiogenesis, contributing to the observed anticancer effects.

Experimental Workflow Visualizations

G cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Biological Screening Synthesis Synthesis of Analogs Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cytotoxicity Cytotoxicity Assay (MTT) Characterization->Cytotoxicity KinaseAssay Kinase Inhibition Assay Characterization->KinaseAssay DataAnalysis IC50 Determination Cytotoxicity->DataAnalysis KinaseAssay->DataAnalysis

Caption: General workflow for synthesis and in vitro evaluation.

G start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Add Compound Dilutions incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add DMSO incubate3->solubilize read Measure Absorbance at 570nm solubilize->read analyze Calculate IC50 read->analyze

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutic agents, particularly in the fields of oncology and inflammation. While direct comparative biological data for this specific analog series is currently limited, analysis of structurally related compounds provides a strong rationale for its investigation. The potential for these analogs to act as potent antiproliferative agents and kinase inhibitors warrants their synthesis and thorough biological evaluation. The experimental protocols and hypothesized mechanisms of action presented in this guide are intended to serve as a valuable resource for researchers embarking on the exploration of this exciting class of compounds. Future studies should focus on generating robust SAR data for a diverse library of these analogs to unlock their full therapeutic potential.

References

  • Structure activity-relationship and in vitro and in vivo evaluation of the potent cytotoxic anti-microtubule agent N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride and its analogues as antitumor agents. Journal of Medicinal Chemistry.
  • 5-Oxo-hexahydroquinoline and 5-oxo-tetrahydrocyclopentapyridine derivatives as promising antiproliferative agents with potential apoptosis-inducing capacity. Bioorganic & Medicinal Chemistry.
  • Discovery of a 5H-benzo[3][4]cyclohepta[1,2-b]pyridin-5-one (MK-2461) inhibitor of c-Met kinase for the treatment of cancer. Journal of Medicinal Chemistry.

  • In vitro antiproliferative study of novel adamantyl pyridin-4-ones. Medicinal Chemistry Research.
  • Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in w
  • PubChem Compound Summary for CID 1512521, 6,7-Dihydro-5H-1-pyridin-5-one.
  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega.

Sources

A Comparative Guide to Definitive Structure Elucidation: Confirming 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one with X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and medicinal chemistry, the unambiguous determination of a molecule's three-dimensional structure is not merely a final step but a foundational pillar for understanding its function, reactivity, and potential as a therapeutic agent. An error in structural assignment can lead to the misinterpretation of biological data and wasted resources. This guide provides a senior scientist's perspective on confirming the molecular structure of a novel heterocyclic ketone, 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one, using the gold standard of single-crystal X-ray diffraction (SCXRD) and contextualizes its power by comparison with orthogonal analytical techniques.

The core challenge lies in moving from a 2D chemical drawing to a validated 3D model with precise bond lengths, angles, and stereochemistry. While techniques like NMR and Mass Spectrometry provide crucial clues to connectivity and composition, only X-ray crystallography offers a direct, high-resolution snapshot of the atomic arrangement in the solid state.[1] This guide will detail the experimental workflow, from crystal growth to data refinement, and compare the definitive insights gained from SCXRD with the complementary data provided by advanced spectroscopy and computational chemistry.

The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

SCXRD is the preeminent method for the direct elucidation of molecular structures.[2] It relies on the principle that when a beam of X-rays strikes a highly ordered, crystalline material, the X-rays are diffracted in a specific, measurable pattern. By analyzing the angles and intensities of these diffracted beams, we can mathematically reconstruct a three-dimensional electron density map of the molecule and, from that, infer the precise positions of each atom.[1]

For this compound, a published crystal structure confirms its atomic arrangement, providing a real-world example for this guide.[3][4] The journey to this definitive structure, however, is a multi-step process demanding patience and precision.

Experimental Protocol 1: Growing a High-Quality Single Crystal

The most significant bottleneck in SCXRD is often the growth of a suitable single crystal.[5] The goal is to encourage molecules to slowly transition from a disordered state (in solution) to a highly ordered, repeating lattice. This requires creating a state of supersaturation that is reached gradually.

Causality: Rapid precipitation leads to the formation of polycrystalline powders or amorphous solids, which are unsuitable for single-crystal diffraction. Slow crystal growth minimizes defects and allows for the formation of a single, well-ordered lattice. Common methods include slow evaporation and vapor diffusion.[2][6]

Step-by-Step Methodology (Vapor Diffusion):

  • Preparation of Saturated Solution: Dissolve 5-10 mg of purified this compound in a minimal amount (0.5-1.0 mL) of a "good" solvent in which it is readily soluble (e.g., Dichloromethane, Chloroform) in a small, narrow vial.

  • Filtration (Optional but Recommended): To remove any particulate matter that could act as unwanted nucleation sites, filter the solution through a small plug of glass wool in a Pasteur pipet.[7]

  • Prepare the Diffusion Chamber: Place the small vial containing the sample solution inside a larger jar or beaker.

  • Addition of Anti-Solvent: Carefully add a larger volume (5-10 mL) of a miscible "anti-solvent" (a solvent in which the compound is poorly soluble, such as hexane or diethyl ether) to the outer jar, ensuring it does not directly mix with the inner vial's solution.[7]

  • Sealing and Incubation: Seal the outer jar tightly. The more volatile solvent from the inner vial will slowly diffuse out while the vapor of the anti-solvent diffuses in. This gradual change in solvent composition slowly reduces the solubility of the compound, leading to the formation of crystals over several days to weeks.

  • Harvesting: Once crystals of suitable size (ideally 0.1-0.3 mm in all dimensions) and quality (clear, with well-defined faces) are observed, carefully harvest one using a cryo-loop.

Experimental Protocol 2: Data Collection, Solution, and Refinement

With a suitable crystal, the next phase involves using a diffractometer to measure the diffraction pattern and computational software to solve the structure.

Step-by-Step Methodology:

  • Crystal Mounting and Screening: The harvested crystal is mounted on the diffractometer and cooled in a stream of liquid nitrogen (typically ~100 K) to minimize thermal vibrations, which improves diffraction quality. Initial diffraction images are taken to assess the crystal's quality and to determine the unit cell dimensions and crystal system.[8]

  • Data Collection: A full set of diffraction data is collected by rotating the crystal in the X-ray beam.[9] For each step of rotation, a diffraction image is recorded, capturing the intensities and positions of the diffraction spots.[1] This process can take several hours.

  • Data Processing: The raw image data is computationally processed. This involves three key steps:

    • Indexing: Assigning Miller indices (h, k, l) to each diffraction spot, which correspond to specific lattice planes in the crystal.[10] This step also determines the crystal's space group (e.g., P b c a for the published structure of the title compound).[4]

    • Integration: Measuring the intensity of each indexed spot.[10]

    • Scaling and Merging: Correcting the intensities for experimental variations and merging symmetry-equivalent reflections to produce a final, unique set of reflection data.[10]

  • Structure Solution: For a small organic molecule, the "phase problem" is typically solved using direct methods. This is a mathematical approach that uses statistical relationships between the reflection intensities to generate an initial electron density map and a partial structural model.[1]

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares method.[11] This iterative process adjusts atomic positions, and thermal displacement parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed diffraction pattern.[12] Difference maps are used to locate any missing atoms (like hydrogens) or identify areas of disorder.[12] The final refined model provides the definitive 3D structure.

Orthogonal and Complementary Techniques

While SCXRD provides an unparalleled level of detail, its primary limitation is the absolute requirement for a high-quality single crystal.[13] Other techniques provide essential, complementary data and are indispensable when crystallization fails or for analyzing samples in solution.

Technique Comparison: 2D NMR Spectroscopy

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for elucidating the connectivity of atoms within a molecule in solution.[14] Unlike SCXRD, it provides information about the molecule's structure in a more biologically relevant state (dissolved) and can reveal dynamic processes.

Key 2D NMR Experiments:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (¹H-¹H connectivity).[15]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals directly with the carbon atoms they are attached to (¹H-¹³C one-bond connectivity).[15]

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over longer ranges (typically two or three bonds), which is crucial for piecing together the molecular skeleton.[15]

By combining these experiments, one can meticulously trace the bonding network of this compound, confirming the pyridine ring, the cyclopentanone moiety, and how they are fused. This provides powerful validation for the solid-state structure determined by SCXRD.

Technique Comparison: Density Functional Theory (DFT) Calculations

Computational chemistry, particularly Density Functional Theory (DFT), offers an entirely in-silico method to validate an experimental structure.[16] By starting with a proposed 2D structure, one can perform a geometry optimization to predict the molecule's lowest energy 3D conformation.[17]

Workflow:

  • Model Building: Construct the 2D structure of this compound in a computational chemistry software package.

  • Geometry Optimization: Perform a geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-311G(d,p)). This calculation finds the minimum energy structure, predicting all bond lengths, bond angles, and dihedral angles.

  • Comparison: The optimized geometric parameters can be directly compared to the values obtained from the SCXRD experiment. A strong correlation between the calculated and experimental structures provides high confidence in the structural assignment.[18] This is particularly useful for resolving ambiguities that may arise from experimental data alone.

Comparative Analysis of Structural Elucidation Techniques

The choice of analytical technique depends on the specific question, the nature of the sample, and the level of certainty required.

TechniqueInformation ProvidedSample RequirementsAdvantagesLimitations
Single-Crystal X-ray Crystallography (SCXRD) Unambiguous 3D molecular structure, bond lengths/angles, stereochemistry, crystal packing.[1]Single, well-ordered crystal (0.1-0.3 mm).Provides direct, definitive, and high-resolution structural data.[5]Crystal growth can be a major bottleneck; provides solid-state structure which may differ from solution conformation.[13]
2D NMR Spectroscopy Atom connectivity (C-H, H-H), relative stereochemistry, solution-state conformation.Soluble sample (~5-10 mg) in a deuterated solvent.Excellent for determining the molecular skeleton in solution; non-destructive.[6]Provides indirect structural information; complex spectra can be challenging to interpret fully.[19]
Density Functional Theory (DFT) Predicted lowest-energy 3D structure, bond parameters, electronic properties, theoretical spectra.[16]None (in-silico method).Provides a theoretical validation of the experimental structure; can predict properties of unstable or hypothetical molecules.[18]Accuracy is dependent on the chosen level of theory; does not account for crystal packing forces unless specifically modeled.[16]

Visualizing the Workflow

A logical, multi-technique approach is crucial for robust structural validation in a research and development setting.

cluster_0 Structural Confirmation Decision Workflow Start Newly Synthesized Compound Initial Initial Characterization (1D NMR, LC-MS) Start->Initial Purity Is Purity >95%? Initial->Purity Purify Purification (Chromatography, Recrystallization) Purity->Purify No Crystalline Is the Compound Crystalline? Purity->Crystalline Yes Purify->Purity Grow Attempt Single Crystal Growth Crystalline->Grow Yes NMR_MS Primary Analysis: 2D NMR & High-Res MS Crystalline->NMR_MS No (Amorphous/Oil) Success Successful Crystal Growth? Grow->Success SCXRD Definitive Analysis: Single-Crystal X-ray Diffraction Success->SCXRD Yes Success->NMR_MS No Validated Validated Structure SCXRD->Validated NMR_MS->Validated DFT Computational Validation: DFT Calculations Validated->DFT

Caption: Decision workflow for selecting the appropriate structural elucidation technique.

cluster_1 Integrated Multi-Technique Validation Synthesis Synthesis of Target Compound Spectroscopy Spectroscopic Data (1D/2D NMR, IR, MS) Provides Connectivity & Formula Synthesis->Spectroscopy Crystallography X-ray Crystallography (If Crystalline) Provides 3D Structure & Stereochemistry Synthesis->Crystallography Hypothesis Proposed Structure Synthesis->Hypothesis Comparison1 Compare Spectroscopic Data to Hypothesis Spectroscopy->Comparison1 Comparison2 Compare X-ray Data to Hypothesis Crystallography->Comparison2 Comparison3 Compare DFT Data to X-ray Data Crystallography->Comparison3 Computation Computational Model (DFT Optimization) Provides Theoretical 3D Structure Computation->Comparison3 Hypothesis->Computation Hypothesis->Comparison1 Hypothesis->Comparison2 Conclusion Final, Confirmed Structure Comparison1->Conclusion Comparison2->Conclusion Comparison3->Conclusion

Caption: Integrated workflow showing how multiple techniques corroborate a final structure.

Conclusion

The structural confirmation of this compound serves as an ideal case study for the principles of rigorous analytical science. While spectroscopic and computational methods provide powerful and essential pieces of the puzzle, single-crystal X-ray crystallography remains the ultimate arbiter for determining a molecule's three-dimensional structure in the solid state.[5] Its ability to deliver a direct, high-resolution image of the atomic arrangement provides the highest level of confidence required for advancing compounds in a drug development pipeline. By employing an integrated approach, where the definitive data from SCXRD is supported by the complementary insights from NMR and DFT, researchers can establish a self-validating system that ensures the scientific integrity of their work.

References

  • Vertex AI Search. Organic Structure Determination Using 2 D Nmr Spectroscopy A Problem Based Approach Advanced Organic Chemistry.

  • YouTube. X-ray Crystallography: Data collection and processing.

  • NanoImaging Services. Comparing Analytical Techniques for Structural Biology.

  • Wesleyan University. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385.

  • Portland Press. A beginner’s guide to X-ray data processing | The Biochemist.

  • Wikipedia. X-ray crystallography.

  • PubMed. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data.

  • ResearchGate. Some thoughts about the single crystal growth of small molecules.

  • International Union of Crystallography. Data-collection strategies.

  • Royal Society of Chemistry. 12: Refining X-ray Crystal Structures.

  • PubMed Central. X-ray data processing.

  • ETH Zurich. Structure Elucidation by NMR - NMR Service.

  • ResearchGate. Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives.

  • Wiley. Structure Elucidation by NMR in Organic Chemistry: A Practical Guide.

  • BenchChem. Definitive Structure Elucidation: A Comparative Guide to Analytical Techniques for 3-Methyl-2-(4-nitrophenyl)pyridine.

  • BenchChem. A Guide to Cross-Validation of Analytical Results for Synthesized Compounds.

  • University of Oklahoma. Structure Refinement.

  • Supporting Information. Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py.

  • Royal Society of Chemistry. Advanced crystallisation methods for small organic molecules.

  • SlidePlayer. Structure solution and refinement: introductory strategies.

  • Taylor & Francis Online. Structure elucidation – Knowledge and References.

  • International Union of Crystallography. Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations.

  • MIT OpenCourseWare. 8.7 – Guide to Growing a Single Crystal.

  • Nanyang Technological University. Single-crystal growth of organic semiconductors.

  • ResearchGate. Comparison of Analytical Techniques in the Characterization of Complex Compounds.

  • Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of compounds using different types of spectroscopic techniques.

  • National Center for Biotechnology Information. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches.

  • Stanford University. Chapter 108 - 1.7 Refinement of X-ray Crystal Structures.

  • Royal Society of Chemistry. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water.

  • YouTube. How to Grow Single Crystals | Organic Chemistry.

  • ACS Publications. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches.

  • PubMed Central. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry.

  • PubMed Central. DFT Method Used for Prediction of Molecular and Electronic Structures of Mn(VI) Macrocyclic Complexes with Porhyrazine/Phthalocyanine and Two Oxo Ligands.

  • International Journal of Advanced Research. DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE.

  • ACS Publications. Density Functional Theory Analysis of Luteolin Molecular Structure and Spectrum.

  • International Journal of Research in Pharmaceutical and Chemical Sciences. APPROCHES OF ANALYTICAL METHOD DEVELOPMENT AND VALIDATION: A REVIEW.

  • PubChem. 6,7-Dihydro-5H-1-pyridin-5-one.

  • ResearchGate. Validation of analytical methods and laboratory procedures for chemical measurements.

  • PubMed. Validation of Analytical Methods Using a Regression Procedure.

  • Gavin Publishers. Validation of Analytical Methods: A Review.

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic intermediate is not merely a number on a certificate of analysis; it is the foundation upon which the safety and efficacy of a potential therapeutic are built. The compound 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one, a heterocyclic ketone, represents a valuable scaffold in medicinal chemistry, with pyridinone derivatives showing promise in various therapeutic areas, including as anti-HIV agents[1]. Ensuring its purity is a critical step that dictates the success of subsequent synthetic transformations and, ultimately, the viability of the active pharmaceutical ingredient (API)[2][3].

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this specific molecule. We will move beyond simple protocol listings to explain the causality behind our choices, enabling you to build a robust, self-validating system for quality control in your laboratory.

Understanding the Synthetic Landscape: A Proactive Approach to Impurity Profiling

To effectively assess purity, one must first anticipate the potential impurities. The choice of analytical technique is directly informed by the likely contaminants originating from the synthetic route. A common and efficient method for synthesizing the target compound is the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine[4].

This specific synthesis informs our impurity profile, which can include:

  • Starting Material: Unreacted 2,3-cyclopentenopyridine.

  • By-products: Over-oxidation products or side-reactions, such as the formation of 2,3-cyclopentenopyridine N-Oxide[5].

  • Reagents & Catalysts: Residual oxidant (e.g., tert-Butyl hydroperoxide) and catalyst (e.g., Mn(OTf)₂).

  • Solvents: Residual solvents from reaction and purification steps (e.g., ethyl acetate, petroleum ether, water)[5].

cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities Start 2,3-Cyclopentenopyridine Reaction Mn(OTf)₂ / t-BuOOH H₂O, 25°C Start->Reaction Product 6,7-Dihydro-1H-cyclopenta[b] pyridin-4(5H)-one Reaction->Product Imp1 Unreacted Starting Material Reaction->Imp1 Incomplete Reaction Imp2 N-Oxide By-product Reaction->Imp2 Side Reaction Imp3 Residual Solvents (EtOAc, Hexanes) Product->Imp3 From Workup Imp4 Catalyst/Reagent Residue Product->Imp4 From Workup

Caption: Potential impurities from a manganese-catalyzed synthesis.

Orthogonal Analytical Strategies: A Multi-faceted Approach to Purity Verification

No single analytical method can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal approach, using multiple techniques that measure different chemical and physical properties. We will compare the gold-standard chromatographic techniques with essential spectroscopic and absolute methods.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

For non-volatile organic molecules, HPLC is the undisputed standard for quantitative purity analysis due to its high resolution, sensitivity, and reproducibility[2]. A well-developed reverse-phase HPLC method can separate the main compound from closely related structural impurities.

Causality Behind the Method:

  • Reverse-Phase (C18 Column): The target molecule has moderate polarity. A C18 stationary phase provides excellent hydrophobic interaction, allowing for good retention and separation from both more polar (e.g., N-oxide) and less polar (e.g., starting material) impurities.

  • UV Detection: The conjugated pyridine ring and carbonyl group provide strong chromophores, making UV detection highly sensitive for this compound. A photodiode array (PDA) detector is superior as it can provide spectral information, helping to distinguish between co-eluting peaks and assess peak purity.

  • Acidified Mobile Phase: The pyridine nitrogen is basic. Adding a small amount of acid (e.g., 0.1% formic or trifluoroacetic acid) to the mobile phase protonates the nitrogen, ensuring a single ionic state and preventing peak tailing, which is crucial for accurate integration and quantification.

Experimental Protocol: HPLC-UV/PDA

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or optimized wavelength from UV scan).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Water:Acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.

Gas Chromatography-Mass Spectrometry (GC-MS): Excellence in Volatile Impurity Analysis

While HPLC is superior for the main analyte, GC-MS is the ideal method for detecting and identifying volatile and semi-volatile impurities, particularly residual solvents from the synthesis and purification[6]. It also serves as an excellent orthogonal technique for the main compound, provided it is thermally stable and sufficiently volatile.

Causality Behind the Method:

  • Headspace Sampling: For residual solvent analysis, headspace sampling is preferred. It involves heating the sample in a sealed vial and injecting only the vapor phase. This protects the GC system from non-volatile matrix components and provides excellent sensitivity for volatile analytes.

  • Mass Spectrometry (MS) Detection: The mass spectrometer provides definitive identification of impurities by comparing their fragmentation patterns to established libraries (e.g., NIST)[7]. This is a qualitative power that UV detection in HPLC lacks.

  • Derivatization (Optional): For compounds with poor volatility or thermal stability, derivatization can be employed, though it adds complexity[8]. For our target molecule, direct injection is generally feasible.

Experimental Protocol: Headspace GC-MS for Residual Solvents

  • Instrumentation: Headspace sampler coupled to a GC-MS system.

  • Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial: 40 °C, hold for 5 min.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 min at 240 °C.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 35-350 amu.

  • Headspace Parameters:

    • Vial Equilibration: 80 °C for 15 min.

    • Loop Temperature: 90 °C.

  • Sample Preparation: Accurately weigh ~50 mg of the compound into a 20 mL headspace vial. Add 1 mL of a suitable high-boiling solvent (e.g., DMSO) and seal immediately.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

NMR is unparalleled for structural elucidation and can serve as a powerful purity assessment tool[9]. While HPLC provides a purity percentage, NMR confirms that the primary signal corresponds to the correct structure and can reveal impurities that might co-elute in chromatography.

Causality Behind the Method:

  • ¹H NMR: Provides a rapid and sensitive snapshot of the proton environment. The presence of unexpected signals, even at low levels, indicates impurities. The integration of signals can be used for semi-quantitative analysis relative to the main compound or an internal standard (qNMR).

  • ¹³C NMR: While less sensitive, ¹³C NMR provides information on the carbon skeleton. The number of signals should correspond to the number of unique carbons in the molecule. The absence of extraneous signals is a strong indicator of purity.

  • 2D NMR (COSY, HSQC): These techniques are used to confirm structural assignments and can help in identifying the structure of unknown impurities by revealing connectivity between protons and carbons.

Data Interpretation Insights:

  • Target Compound Signature: Expect characteristic signals for the aromatic protons on the pyridine ring and the aliphatic protons of the cyclopentanone ring. The chemical shifts and coupling patterns must match the expected structure.

  • Impurity Detection: Look for sharp signals from residual solvents (e.g., ethyl acetate at δ ~2.04, 4.12, 1.25 ppm; hexanes at δ ~0.9, 1.25 ppm). Broader signals in the baseline may indicate paramagnetic impurities like residual manganese. Signals corresponding to the vinyl protons of the starting material would be a clear indication of incomplete reaction.

Elemental Analysis (EA): The Absolute Purity Benchmark

Elemental analysis (EA) for Carbon, Hydrogen, and Nitrogen (CHN analysis) is a fundamental technique that provides the elemental composition of the bulk sample[10]. It is an absolute method that requires no calibration standard for the analyte itself.

Causality Behind the Method:

  • Combustion Analysis: The sample is combusted at high temperatures, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured[10].

  • Purity Criterion: For a compound to be considered pure, the experimentally determined percentages of C, H, and N must be within ±0.4% of the theoretical values calculated from its molecular formula (C₈H₇NO)[11]. Deviations outside this range suggest the presence of impurities (e.g., residual solvents, inorganic salts) that alter the elemental ratios.

Theoretical Composition (C₈H₇NO):

  • Carbon (C): 72.16%

  • Hydrogen (H): 5.30%

  • Nitrogen (N): 10.52%

Comparative Performance and Workflow

The choice of method depends on the specific question being asked. For routine purity checks, HPLC is often sufficient. For regulatory filings or reference standard certification, a combination of all methods is necessary.

Table 1: Comparison of Purity Assessment Techniques

Technique Primary Purpose Strengths Limitations Quantification
HPLC-PDA Purity Percentage, Impurity ProfilingHigh resolution & sensitivity; Robust quantification; Peak purity analysis.Requires reference standards for impurity identification; Not suitable for non-chromophoric or volatile impurities.Excellent
GC-MS Volatile Impurity ID & QuantificationExcellent for residual solvents; Definitive identification via mass spectra.Compound must be volatile and thermally stable; Less precise for non-volatile purity.Good (for volatiles)
NMR Structural Confirmation, Impurity IDUnambiguous structure proof; Detects a wide range of impurities; qNMR for precise quantification.Lower sensitivity than chromatography; Complex mixtures can be difficult to interpret.Good (with qNMR)
Elemental Analysis Absolute Bulk PurityAbsolute method; Validates elemental composition; Detects inorganic/non-UV active impurities.Does not distinguish between isomers or identify specific impurities; Requires high sample purity to pass.N/A (provides ratio)

Integrated Purity Assessment Workflow

Caption: A self-validating workflow for purity assessment.

Conclusion

Assessing the purity of this compound is a multi-step, evidence-based process. A purely chromatographic approach is insufficient as it may overlook non-chromophoric or co-eluting impurities. By integrating the quantitative power of HPLC, the identification capabilities of GC-MS, the definitive structural confirmation of NMR, and the absolute validation of elemental analysis, a comprehensive and trustworthy purity profile can be established. This orthogonal strategy is not just good science; it is a necessary diligence in the path of drug discovery and development.

References

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2369-2373. [Link]

  • Supporting Information for "Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py". Royal Society of Chemistry. [Link]

  • Abdel-Gawad, F. K., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. ACS Omega. [Link]

  • Abdel-Gawad, F. K., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. ACS Omega. [Link]

  • Dotsenko, V. V., et al. Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. ResearchGate. [Link]

  • PubChem. 6,7-Dihydro-5H-1-pyridin-5-one. National Center for Biotechnology Information. [Link]

  • Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • Paryjczak, T., et al. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. PubMed. [Link]

  • Weigand, J. J., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]

  • Gomez, R., & PAC, G. (1979). The photoisomerization of cyclic ketones: An experiment in organic chemistry. Journal of Chemical Education. [Link]

  • Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Pyridine GC-MS (Non-derivatized). [Link]

  • Tianming Pharmaceuticals. (2026). Analytical Method Development for Intermediate Purity & Impurities. [Link]

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Török, B., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry. [Link]

  • Losada, S., et al. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). ResearchGate. [Link]

  • IJRAR. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]

  • Kurbatov, E., et al. (2023). The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. MDPI. [Link]

  • Study.com. (2021). How to Determine the Purity of a Substance using Elemental Analysis. [Link]

  • Kaur, R., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules. [Link]

  • Dickie, D. A., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Omega. [Link]

  • Horowitz, S., et al. (2024). Decoding chaperone complexes: Insights from NMR spectroscopy. Protein Science. [Link]

  • IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. [Link]

  • Silva, A. M., et al. (2011). Structure elucidation of xanthone derivatives: studies of nuclear magnetic resonance spectroscopy. PubMed. [Link]

  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • National Renewable Energy Laboratory. (n.d.). Biological Conversion of Cyclic Ketones from Catalytic Fast Pyrolysis with Pseudomonas putida KT2440. [Link]

  • Agilent Technologies. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. [Link]

  • Al-Sened, K. A., & Morrison, C. (2020). Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry. Analytical Methods. [Link]

  • ResearchGate. (n.d.). Elemental analysis: an important purity control but prone to manipulations. [Link]

  • Journal of the American Chemical Society. (n.d.). Direct β-Functionalization of Cyclic Ketones with Aryl Ketones via the Merger of Photoredox and Organocatalysis. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the antioxidant activity of novel 7-thio derivatives of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple product overview to deliver a technical analysis grounded in experimental data. We will explore the synthesis of these compounds, detail the methodologies used for their evaluation, and conduct a comparative analysis of their performance, highlighting critical structure-activity relationships (SAR).

Introduction: The Rationale for 7-Thio Cyclopenta[d]pyrimidines

The pyrimidine ring is a foundational scaffold in medicinal chemistry, present in numerous biomolecules and approved therapeutic agents.[1][2] Its derivatives are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, anticancer, and antioxidant properties.[3][4] The fusion of a cyclopentane ring to the pyrimidine core, forming the cyclopenta[d]pyrimidine system, offers a unique three-dimensional structure for further functionalization.

Specifically, the introduction of a thioether linkage at the 7-position is a strategic choice aimed at enhancing antioxidant potential. Sulfur-containing compounds are well-known for their ability to interact with and neutralize reactive oxygen species (ROS). This guide focuses on a specific series of these derivatives, synthesized and evaluated for their antiradical activity, providing valuable insights for the rational design of new antioxidant agents. The primary evaluation discussed herein is based on the Fe²⁺-dependent adrenaline oxidation assay, a method that models lipid peroxidation and allows for the quantification of a compound's ability to inhibit oxidation.[5]

Synthesis and Derivatization Workflow

The synthesis of the target 7-thio derivatives is a multi-step process that begins with the formation of a key thiol intermediate, which is then alkylated to produce a library of compounds with diverse substituents.

Synthesis of the Thiol Precursor (Compound 3)

The journey to the final compounds begins with 3-cyclohexyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione. This starting material undergoes bromination followed by reaction with thiourea to yield the crucial thiol intermediate.

Step-by-Step Protocol:

  • Bromination: The starting dione (Compound 1) is reacted with N-bromosuccinimide (NBS) in acetic acid at room temperature to yield the 7-bromo derivative (Compound 2).[6]

  • Thiol Formation: The 7-bromo derivative is then refluxed with thiourea in ethanol.[6]

  • Hydrolysis & Acidification: The resulting intermediate is treated with aqueous sodium hydroxide, followed by acidification with hydrochloric acid (HCl) to precipitate the final thiol, 3-cyclohexyl-7-thio-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione (Compound 3).[5][6]

General Procedure for Synthesis of 7-Thio Derivatives (4a-h)

The thiol precursor is a versatile intermediate for generating a diverse set of derivatives through S-alkylation.

Step-by-Step Protocol:

  • Reaction Setup: A mixture of the thiol (Compound 3, 1 equivalent), a selected alkyl halide (1 eq.), and potassium carbonate (K₂CO₃, 2 eq.) is prepared in dimethylformamide (DMF).[5]

  • Alkylation: The mixture is stirred at room temperature for approximately 4 hours to allow for the formation of the thioether linkage.[5]

  • Workup and Purification: Upon completion, the reaction mixture is poured into water, causing the solid product to precipitate. The product is then filtered, washed with water, and purified by recrystallization from isopropanol to yield the final 7-thio derivatives (4a-h).[5]

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Derivative Synthesis Start Cyclopenta[d]pyrimidine Dione (1) Bromo 7-Bromo Derivative (2) Start->Bromo  NBS, Acetic Acid Thiol 7-Thiol Intermediate (3) Bromo->Thiol 1. Thiourea, EtOH 2. NaOH 3. HCl Thiol_ref 7-Thiol Intermediate (3) Alkyl 7-Thio Derivatives (4a-h) Thiol_ref->Alkyl  Alkyl Halide, K₂CO₃, DMF

Caption: Synthetic pathway for 7-thio cyclopenta[d]pyrimidine derivatives.

Methodology for Antioxidant Activity Assessment

To provide a comprehensive understanding, this section details both the specific assay used for the comparative data presented and standard reference protocols widely employed in the field.

Primary Assay: Fe²⁺-Dependent Adrenaline Oxidation

This method was used to generate the comparative data in this guide. It assesses the ability of a compound to inhibit the oxidation of adrenaline, which is initiated by Fe²⁺ ions. The rate of oxidation is monitored spectrophotometrically.[5]

Principle: The assay measures the formation of adrenochrome, an oxidation product of adrenaline, which absorbs light at 347 nm. Antioxidant compounds interfere with the radical-mediated oxidation process, thereby reducing the rate of adrenochrome formation.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 0.2 M carbonate buffer (pH 10.6), a 0.1% solution of adrenaline, and solutions of the test compounds (typically in DMSO).[5]

  • Incubation Mixture: In a cuvette, combine 2.5 mL of the carbonate buffer, 50 µL of the 0.1% adrenaline solution, and 50 µL of the test compound solution.[5]

  • Initiation: The reaction is initiated by the addition of FeSO₄ solution. A control probe is prepared using 50 µL of DMSO instead of the test compound.[5]

  • Measurement: The mixture is immediately placed in a spectrophotometer, and the optical density at 347 nm is measured over a 20-minute period.[5]

  • Calculation: The percentage of inhibition or enhancement of adrenaline oxidation is calculated relative to the control.

Reference Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common, rapid, and simple method for evaluating the radical scavenging capacity of compounds.[7][8]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of a hydrogen-donating antioxidant, the DPPH radical is reduced to a pale yellow hydrazine, causing a decrease in absorbance at ~517 nm.[8]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 24 mg in 100 mL). Dilute this stock solution with methanol to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.[7]

  • Sample Preparation: Prepare a stock solution of the test compound and a positive control (e.g., Ascorbic Acid, Trolox) in methanol, from which serial dilutions are made.[7]

  • Reaction: Add a small volume of the test compound solution (e.g., 50 µL) to a larger volume of the DPPH working solution (e.g., 1.95 mL).

  • Incubation: Mix thoroughly and incubate the reaction mixture in the dark at room temperature for 30 minutes.[9]

  • Measurement: Measure the absorbance of the solution at 517 nm against a blank (methanol).

  • Calculation: The scavenging activity is calculated as a percentage of DPPH discoloration using the formula: Scavenging (%) = ((A_blank – A_sample) / A_blank) * 100. The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting scavenging percentage against concentration.

DPPH_Workflow cluster_workflow DPPH Assay Workflow A Prepare DPPH Working Solution (Violet) C Mix DPPH Solution with Sample A->C B Prepare Test Compound & Control Dilutions B->C D Incubate 30 min in Dark C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition and IC₅₀ Value E->F

Caption: Standard experimental workflow for the DPPH radical scavenging assay.

Comparative Analysis of Antioxidant Activity

The antioxidant activity of eight 7-thio derivatives (4a-h) was evaluated using the Fe²⁺-dependent adrenaline oxidation model and compared against known antioxidants and anti-inflammatory drugs. The results, expressed as the percentage change in adrenaline oxidation, are summarized below.[5]

Compound IDSubstituent (R) on ThioetherActivity (%)
4a 2-Methylbenzyl73.33
4b 3-Fluorobenzyl33.33
4c 2-Chlorobenzyl-6.67
4d 2,4-Dichlorobenzyl-60.00
4e 4-Chlorobenzyl56.00
4f 4-Fluorobenzyl64.00
4g Acetamide40.00
4h Ethyl Acetate60.00
Reference Compounds
Ionol (BHT)-73.33
Quercetin-100.00
Ketorolac-20.00
Diclofenac-13.33

Negative values indicate pro-oxidant activity in this assay.

Discussion and Structure-Activity Relationships (SAR)

The experimental data reveals a strong dependence of antiradical activity on the structure of the substituent attached to the thioether group.[5]

  • High Activity Derivatives: Compound 4a , with an ortho-methylbenzyl group, demonstrated the highest antioxidant activity (73.33%), performing on par with the standard antioxidant Ionol (BHT).[5] High activity was also observed for derivatives with halogen atoms in the para-position of the benzyl ring, specifically 4f (4-fluoro, 64%) and 4e (4-chloro, 56%).[6] The ethyl acetate derivative (4h ) also showed significant activity at 60%.[6]

  • Moderate Activity: The acetamide derivative (4g ) and the meta-fluorobenzyl derivative (4b ) displayed moderate activity of 40% and 33.33%, respectively.[6]

  • Pro-oxidant Activity: A critical finding is the pro-oxidant effect observed in derivatives with ortho-halogenated benzyl groups. Compound 4c (ortho-chloro) slightly enhanced adrenaline oxidation (-6.67%), while compound 4d (2,4-dichloro) showed a potent pro-oxidant effect (-60%).[5][6] This suggests that bulky electronegative groups at the ortho position are highly detrimental to antioxidant activity in this molecular framework.

SAR_Diagram cluster_sar Structure-Activity Relationship Summary High_Activity High Activity (>60% Inhibition) Moderate_Activity Moderate Activity (30-60% Inhibition) Pro_oxidant Pro-oxidant Effect (<0% Inhibition) R_ortho_Me R = o-Methylbenzyl (4a) R_ortho_Me->High_Activity R_para_F R = p-Fluorobenzyl (4f) R_para_F->High_Activity R_EtOAc R = Ethyl Acetate (4h) R_EtOAc->High_Activity R_meta_F R = m-Fluorobenzyl (4b) R_meta_F->Moderate_Activity R_acetamide R = Acetamide (4g) R_acetamide->Moderate_Activity R_ortho_Cl R = o-Chlorobenzyl (4c) R_ortho_Cl->Pro_oxidant R_ortho_diCl R = 2,4-Dichlorobenzyl (4d) R_ortho_diCl->Pro_oxidant

Caption: SAR summary for 7-thio cyclopenta[d]pyrimidine derivatives.

Conclusion

The investigation into this series of 7-thio derivatives of cyclopenta[d]pyrimidine reveals that substitutions on the thioether moiety dramatically influence antioxidant activity within the Fe²⁺-dependent adrenaline oxidation model. The presence of an ortho-methyl or a para-halogen on the benzyl ring confers the most potent activity, comparable to the standard antioxidant Ionol. Conversely, halogen substitution at the ortho-position induces a significant pro-oxidant effect.

This guide underscores the importance of precise structural modification in drug design and highlights a promising scaffold for developing novel antioxidant agents. The clear structure-activity relationships identified here provide a rational basis for the future design of more potent and selective compounds. Further evaluation of the most promising derivatives using a broader range of antioxidant assays, such as DPPH and ABTS, would be a valuable next step to confirm their mechanism and full potential.

References

  • Kononevich, Y. M., Bobkova, L. S., Smolski, A. S., & Demchenko, A. M. (2015). Synthesis and Antioxidant Activity of 7-Thio Derivatives of 6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione. Scientia Pharmaceutica, 83(1), 41–48. [Link]

  • Kononevich, Y. M., Bobkova, L. S., Smolski, A. S., & Demchenko, A. M. (2015). Synthesis and Antioxidant Activity of 7-Thio Derivatives of 6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione. MDPI. [Link]

  • Kononevich, Y. M., et al. (2014). Synthesis and Antioxidant Activity of 7-Thio Derivatives of 6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H). Semantic Scholar. [Link]

  • Pontiki, E., & Hadjipavlou-Litina, D. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate. [Link]

  • Sharma, P., & Kumar, V. (2021). Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress. Indian Journal of Pharmaceutical Sciences. [Link]

  • Alam, M. S., et al. (2013). Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Indian Journal of Pharmaceutical Sciences. [Link]

  • Gomaa, H. A. M., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. [Link]

  • Sharma, P., & Kumar, V. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science. [Link]

  • Papakonstantinou, E., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PubMed. [Link]

  • Papakonstantinou, E., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. [Link]

  • Ahmed, E. R., et al. (2015). New pyrimidine derivatives: Synthesis, antitumor and antioxidant evaluation. ResearchGate. [Link]

  • Pontiki, E., et al. (2024). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. PubMed Central. [Link]

  • Green Synthesis of Novel Cyclopenta[1,2‐d]pyrimidins Using Ag/Fe3O4@GO Nanocatalyst: Characterization and Biological Activity. (2023). ResearchGate. [Link]

  • Chemical structures of the most active antioxidant pyrimidine derivatives (f1–f10). (2023). ResearchGate. [Link]

  • Modified DPPH and ABTS Assays to Assess the Antioxidant Profile of Untreated Oils. (2022). ResearchGate. [Link]

  • Sharma, P., & Kumar, V. (2021). Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress. Semantic Scholar. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide designed for the precise and safe handling of 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one. In our shared pursuit of scientific advancement, the bedrock of innovation is a deeply ingrained culture of safety. This document moves beyond a simple checklist, offering a procedural and logistical framework grounded in established principles of chemical hygiene. Our goal is to empower you with the knowledge to not only use this compound effectively but to do so with the utmost confidence in your safety protocols.

Hazard Assessment: An Expert's Perspective

Specific toxicological data for this compound is not extensively documented. Therefore, a prudent approach necessitates an evaluation based on its structural components: a cyclic ketone and a pyridine derivative.

  • Pyridine Derivatives: Compounds in this family can be harmful if inhaled, swallowed, or absorbed through the skin.[1][2] They are often associated with skin, eye, and respiratory tract irritation.[1][2] Some pyridine derivatives may also carry the risk of causing heritable genetic damage or cancer.[3]

  • Cyclic Ketones (e.g., Cyclohexanone): Analogs like cyclohexanone are known irritants to the eyes, skin, and mucous membranes.[4] Inhalation can lead to respiratory tract irritation, and at high concentrations, may cause central nervous system (CNS) depression.[4][5] There is also potential for liver and kidney damage with prolonged or repeated exposure.[6]

Given these potential hazards, we will proceed with a conservative safety protocol that respects the unknown while being guided by established data on analogous structures. The Globally Harmonized System (GHS) classifications for a structurally related compound, 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide, indicate it is harmful if swallowed, inhaled, or in contact with skin, and causes serious skin and eye irritation.[7]

The First Line of Defense: Engineering Controls

Personal protective equipment (PPE) is essential, but it is the final barrier between you and a potential hazard. The primary goal is to minimize exposure through robust engineering controls.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, dilution, and transfers, must be conducted within a certified chemical fume hood.[8] This is critical to prevent the inhalation of any vapors or aerosols.

  • Ventilation: Ensure the laboratory has adequate general ventilation. This helps to dilute and remove any fugitive emissions that may escape primary containment.[8]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[1]

Personal Protective Equipment (PPE): A Mandated Protocol

A comprehensive PPE strategy is non-negotiable.[9] The following table outlines the minimum requirements for handling this compound.

Protection Type Specific Recommendations Rationale and Causality
Eye and Face Protection Chemical safety goggles with side shields are mandatory. A full-face shield should be worn over goggles when there is a heightened risk of splashes.[10]Protects against accidental splashes which could cause serious eye irritation or damage, a known risk with both pyridine and ketone analogs.[1][4]
Hand Protection Nitrile or neoprene gloves are recommended.[9][11] It is crucial to inspect gloves for any signs of degradation or puncture before each use and to change them frequently.Provides a critical barrier against dermal absorption, a significant route of exposure for pyridine-like compounds.[11]
Body Protection A flame-retardant laboratory coat, fully buttoned, is required.[12]Protects skin from incidental contact and splashes. The flame-retardant property adds a layer of safety, as many organic solvents used with this compound are flammable.
Respiratory Protection Typically not required when working within a certified fume hood. In the case of insufficient ventilation or a large-scale spill, a respirator with an organic vapor cartridge may be necessary.[4][13]The fume hood serves as the primary respiratory control. Respirators are a secondary measure for non-routine situations, as dictated by your institution's Chemical Hygiene Plan.[10]
Operational Workflow: A Step-by-Step Guide

Adherence to a structured workflow is paramount for ensuring safety and experimental reproducibility.

4.1. Preparation and Handling

  • Pre-Operation Check: Before starting, ensure the fume hood is operational, and all necessary PPE is correctly donned. Clear the workspace of any unnecessary items.

  • Chemical Handling:

    • When handling the solid, use spark-free tools.[2]

    • For transfers, ground and bond containers to prevent static discharge, especially when flammable solvents are present.[2][9]

    • Keep containers tightly closed when not in use to minimize the release of vapors.[1][8]

4.2. Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[14] Seek medical attention.

  • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately.[14] If breathing is difficult, provide oxygen. If breathing has stopped, begin rescue breathing.[6] Seek medical attention.

  • Spill: For small spills, absorb with an inert, non-combustible material like sand or earth.[13] For larger spills, evacuate the area and follow your institution's emergency response plan. Prevent spilled material from entering sewers or waterways.[5][15]

Decontamination and Disposal Plan

Proper disposal is a critical final step in the chemical handling lifecycle, governed by strict regulations to protect our environment.

  • Waste Characterization: this compound and any materials contaminated with it must be treated as hazardous waste.[16]

  • Containerization: All waste must be collected in properly labeled, corrosion-resistant containers.[17] The label should clearly identify the contents as hazardous waste.[18]

  • Disposal Route: Never dispose of this chemical down the drain or in regular trash.[11][12] All waste must be disposed of through a licensed hazardous waste contractor, in accordance with all local, state, and federal regulations.[12][16]

Visual Workflow for Safe Handling

The following diagram outlines the critical decision points and procedural flow for safely handling this compound.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Decontamination & Disposal cluster_emergency Emergency Response prep_start Start: Assess Hazards eng_controls Verify Engineering Controls (Fume Hood, Ventilation) prep_start->eng_controls Proceed don_ppe Don Appropriate PPE eng_controls->don_ppe weigh_transfer Weighing & Transfer don_ppe->weigh_transfer reaction_setup Reaction / Procedure weigh_transfer->reaction_setup spill Spill Occurs weigh_transfer->spill Potential Event exposure Personal Exposure weigh_transfer->exposure Potential Event decon Decontaminate Glassware & Surfaces reaction_setup->decon reaction_setup->spill reaction_setup->exposure seg_waste Segregate Hazardous Waste decon->seg_waste dispose Dispose via Licensed Contractor seg_waste->dispose spill_response Follow Spill Protocol spill->spill_response exposure_response Follow First Aid Protocol & Seek Medical Attention exposure->exposure_response

Caption: Workflow for the safe handling of this compound.

References

  • Pyridine, alkyl derivatives: Human health tier II assessment . National Industrial Chemicals Notification and Assessment Scheme (NICNAS). Available at: [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Cyclohexanone . Centers for Disease Control and Prevention (CDC). Available at: [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine . Post Apple Scientific. Available at: [Link]

  • Material Safety Data Sheet - Cyclohexanone 99% . Sciencelab.com. Available at: [Link]

  • Safety First: Handling and Storage of Cyclohexanone . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Handling Pyridine: Best Practices and Precautions . Post Apple Scientific. Available at: [Link]

  • Cyclohexanone - Hazardous Substance Fact Sheet . New Jersey Department of Health. Available at: [Link]

  • Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Learn the Basics of Hazardous Waste . U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide . PubChem. Available at: [Link]

  • Hazardous Waste - Overview . Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Laboratories - Overview . Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • What Are The Key Hazardous Waste Disposal Regulations For Engineers? . Civil Engineering Explained (YouTube). Available at: [Link]

  • OSHA Laboratory Standard . National Center for Biotechnology Information (NCBI). Available at: [Link]

  • 6,7-Dihydro-5H-1-pyridin-5-one . PubChem. Available at: [Link]

  • The Laboratory Standard . Vanderbilt University Environmental Health & Safety. Available at: [Link]

  • Pyridine and Its Derivatives . Science of Synthesis. Available at: [Link]

  • Navigating the Safe Disposal of Chemicals: A Guide for Everyone . Oreate AI Blog. Available at: [Link]

  • OSHA Laboratory Standard . Compliancy Group. Available at: [Link]

  • Defining Hazardous Waste . California Department of Toxic Substances Control. Available at: [Link]

  • Safety Data Sheet - Pyridine . Carl ROTH. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.